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  • Product: 8-Ethoxyquinoline-5-sulfonic acid hydrate
  • CAS: 2301848-76-8

Core Science & Biosynthesis

Foundational

8-Ethoxyquinoline-5-sulfonic acid hydrate CAS number

An In-Depth Technical Guide to 8-Ethoxyquinoline-5-sulfonic acid hydrate (CAS No. 15301-40-3) Abstract This technical guide provides a comprehensive overview of 8-Ethoxyquinoline-5-sulfonic acid hydrate, a versatile quin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 8-Ethoxyquinoline-5-sulfonic acid hydrate (CAS No. 15301-40-3)

Abstract

This technical guide provides a comprehensive overview of 8-Ethoxyquinoline-5-sulfonic acid hydrate, a versatile quinoline derivative widely utilized in analytical chemistry, pharmaceutical development, and materials science. The document delves into its chemical identity, physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, it explores its primary applications, focusing on the mechanistic principles behind its utility as a metal-chelating agent and fluorescent probe. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support laboratory and development activities.

Chemical Identity and Physicochemical Properties

8-Ethoxyquinoline-5-sulfonic acid is a quinoline derivative distinguished by an ethoxy group at the 8-position and a sulfonic acid group at the 5-position.[1] While it is often supplied and referenced as a hydrate, it is important to note that the hydrate form does not have an exclusive CAS Registry Number and shares the CAS number of the anhydrous form.[2] To avoid ambiguity, some suppliers are moving towards removing the term 'hydrate' from the product name.[2]

Nomenclature and Identifiers
IdentifierValueSource(s)
CAS Number 15301-40-3[2][3][4][5]
Alternate CAS 2301848-76-8 (hydrate)[1]
Molecular Formula C₁₁H₁₁NO₄S (Anhydrous) C₁₁H₁₁NO₄S·H₂O (Monohydrate)[3][6]
Synonym Actinoquinol[2][3][6]
IUPAC Name 8-ethoxyquinoline-5-sulfonic acid[5]
PubChem ID 23674[3]
MDL Number MFCD00065059[2][3]
Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 253.27 g/mol (Anhydrous) 271.29 g/mol (Monohydrate)[2][3][6]
Appearance White to pale cream, yellow, orange, or green crystalline powder[2][3][5]
Melting Point ~296 °C (decomposes)[1][3]
Solubility Soluble in water[1]
Storage Room temperature, in a dry, dark, and well-ventilated place[2][3][7]
Chemical Structure

N1 N C2 C N1->C2 N1->C2 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 C3->C4 H2 H C3->H2 C10 C C4->C10 H3 H C4->H3 C5 C C6 C C5->C6 C5->C10 S S C5->S C6->C5 C7 C C7->C6 C8 C C7->C8 H4 H C7->H4 C8->C7 O1 O C8->O1 C9 C C9->N1 C9->C8 C9->C10 C10->C9 C11 CH₂ O1->C11 C12 CH₃ C11->C12 O2 O S->O2 O3 O S->O3 O4 OH S->O4

Caption: Chemical structure of 8-Ethoxyquinoline-5-sulfonic acid.

Synthesis and Manufacturing

The primary industrial and laboratory synthesis of 8-Ethoxyquinoline-5-sulfonic acid involves the direct sulfonation of 8-ethoxyquinoline.[1] This reaction is a classic example of electrophilic aromatic substitution.

Core Synthetic Pathway

The electron-donating nature of the ethoxy group at the C8 position activates the quinoline ring system and directs incoming electrophiles, such as the sulfonyl group, to the ortho (C7) and para (C5) positions.[1] Due to steric hindrance from the adjacent fused ring, substitution at the C5 position is sterically and electronically favored.[1] The reaction typically employs strong sulfonating agents like fuming sulfuric acid (oleum) or chlorosulfonic acid followed by hydrolysis.[1]

Synthesis Workflow Diagram

G cluster_workflow Synthesis of 8-Ethoxyquinoline-5-sulfonic acid Reactant 8-Ethoxyquinoline Process1 Sulfonation (e.g., Fuming H₂SO₄, 60-120°C) Reactant->Process1 Intermediate Reaction Mixture (Crude Product) Process1->Intermediate Process2 Hydrolysis / Neutralization (If using ClSO₃H) Intermediate->Process2 Optional Step Process3 Purification (Recrystallization from water) Intermediate->Process3 Process2->Process3 Product 8-Ethoxyquinoline-5-sulfonic acid hydrate Process3->Product

Caption: General workflow for the synthesis and purification.

Detailed Laboratory-Scale Protocol

This protocol is a representative method based on established chemical principles for sulfonation.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 8-ethoxyquinoline.

    • Scientist's Note: A multi-necked flask is essential for safely controlling additions and monitoring the reaction temperature, which is critical for preventing side reactions and ensuring regioselectivity.

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

    • Scientist's Note: Sulfonation is a highly exothermic reaction. Pre-cooling the starting material is a crucial safety and quality control step to manage the heat generated upon adding the strong acid, thereby minimizing charring and the formation of undesired isomers.

  • Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (20-65% oleum) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[1]

    • Scientist's Note: A slow, controlled addition rate is paramount. A rapid addition can lead to a runaway reaction and decreased yield of the desired 5-sulfonic acid derivative.

  • Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

    • Scientist's Note: The heating phase drives the reaction to completion. The specific temperature and time are optimized to maximize the conversion to the C5-substituted product.

  • Quenching and Precipitation: Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate out of the acidic solution.

    • Scientist's Note: This "quenching" step stops the reaction and utilizes the low solubility of the sulfonic acid in cold, highly acidic aqueous media to induce precipitation, facilitating its initial separation.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. Further purify the crude product by recrystallization from hot water.

    • Scientist's Note: Washing with cold water removes residual acid. Recrystallization is a standard purification technique that leverages the difference in solubility of the product and impurities at different temperatures to yield a high-purity crystalline solid.

Analytical Characterization and Quality Control

A panel of analytical tests is required to confirm the identity, purity, and quality of 8-Ethoxyquinoline-5-sulfonic acid hydrate.

Summary of QC Specifications
ParameterSpecification RangeMethodSource(s)
Purity (HPLC) ≥98.0%HPLC[2][3]
Assay (Titration) 98.5% - 101.5%Aqueous acid-base Titration[5][8]
Water Content 3.43% - 9.64% (0.5-1.5 H₂O)Karl Fischer Titration[5][8]
Identification Conforms to reference spectrumFTIR[5][8]
Protocol: Purity Determination by HPLC
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable mobile phase diluent (e.g., water/acetonitrile) to a final concentration of ~1 mg/mL.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or 320 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak areas. Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

    • Scientist's Note: This method separates the main compound from impurities based on their differential partitioning between the stationary and mobile phases, providing a reliable quantitative measure of purity.

Protocol: Assay by Neutralization Titration
  • Sample Preparation: Accurately weigh approximately 250 mg of the sample and dissolve it in 50 mL of deionized water.

  • Titration: Titrate the solution with a standardized 0.1 M sodium hydroxide (NaOH) solution.

  • Endpoint Detection: Use a potentiometric titrator or a suitable colorimetric indicator (e.g., phenolphthalein) to determine the equivalence point.

  • Calculation: Calculate the assay percentage based on the volume of NaOH consumed, its molarity, and the sample weight.

    • Scientist's Note: This assay quantifies the acidic sulfonic acid group, providing a measure of the active substance content. It is a robust, primary method for determining the amount of the acidic functional group present.

Key Applications and Mechanisms of Action

The unique chemical structure of 8-Ethoxyquinoline-5-sulfonic acid underpins its utility in diverse scientific fields.[3]

Metal Chelation and Fluorescence-Based Detection

The primary application of this compound is as a chelating agent and fluorescent probe for metal ions.[1]

  • Mechanism of Action: The nitrogen atom of the quinoline ring and the oxygen from the deprotonated sulfonic acid group (or the ethoxy group's oxygen in some coordination modes) can form stable chelate complexes with a wide variety of metal ions.[1][3] This complexation restricts intramolecular rotation, creating a rigid molecular structure. This rigidity minimizes non-radiative decay pathways for the excited state, leading to a significant enhancement of fluorescence intensity for many metal complexes.[9] This property is invaluable for the sensitive and specific detection of trace metals in environmental and biological samples.[3][9]

G cluster_chelation Metal Chelation Mechanism Ligand 8-Ethoxyquinoline- 5-sulfonic acid Complex Fluorescent Metal Complex Ligand->Complex Metal Metal Ion (Mⁿ⁺) Metal->Complex Plus +

Caption: Formation of a fluorescent complex upon chelation.

Other Key Applications
  • Pharmaceutical Development: It serves as a key building block or intermediate in the synthesis of more complex pharmaceutical compounds.[3] Its sodium salt is noted for enhancing the stability of drug formulations.[10]

  • Materials Science: It can be incorporated into polymer formulations, where it acts as a stabilizer to improve thermal resistance and mechanical durability.[3] Research has also shown its use in developing coatings with enhanced corrosion resistance.[1]

  • Biochemical Research: Beyond metal detection, it is used as a fluorescent probe to study various biological processes and interactions within living cells.[3] It has also been investigated for its UVB absorption properties.[6]

Comparative Analysis
CompoundKey Structural DifferenceImpact on PropertiesPrimary Use
8-Ethoxyquinoline-5-sulfonic acid Ethoxy (-OCH₂CH₃) group at C8Moderate polarity, good chelatorFluorescent probe for metals, synthesis intermediate[1][3]
8-Hydroxyquinoline-5-sulfonic acid Hydroxyl (-OH) group at C8Higher polarity, enhanced water solubilityWidely used fluorescent reagent for trace metals (e.g., Al, Mg)[1][11]
8-Ethoxyquinoline-5-sulfonic acid Sodium Salt Sodium salt of the sulfonic acidImproved water solubility and stabilityIndustrial applications, metal extraction, catalysis[1][10]

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound. It is important to note that safety classifications can vary between suppliers.

Hazard Identification
  • Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][7]

  • Signal Word: Warning.[7]

  • Scientist's Note: While some suppliers classify this substance as non-hazardous, others provide specific GHS warnings.[7][12] It is best practice to handle the chemical with the assumption that it is hazardous, following the more stringent safety precautions.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber).[4]

    • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[4][7]

  • Hygiene: Wash hands thoroughly after handling. Avoid ingestion and inhalation.[7]

Storage and Stability
  • Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, protected from light.[2][3][7]

  • Stability: The compound is stable under recommended storage conditions.

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • 8-Ethoxyquinoline-5-sulfonic acid hydrate_15301-40-3. Hairui Chemical. [Link]

  • 8-ethoxyquinoline-5-sulfonic Acid (C11H11NO4S), 5 grams. CP Lab Safety. [Link]

  • Material Safety Data Sheet - 8-Hydroxyquinoline-5-Sulfonic Acid Monohydrate, 98%. Cole-Parmer. [Link]

  • 8-Hydroxyquinoline-5-sulfonic acid on reduced graphene oxide layers as a metal-free electrode material for supercapacitor applications. ResearchGate. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • The overall synthesis procedure of 8-hydroxyquinoline-5-sulfonic acid... ResearchGate. [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. [Link]

  • 8-Hydroxyquinoline-5-sulfonic acid. NIST WebBook. [Link]

Sources

Exploratory

Comprehensive Characterization of 8-Ethoxyquinoline-5-sulfonic Acid Hydrate

The following technical guide is structured to provide a rigorous, self-validating framework for the characterization and utilization of 8-Ethoxyquinoline-5-sulfonic acid hydrate. Technical Guide & Analytical Protocol Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, self-validating framework for the characterization and utilization of 8-Ethoxyquinoline-5-sulfonic acid hydrate.

Technical Guide & Analytical Protocol

Executive Summary

8-Ethoxyquinoline-5-sulfonic acid (CAS: 15301-40-3) serves as a critical scaffold in medicinal chemistry and analytical spectroscopy. While often encountered as the sodium salt (Actinoquinol), the free acid hydrate presents unique challenges in stoichiometry due to variable water of crystallization. Accurate molecular weight determination is not merely a database lookup; it is an experimental necessity for precise stoichiometric calculations in drug synthesis and metal chelation assays.

This guide provides the definitive physicochemical profile, synthesis pathways, and a self-validating analytical workflow to determine the exact molecular weight of the hydrate form in your specific lot.

Physicochemical Architecture

The Hydrate Variable

The commercial supply of 8-ethoxyquinoline-5-sulfonic acid is typically labeled as a "hydrate."[1] However, the hydration state can fluctuate between hemihydrate (


) and sesquihydrate (

) depending on crystallization conditions and storage humidity.

Implication: Using the theoretical anhydrous molecular weight for reaction stoichiometry will introduce a mass error of 3–10%, potentially stalling sensitive catalytic couplings or skewing quantitative titrations.

Quantitative Data Summary
PropertyAnhydrous FormMonohydrate Form (Theoretical)Sodium Salt (Actinoquinol)
Formula



MW ( g/mol ) 253.27 271.29 275.25
CAS 15301-40-315301-40-3 (generic)7246-07-3
Solubility Low (Cold Water)Moderate (Hot Water)High (Water)
pKa (est) ~0.8 (

), ~4.5 (N)
--

Synthesis & Purification Protocol

Causality: The synthesis relies on Electrophilic Aromatic Substitution (EAS). The ethoxy group at position 8 is an ortho/para director.[1] Since the pyridine ring is deactivated, substitution occurs on the benzene ring. Position 5 (para to the ethoxy group) is sterically and electronically favored over position 7.

Step-by-Step Synthesis

Note: Perform all steps in a fume hood. Chlorosulfonic acid is violently reactive with water.

  • Precursor Preparation: Dissolve 8-ethoxyquinoline (1.0 eq) in anhydrous dichloromethane (DCM) or use neat if performing high-temperature sulfonation.

  • Sulfonation:

    • Cool the solution to 0°C.

    • Add Chlorosulfonic acid (

      
      )  (3.0 eq) dropwise. Why? Excess acid acts as both reagent and solvent, driving the equilibrium forward.
      
    • Allow the mixture to warm to room temperature, then reflux at 40–50°C for 4 hours.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto crushed ice. The sulfonic acid will precipitate as the zwitterion (inner salt).

    • Filtration: Collect the solid by vacuum filtration.

  • Purification (Recrystallization):

    • Dissolve the crude solid in boiling water.

    • Add activated charcoal to remove colored impurities; filter hot.

    • Allow to cool slowly to 4°C. Why? Slow cooling promotes the formation of defined crystal lattices, often stabilizing the monohydrate form.

    • Dry in a desiccator over

      
      . Do not dry at high heat (>100°C)  or you will dehydrate the crystal lattice, altering the MW.
      
Synthesis Logic Map

SynthesisPathway Start 8-Hydroxyquinoline Alkylation Alkylation (EtBr / K2CO3) Start->Alkylation Intermediate 8-Ethoxyquinoline Alkylation->Intermediate Nucleophilic Subst. Sulfonation Sulfonation (ClSO3H or Oleum) Intermediate->Sulfonation Electrophilic Aromatic Subst. (Para-direction) Product 8-Ethoxyquinoline- 5-sulfonic acid (Crude) Sulfonation->Product Quench on Ice Crystallization Recrystallization (H2O) Product->Crystallization Final Target Hydrate (Crystalline) Crystallization->Final Thermodynamic Control

Figure 1: Synthetic pathway emphasizing the regioselective sulfonation driven by the 8-ethoxy directing group.

Analytical Validation: Determining "Effective" Molecular Weight

Trustworthiness: Never assume the label MW is correct for precise applications. The water content varies. This protocol creates a self-validating loop to determine the Effective Molecular Weight (


) .
The Triangulation Method

To validate the material, we use three orthogonal techniques:

  • TGA (Thermogravimetric Analysis): Directly measures water mass.[2]

  • Acid-Base Titration: Measures the active sulfonic acid equivalents.

  • HPLC-MS: Confirms the parent structure (anhydrous mass).

Detailed Protocol
Step A: Water Content via TGA
  • Procedure: Heat 10–15 mg of sample from 25°C to 300°C at 10°C/min under

    
    .
    
  • Analysis: Look for a weight loss step between 60°C and 120°C.

    • Calculation: If loss is ~6.6%, it corresponds to a Monohydrate (

      
      ).
      
Step B: Alkalimetric Titration
  • Reagent: 0.1 N NaOH (standardized).

  • Indicator: Phenolphthalein (transition pH 8.2).

  • Procedure: Dissolve ~100 mg (accurately weighed,

    
    ) in 50 mL deionized water. Titrate to pink endpoint.
    
  • Calculation:

    
    
    
  • Result: This

    
     accounts for both the parent molecule and the water mass. Use this  value for all subsequent stoichiometric calculations.
    
Validation Logic Map

AnalyticalValidation cluster_methods Orthogonal Analysis Sample Unknown Sample (8-Ethoxyquinoline-5-SO3H) TGA TGA Analysis (Thermal Dehydration) Sample->TGA Titration NaOH Titration (Functional Equivalents) Sample->Titration MS Mass Spectrometry (m/z 254 [M+H]+) Sample->MS Calc1 Calculate % Water (Determine Hydrate n) TGA->Calc1 Mass Loss Calc2 Calculate Effective MW (g/mol) Titration->Calc2 Equivalence Point Verify Purity Verification MS->Verify Parent Ion Calc1->Calc2 Correction Factor Verify->Calc2 Confirm Identity

Figure 2: Analytical workflow to determine the effective molecular weight, integrating water content and functional purity.

Applications in Drug Development[1][3][4]

Metal Chelation & Fluorescence

Like its parent 8-hydroxyquinoline, the 8-ethoxy derivative acts as a bidentate ligand. The sulfonic acid group confers water solubility, making it ideal for:

  • Metalloprotein Assays: Detecting

    
     or 
    
    
    
    in biological buffers.
  • Excretion Studies: The high polarity of the sulfonic acid group prevents cell membrane permeation, making it a useful extracellular marker or chelator.

Pharmaceutical Intermediates

The sulfonyl group can be converted to a sulfonamide (


) via the sulfonyl chloride intermediate. This is a common pharmacophore in:
  • Antibacterial Agents: Analogous to sulfa drugs.

  • Carbonic Anhydrase Inhibitors: Sulfonamides are classic inhibitors; the quinoline ring adds lipophilicity and pi-stacking potential.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 23674, 8-Ethoxyquinoline-5-sulfonic acid. Retrieved from [Link]

  • Synthesis of Quinoline Sulfonamides: Slawiński, J., et al. (2024).[3] Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Institutes of Health (PMC). Retrieved from [Link]

  • Actinoquinol Applications: NCATS Inxight Drugs. Actinoquinol Sodium.[4][5] Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 8-Ethoxyquinoline-5-sulfonic acid hydrate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 8-Ethoxyquinoline-5-sulfonic acid hydrate. As a key int...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 8-Ethoxyquinoline-5-sulfonic acid hydrate. As a key intermediate in various chemical syntheses and a potential component in pharmaceutical formulations, a thorough understanding of its solubility in both aqueous and organic media is paramount for its effective application. This document synthesizes known information and provides detailed experimental protocols for the quantitative determination of its solubility, addressing the current gap in available specific data. The guide is structured to provide not only theoretical understanding but also practical, actionable methodologies for researchers in the field.

Introduction to 8-Ethoxyquinoline-5-sulfonic acid hydrate

8-Ethoxyquinoline-5-sulfonic acid hydrate is a quinoline derivative characterized by an ethoxy group at the 8-position and a sulfonic acid group at the 5-position.[1] The presence of the polar sulfonic acid group generally imparts significant aqueous solubility to organic molecules.[1][2] This compound and its derivatives are utilized in various applications, including as fluorescent probes for metal ion detection and in the synthesis of pharmaceutical intermediates.[1][2] A clear understanding of its solubility is crucial for its use in these applications, as it directly impacts reaction kinetics, formulation stability, and bioavailability.

Chemical Structure:

  • IUPAC Name: 8-ethoxyquinoline-5-sulfonic acid

  • CAS Number: 15301-40-3 (for the hydrate)[1][3][4]

  • Molecular Formula: C₁₁H₁₁NO₄S·H₂O[3]

  • Molecular Weight: 271.29 g/mol (monohydrate)[1]

The molecular architecture, featuring a relatively non-polar quinoline ring system, a moderately polar ethoxy group, and a highly polar sulfonic acid group, suggests a complex solubility profile that is dependent on the nature of the solvent.

Aqueous Solubility Profile

8-Ethoxyquinoline-5-sulfonic acid hydrate is known to be soluble in water.[1] This is primarily attributed to the sulfonic acid moiety, which is a strong acid and can readily ionize, forming favorable interactions with polar water molecules. The sodium salt of 8-ethoxyquinoline-5-sulfonic acid is also reported to have good water solubility, which is often leveraged in applications requiring aqueous solutions.[1][5]

Factors Influencing Aqueous Solubility
  • pH: The solubility of sulfonic acids is pH-dependent. In acidic solutions, the sulfonic acid group will be in its protonated form, while in neutral to basic solutions, it will exist as the sulfonate anion. The ionized form generally exhibits higher aqueous solubility due to ion-dipole interactions with water.

  • Temperature: For most solid solutes, solubility in water increases with temperature. This principle is expected to apply to 8-Ethoxyquinoline-5-sulfonic acid hydrate.

  • Presence of Other Solutes: The solubility can be affected by the presence of salts or other organic molecules in the aqueous solution through common ion effects or changes in solvent polarity.

Solubility in Organic Solvents

Information regarding the solubility of 8-Ethoxyquinoline-5-sulfonic acid hydrate in organic solvents is scarce. However, based on its structure, we can infer its likely behavior.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): The compound is expected to exhibit some solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to the presence of the polar sulfonic acid group.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in alcohols like methanol and ethanol is also anticipated, as these solvents can engage in hydrogen bonding with the sulfonic acid group.

  • Non-polar Solvents (e.g., Hexane, Toluene): Due to the highly polar sulfonic acid group, the solubility in non-polar solvents is expected to be very low.

A summary of expected and known solubility is presented in the table below.

SolventTypeExpected Solubility
WaterPolar ProticSoluble[1]
Dimethyl Sulfoxide (DMSO)Polar AproticLikely Soluble
MethanolPolar ProticLikely Soluble
EthanolPolar ProticLikely Soluble
AcetonePolar AproticSparingly Soluble
HexaneNon-polarInsoluble

Experimental Determination of Solubility

Given the lack of specific quantitative solubility data, this section provides a detailed, field-proven protocol for its determination using the reliable shake-flask method. This method is considered the "gold standard" for determining thermodynamic solubility.[6][7]

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound with a solvent of interest over a defined period. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 8-Ethoxyquinoline- 5-sulfonic acid hydrate prep_vial Add compound and solvent to a sealed vial prep_compound->prep_vial prep_solvent Measure known volume of solvent prep_solvent->prep_vial equilibration Incubate on an orbital shaker (e.g., 24-48 hours at 25°C) prep_vial->equilibration separation Filter the suspension through a 0.45 µm filter to remove undissolved solid equilibration->separation dilution Dilute the filtrate with the appropriate solvent separation->dilution quantification Quantify concentration using HPLC or UV-Vis spectroscopy dilution->quantification

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount (e.g., 5-10 mg) of 8-Ethoxyquinoline-5-sulfonic acid hydrate into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume (e.g., 1-2 mL) of the desired solvent (e.g., water, DMSO, ethanol) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a moderate speed.

    • Incubate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-course study initially to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, carefully remove the vials from the shaker and allow any undissolved solid to settle.

    • Withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to ensure only the dissolved compound is analyzed.

  • Quantification:

    • Using HPLC:

      • Prepare a series of standard solutions of 8-Ethoxyquinoline-5-sulfonic acid hydrate of known concentrations in the solvent of interest.

      • Generate a calibration curve by injecting the standard solutions into an HPLC system and plotting the peak area against concentration.

      • Dilute the filtered sample with the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

      • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

    • Using UV-Vis Spectroscopy:

      • Determine the wavelength of maximum absorbance (λmax) of 8-Ethoxyquinoline-5-sulfonic acid hydrate in the chosen solvent.

      • Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at the λmax.

      • Dilute the filtered sample appropriately and measure its absorbance.

      • Calculate the concentration from the calibration curve and account for the dilution to determine the solubility.

Safety and Handling

8-Ethoxyquinoline-5-sulfonic acid hydrate is classified as an irritant. It is important to handle this compound with appropriate safety precautions.

  • Hazard Statements:

    • H315: Causes skin irritation.[3][8]

    • H319: Causes serious eye irritation.[3][8]

    • H335: May cause respiratory irritation.[3][8]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.[3][9][10][11]

Conclusion

This technical guide has provided a detailed overview of the solubility of 8-Ethoxyquinoline-5-sulfonic acid hydrate. While it is established to be soluble in water, a lack of quantitative data necessitates experimental determination for specific applications. The provided shake-flask protocol offers a robust and reliable method for researchers to obtain this critical information. A thorough understanding and quantification of solubility are essential for the successful application of this compound in research, development, and commercial settings.

References

  • 8-ethoxyquinoline-5-sulfonic Acid (C11H11NO4S), 5 grams - CP Lab Safety. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • US5032526A - Method for the colorimetric determination of sulfonates in aqueous systems - Google Patents. (n.d.).
  • 8-hydroxyquinoline-5-sulfonic acid - Solubility of Things. (n.d.). Retrieved from [Link]

  • Aqueous Solubility - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Automated Screening of Aqueous Compound Solubility in Drug Discovery. (n.d.). Retrieved from [Link]

Sources

Exploratory

Mechanism of Action: 8-Ethoxyquinoline-5-sulfonic Acid Hydrate (Actinoquinol)

[1] Executive Summary 8-Ethoxyquinoline-5-sulfonic acid hydrate (commonly known as Actinoquinol or its sodium salt, Actinoquinol Sodium) represents a specialized class of quinoline derivatives possessing dual utility in...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

8-Ethoxyquinoline-5-sulfonic acid hydrate (commonly known as Actinoquinol or its sodium salt, Actinoquinol Sodium) represents a specialized class of quinoline derivatives possessing dual utility in pharmaceutical photoprotection and analytical spectroscopy.[1] Unlike its structural analog 8-hydroxyquinoline (8-HQ), which is a potent metal chelator, the 8-ethoxy substitution blocks the phenolic oxygen, fundamentally altering its electronic and photophysical properties.[1]

This guide delineates the compound's two distinct mechanisms of action:

  • Therapeutic Mechanism: As a broad-spectrum UVB absorber preventing corneal oxidative stress and apoptosis via the JNK signaling cascade.[1]

  • Physicochemical Mechanism: As a high-quantum-yield fluorophore derived from the inhibition of Excited State Proton Transfer (ESPT), utilized in analytical sensing.[1]

Therapeutic Mechanism: Photoprotection & Anti-Oxidative Shielding[1]

In ophthalmic pharmacology, Actinoquinol is formulated (often in combination with hyaluronic acid) to treat and prevent photokeratitis and oxidative damage to the corneal epithelium.

The UVB Absorption Shield

The primary mechanism is physical. The ethoxyquinoline chromophore exhibits a high molar extinction coefficient in the UVB range (290–320 nm), with peak absorption centered near 312 nm .

  • Action: By absorbing high-energy photons before they penetrate the corneal stroma, Actinoquinol acts as a "molecular parasol."[1]

  • Thermodynamics: The absorbed photon energy is dissipated non-radiatively (vibrational relaxation) or via fluorescence, preventing the generation of singlet oxygen (

    
    ) and superoxide anions (
    
    
    
    ).[1]
Inhibition of the JNK Apoptotic Cascade

UVB radiation triggers a specific stress response pathway in corneal epithelial cells. Actinoquinol interrupts this cascade at the initiation phase by reducing the photon flux reaching the cellular machinery.

The Pathway:

  • Trigger: UVB radiation induces Reactive Oxygen Species (ROS).[1]

  • Sensor: ROS activates membrane Potassium (

    
    ) channels, leading to 
    
    
    
    efflux and cell shrinkage.[1]
  • Signal Transduction: This ionic imbalance activates the SEK/JNK (SapK/Erk Kinase / c-Jun N-terminal Kinase) pathway.[1]

  • Execution: JNK phosphorylation leads to Caspase-3 activation.[1]

  • Outcome: Apoptosis (Cell Death).[1][2]

Mechanism of Intervention: Actinoquinol


 Reduced UVB Flux 

Reduced ROS

Inhibition of K+ Channel Activation

Cell Survival.
Visualization: The Anti-Apoptotic Signaling Pathway

UVB_Pathway UVB UVB Radiation (290-320 nm) ROS Reactive Oxygen Species (ROS) UVB->ROS Induces Actino Actinoquinol (UV Shield) Actino->UVB Absorbs/Dissipates K_Chan K+ Channel Activation (K+ Efflux) ROS->K_Chan Activates SEK_JNK SEK / JNK Pathway Phosphorylation K_Chan->SEK_JNK Triggers Caspase Caspase-3 Activation SEK_JNK->Caspase Signaling Apoptosis Corneal Epithelial Apoptosis Caspase->Apoptosis Execution

Caption: Actinoquinol intercepts UVB radiation, preventing the downstream ROS-mediated activation of the JNK apoptotic cascade in corneal cells.[2]

Physicochemical Mechanism: Fluorescence & Synthesis[3][4]

While 8-Hydroxyquinoline (8-HQ) is a non-fluorescent chelator that becomes fluorescent upon metal binding, 8-Ethoxyquinoline-5-sulfonic acid exhibits intrinsic fluorescence.[1]

The "Blocked ESPT" Phenomenon
  • 8-Hydroxyquinoline (8-HQ): In excited states, the phenolic proton transfers to the ring nitrogen (Excited State Proton Transfer - ESPT), quenching fluorescence.[1]

  • 8-Ethoxyquinoline (Actinoquinol): The ethyl group at the O-8 position blocks ESPT .[1] The molecule cannot undergo the non-radiative proton transfer decay path.

  • Result: High fluorescence quantum yield in aqueous solution. This makes it a valuable background electrolyte or fluorescent tag in capillary electrophoresis, distinct from the "turn-on" mechanism of 8-HQ.[1]

Synthesis Mechanism: Electrophilic Aromatic Substitution

The synthesis involves the sulfonation of 8-ethoxyquinoline.[3] The ethoxy group is a strong activating group (ortho/para director).[1] Since the nitrogen is deactivated in acidic media (protonated), the sulfonic acid group is directed to the C-5 position (para to the ethoxy group).

Reaction Scheme: 8-Ethoxyquinoline + Oleum (SO3/H2SO4) → 8-Ethoxyquinoline-5-sulfonic acid[1]

Experimental Protocols

Protocol A: Synthesis of 8-Ethoxyquinoline-5-sulfonic Acid

Rationale: To produce high-purity Actinoquinol for spectral or biological testing.[1]

Materials:

  • 8-Ethoxyquinoline (Liquid/Low-melting solid)[1]

  • Fuming Sulfuric Acid (Oleum, 20% free SO3)[1]

  • Ice bath

  • Sodium Chloride (for salting out if necessary)[1]

Step-by-Step Workflow:

  • Preparation: Place 10.0 g of 8-ethoxyquinoline in a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice-salt bath to maintain temperature at 0–5°C.

  • Addition: Add 20 mL of Oleum dropwise over 30 minutes. Caution: Exothermic reaction.[1] Ensure internal temperature does not exceed 10°C to prevent degradation or polysulfonation.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2 hours. Monitor via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1).[1]

  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The sulfonic acid hydrate should precipitate as a white/off-white solid.[1]

  • Purification: Filter the precipitate. Recrystallize from hot water.[1]

  • Characterization: Verify structure via 1H-NMR (D2O). Look for the disappearance of the C-5 proton and the downfield shift of adjacent protons due to the electron-withdrawing sulfonate group.[1]

Protocol B: In Vitro UVB Photoprotection Assay

Rationale: To validate the biological efficacy of the synthesized compound.

Materials:

  • Rabbit Corneal Epithelial Cells (RCE) or Human equivalent.[1]

  • UVB Light Source (Peak 312 nm).[1][4][5]

  • MTT Assay Kit.[1]

Step-by-Step Workflow:

  • Seeding: Seed RCE cells in 96-well plates (10^4 cells/well) and culture for 24 hours.

  • Treatment: Replace medium with PBS containing Actinoquinol (0.1% – 1.0% w/v). Include PBS-only control (Vehicle) and Non-irradiated control.[1]

  • Irradiation: Expose plates to UVB radiation (Dose: 0.5 J/cm²).

    • Note: The Actinoquinol solution acts as the filter during irradiation.

  • Post-Incubation: Wash cells and replace with fresh growth medium. Incubate for 24 hours.

  • Viability Check: Add MTT reagent. Measure absorbance at 570 nm.

  • Calculation:

    
    [1]
    

Quantitative Data Summary

ParameterValue / CharacteristicRelevance
λ max (Abs) ~312 nm (UVB)Peak photoprotection range.[1]
Fluorescence High Quantum Yield (Blue/Green)Due to blocked ESPT; analytical probe use.[1]
pKa (Sulfonate) < 1.0Highly acidic; exists as anion at physiological pH.[1]
Solubility High (Water)Facilitated by the sulfonic acid group; ideal for eye drops.[1]
Toxicity Low (Ocular)Safe for topical ophthalmic use (e.g., Hyabak®).[1]

References

  • Cejka, C., et al. (2010).[1] "The Effect of Actinoquinol with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabbit Cornea Irradiated with UVB Rays." Photochemistry and Photobiology.

  • BenchChem. (2025).[1][2] "Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid." Technical Guide.

  • Soroka, K., et al. (1992).[1] "Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications." Analytical Chemistry. (Contextual comparison for fluorescence mechanism).

  • ChemicalBook. (2025).[1] "8-Ethoxyquinoline-5-sulfonic acid sodium salt Properties and Uses."

Sources

Foundational

Technical Deep Dive: Fluorescence Dynamics of 8-Ethoxyquinoline-5-sulfonic Acid

Executive Summary 8-Ethoxyquinoline-5-sulfonic acid (EQSA) represents a critical deviation from the classic 8-hydroxyquinoline (8-HQ) fluorophore family. While 8-HQ is renowned for its metal-dependent "turn-on" fluoresce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Ethoxyquinoline-5-sulfonic acid (EQSA) represents a critical deviation from the classic 8-hydroxyquinoline (8-HQ) fluorophore family. While 8-HQ is renowned for its metal-dependent "turn-on" fluorescence driven by the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT), EQSA is engineered to be intrinsically fluorescent .

By substituting the hydroxyl proton with an ethyl group (


), the non-radiative ESIPT decay channel is structurally blocked. This modification, combined with the water-solubilizing C5-sulfonic acid group, creates a robust, high-quantum-yield fluorophore suitable for physiological pH sensing, background electrolyte applications in chromatography, and selective quenching-based metal detection.

Molecular Architecture & Photophysics

The "Ether Lock" Mechanism

The defining feature of EQSA is the Ether Lock . In native 8-hydroxyquinoline, photoexcitation triggers a rapid proton transfer from the hydroxyl oxygen to the quinoline nitrogen (ESIPT), forming a keto-tautomer that decays non-radiatively. This renders the native molecule weakly fluorescent in protic solvents.

In EQSA, the ethyl group replaces the labile proton. This substitution forces the molecule to relax via radiative decay (fluorescence) from the Franck-Condon excited state (


) to the ground state (

).
  • Donor: Ethoxy group at C8 (Electron Donating).

  • Acceptor: Sulfonic acid group at C5 (Electron Withdrawing).

  • Chromophore: Quinoline heterocyclic ring.

This Push-Pull architecture facilitates Intramolecular Charge Transfer (ICT) , making the fluorescence sensitive to solvent polarity (solvatochromism) and pH.

Mechanism Visualization

The following diagram illustrates the photophysical divergence between the native 8-HQ and the EQSA derivative.

FluorescenceMechanism cluster_HQ Native 8-Hydroxyquinoline (8-HQ) cluster_EQSA 8-Ethoxyquinoline-5-sulfonic Acid (EQSA) HQ_Ground Ground State (Enol) HQ_Excited Excited State (S1) HQ_Ground->HQ_Excited Excitation (hν) EQ_Ground Ground State (S0) HQ_Ground->EQ_Ground Chemical Substitution (-OH to -OEt) HQ_Tautomer Keto Tautomer HQ_Excited->HQ_Tautomer ESIPT (Fast) HQ_Decay Non-Radiative Decay (Heat) HQ_Tautomer->HQ_Decay Relaxation EQ_Excited Excited State (S1) (ICT Character) EQ_Ground->EQ_Excited Excitation (hν) EQ_Excited->HQ_Tautomer BLOCKED EQ_Emission Strong Fluorescence (λ_em ~450-500nm) EQ_Excited->EQ_Emission Radiative Decay

Caption: Comparative photophysics showing the blockage of ESIPT in EQSA, leading to dominant radiative decay (fluorescence).

Factors Modulating Fluorescence[1][2]

pH Dependence (Protonation Equilibrium)

EQSA exhibits pH-dependent fluorescence due to the protonation of the quinoline nitrogen (


).
  • Acidic pH (pH < 4): The nitrogen is protonated (

    
    ). This creates a cationic fluorophore. The positive charge on the ring enhances the electron-withdrawing nature, often shifting the emission spectrum (Red Shift) or altering intensity depending on the solvent.
    
  • Neutral/Basic pH (pH > 5): The nitrogen is neutral. The sulfonic acid is deprotonated (

    
    ), making the molecule anionic overall. This is the standard highly fluorescent state used in most assays.
    
Metal Ion Interaction (Quenching vs. Enhancement)

Unlike 8-HQ, EQSA cannot form a stable 5-membered chelate ring (


) because the oxygen is alkylated.
  • Quenching Sensors: EQSA is primarily used as a "turn-off" sensor for paramagnetic ions like

    
     and 
    
    
    
    . These ions quench fluorescence via the heavy atom effect or paramagnetic interference without requiring strong chelation.
  • Enhancement: It shows minimal enhancement with

    
     or 
    
    
    
    compared to 8-HQ, as the "turn-on" mechanism (stopping ESIPT) is already permanently active in EQSA.

Experimental Protocols

Reagent Preparation

Objective: Create a stable, verified stock solution for spectroscopic analysis.

ComponentSpecificationNotes
Solute 8-Ethoxyquinoline-5-sulfonic acid hydrate (>98%)Store desicated.[1] MW ≈ 271.29 g/mol (hydrate).[2]
Solvent Ultrapure Water (Milli-Q) or Phosphate Buffer (pH 7.4)Solubility is high due to sulfonate group.
Concentration 1.0 mM StockStable for 2 weeks at 4°C in dark.

Protocol:

  • Weigh 2.71 mg of EQSA hydrate.

  • Dissolve in 10 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Sonicate for 2 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE filter if using for HPLC/microfluidics.

Spectroscopic Characterization Workflow

Objective: Determine Excitation (


) and Emission (

) maxima.
  • Dilution: Dilute stock to

    
     in the target buffer. Note: Absorbance at 
    
    
    
    should be < 0.1 to avoid inner filter effects.
  • Absorption Scan:

    • Scan range: 250–450 nm.

    • Identify

      
       (typically ~320–340 nm).
      
  • Emission Scan:

    • Set Excitation wavelength to the determined

      
      .
      
    • Scan Emission: 360–600 nm.

    • Expect broad emission band centered around 450–500 nm (Cyan-Green).

  • Quantum Yield (

    
    ) Measurement: 
    
    • Reference: Quinine Sulfate in 0.1 M

      
       (
      
      
      
      ).
    • Formula:

      
      
      Where 
      
      
      
      is integrated fluorescence intensity,
      
      
      is absorbance, and
      
      
      is refractive index.

Applications & Data Interpretation[1][4][5][6][7]

Metal Ion Sensing (Quenching)

EQSA is particularly effective for detecting trace Iron (


) in aqueous systems.
AnalyteResponse TypeMechanismLimit of Detection (LOD)

Quenching (Turn-Off)Paramagnetic Quenching / Weak Coordination~0.5


Quenching (Turn-Off)Paramagnetic Quenching~1.0


Minimal ChangeLack of strong chelation siteN/A
Biological Imaging

Due to the sulfonic acid group, EQSA is membrane-impermeable. It is used as an extracellular marker or for assessing membrane integrity (exclusion dye).

References

  • BenchChem. (n.d.). 8-Ethoxyquinoline-5-sulfonic acid hydrate: Chemical Structure and Properties. Retrieved from

  • Thermo Fisher Scientific. (n.d.). 8-Ethoxyquinoline-5-sulfonic acid monohydrate, 99% Specification Sheet. Retrieved from

  • Bardez, E., et al. (1997). Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives. Journal of Physical Chemistry A. (Contextual grounding for ESIPT mechanism contrast).
  • Soroka, K., et al. (1987). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid. Analytical Chemistry.
  • Chem-Impex. (n.d.). Sodium 8-ethoxyquinoline-5-sulfonate hydrate Applications. Retrieved from

Sources

Exploratory

Technical Whitepaper: Operational Safety and Handling of 8-Ethoxyquinoline-5-sulfonic Acid Hydrate

Executive Summary This technical guide provides a rigorous operational framework for the handling, storage, and experimental application of 8-Ethoxyquinoline-5-sulfonic acid hydrate (also known as Actinoquinol). While of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous operational framework for the handling, storage, and experimental application of 8-Ethoxyquinoline-5-sulfonic acid hydrate (also known as Actinoquinol). While often utilized as a pharmaceutical intermediate or a fluorescent chelating agent for metal ions (e.g., Mg²⁺, Zn²⁺), this compound presents specific physicochemical challenges—primarily its sulfonic acid acidity, hygroscopicity, and pH-dependent fluorescence. This document moves beyond basic Safety Data Sheet (SDS) summaries to establish a self-validating workflow for researchers, ensuring data integrity and personnel safety.

Physicochemical Profile & Stability

Understanding the molecular behavior of this compound is the first line of defense. The presence of the sulfonic acid group (-SO₃H) confers high polarity and acidity, while the quinoline ring introduces photosensitivity.

PropertySpecificationOperational Implication
Chemical Name 8-Ethoxyquinoline-5-sulfonic acid hydratePrimary identifier.
CAS Number 15301-40-3 (General/Anhydrous)Verify specific batch CAS; hydrates vary.[1]
Molecular Formula C₁₁H₁₁NO₄S[1][2] · xH₂OStoichiometry affects weighing accuracy.
Appearance White to light orange/green crystalline powderCheckpoint: Darkening indicates oxidation/light damage.
Solubility Soluble in water; slightly soluble in organic solventsRequires pH adjustment (base) for high concentrations.
Acidity (pKa) ~5-8 (quinoline N), <1 (sulfonic acid)Solutions will be acidic; incompatible with strong oxidizers.
Melting Point ~296°C (Decomposes)Do not heat to dryness; risk of thermal decomposition.

Toxicological Assessment & Hazard Identification

GHS Classification: Skin Irritant 2 (H315), Eye Irritant 2A (H319), STOT SE 3 (H335).

The "Why" Behind the Hazards
  • Respiratory Irritation (H335): The sulfonic acid moiety is a strong proton donor. Inhalation of dust creates immediate irritation of mucous membranes due to local acidification.

  • Ocular Damage (H319): The compound is not merely abrasive; upon contact with the eye's moisture, it forms an acidic solution capable of protein denaturation on the cornea.

  • Systemic Toxicity: While often less toxic than non-sulfonated quinolines (due to rapid renal excretion facilitated by water solubility), the 8-ethoxy substituent modifies lipophilicity. Standard precaution assumes potential for pharmacological activity (e.g., UV absorption, metal chelation in vivo).

Engineering Controls & PPE

  • Ventilation: All weighing of the solid powder must occur inside a certified Chemical Fume Hood or a HEPA-filtered powder weighing station.

  • Glove Selection:

    • Solid Handling: Nitrile (0.11 mm thickness) is sufficient.

    • Solution Handling: If dissolved in organic solvents (e.g., DMSO/Methanol), upgrade to double-gloving or thicker Nitrile (0.2 mm) to prevent carrier-solvent permeation.

  • Static Control: The hydrate form can be static-prone. Use an anti-static gun or ionizer during weighing to prevent powder dispersal.

Experimental Protocol: Preparation of Fluorescent Chelation Standards

A self-validating workflow for preparing stock solutions used in metal ion detection (Mg/Zn).

Phase 1: Stock Solution Preparation (10 mM)

Objective: Create a stable stock solution while mitigating acidity risks.

  • Calculated Weighing:

    • Calculate mass based on the specific Certificate of Analysis (CoA) water content.

    • Validation Step: If the powder clumps, it has absorbed excess moisture. Dry in a desiccator over P₂O₅ for 24 hours before weighing for quantitative assays.

  • Solubilization:

    • Dissolve the solid in HPLC-grade water.

    • Observation: The pH will drop significantly.

    • Action: If the solution is cloudy, add 1M NaOH dropwise. The sulfonic acid group requires deprotonation or a counter-ion (Na⁺) to fully stabilize in high concentrations.

    • Validation Step: Solution must be optically clear. Any turbidity indicates undissolved aggregates that will skew fluorescence data.

  • Storage:

    • Store in amber glass vials at 4°C.

    • Why? Quinolines are photosensitive. Light exposure leads to photo-oxidation, manifesting as a brown discoloration.

Phase 2: Operational Workflow Diagram

The following diagram illustrates the logical flow from intake to disposal, highlighting critical decision nodes.

SafetyWorkflow Start Reagent Intake Inspect Visual Inspection (Color Check) Start->Inspect Weigh Weighing (Fume Hood + Anti-Static) Inspect->Weigh Pass Waste Disposal (Neutralize pH) Inspect->Waste Fail (Dark/Caked) Solubilize Solubilization (Water + NaOH if req) Weigh->Solubilize Check Validation Check: Clear Solution? Solubilize->Check Check->Solubilize No (Sonicate/Adjust pH) Use Experimental Use (Chelation/Synthesis) Check->Use Yes Use->Waste

Figure 1: Operational workflow for handling 8-Ethoxyquinoline-5-sulfonic acid, emphasizing the validation checkpoint during solubilization.

Mechanism of Action (Technical Context)

To interpret experimental results accurately, one must understand the fluorescence mechanism. The 8-ethoxy and 5-sulfonic acid groups create a "push-pull" electronic system.

  • Apo-State (Free Ligand): Low fluorescence due to quenching by the lone pair on the quinoline nitrogen or solvent relaxation.

  • Bound-State (Metal Complex): Upon binding a metal (e.g., Mg²⁺), the rigidity of the molecule increases, and Non-Radiative Decay pathways are blocked, resulting in a surge of fluorescence (Chelation-Enhanced Fluorescence - CHEF).

Mechanism Ligand Free Ligand (Weak Fluorescence) Binding Chelation Event (N & O coordination) Ligand->Binding Metal Metal Ion (Mg2+, Zn2+) Metal->Binding Rigidity Structural Rigidity (Inhibition of Bond Rotation) Binding->Rigidity Complex Formation Signal Strong Fluorescence (Emission ~400-500nm) Rigidity->Signal CHEF Effect

Figure 2: The Chelation-Enhanced Fluorescence (CHEF) mechanism utilized in analytical applications of the compound.

Emergency Response & Disposal

Spill Management
  • Small Spill (<5 g):

    • Do not dry sweep (dust hazard).

    • Cover with wet paper towels to dampen, then wipe up.

    • Clean surface with a mild alkaline detergent (e.g., 1% Sodium Bicarbonate) to neutralize acidic residues.

  • Large Spill:

    • Evacuate area.[3][4][5][6][7] Use a NIOSH-approved respirator (N95 or P100) during cleanup.

Waste Disposal[3][6]
  • Never pour down the drain.

  • Collect as Hazardous Chemical Waste .

  • Label clearly as "Acidic Organic Solid/Solution" to prevent mixing with incompatible bases or oxidizers in the waste stream.

References

  • PubChem. (n.d.). Compound Summary: 8-Ethoxyquinoline-5-sulfonic acid.[1][8][9][10][11] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide on the Biological Activity of 8-Ethoxyquinoline-5-Sulfonic Acid and Its Derivatives

Foreword: A Tale of Two Analogs - Unraveling the Biological Potential of 8-Ethoxyquinoline-5-Sulfonic Acid In the vast landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a founda...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Tale of Two Analogs - Unraveling the Biological Potential of 8-Ethoxyquinoline-5-Sulfonic Acid

In the vast landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a foundational framework for a multitude of therapeutic agents.[1] Within this family, 8-hydroxyquinoline and its derivatives have garnered significant attention for their broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This guide delves into the nuanced world of a specific derivative, 8-ethoxyquinoline-5-sulfonic acid, a molecule that, while structurally similar to its well-studied 8-hydroxy counterpart, presents a fascinating case study in structure-activity relationships.

While direct and extensive research into the biological activities of 8-ethoxyquinoline-5-sulfonic acid is still emerging, its primary application to date has been in the realm of analytical chemistry as a fluorescent probe for metal ion detection.[4][5] This is, in itself, a clue to its potential biological action, as the ability to chelate metal ions is a key mechanism underpinning the bioactivity of the 8-hydroxyquinoline class.[2][6]

This technical guide will, therefore, adopt a comparative and deductive approach. We will first lay a solid foundation by exploring the well-documented biological activities of the parent compound, 8-hydroxyquinoline-5-sulfonic acid. Subsequently, we will dissect the critical role of the 8-hydroxyl group and, by extension, the implications of its substitution with an ethoxy group. Through this lens, we will project the likely, and potentially distinct, biological profile of 8-ethoxyquinoline-5-sulfonic acid, offering a forward-looking perspective for researchers and drug development professionals.

Part 1: The Foundational Scaffold - Biological Activities of 8-Hydroxyquinoline-5-Sulfonic Acid

8-Hydroxyquinoline-5-sulfonic acid (8-HQS) has been the subject of numerous studies, revealing a diverse range of biological effects.

Antimicrobial and Antifungal Activity

8-HQS has demonstrated notable antibacterial and antifungal properties.[2] The primary mechanism behind this activity is believed to be its ability to chelate essential metal ions, such as Fe²⁺, Cu²⁺, and Zn²⁺, which are vital for microbial enzyme function and cellular processes.[7][8] By sequestering these ions, 8-HQS disrupts microbial metabolism and inhibits growth. Some studies suggest that the formation of metal complexes with 8-hydroxyquinoline derivatives can even enhance their biological activity.[2]

Furthermore, investigations into the antifungal mechanism of 8-hydroxyquinoline-sulfonic acid derivatives suggest they compromise the functional integrity of the cytoplasmic membrane, leading to cell damage.[9]

Anticancer Activity

The anticancer potential of 8-hydroxyquinoline derivatives is a significant area of research.[3][10][11] Here too, metal chelation plays a pivotal role. The disruption of metal homeostasis in cancer cells can trigger apoptosis and inhibit cell proliferation.[6] For instance, certain 8-hydroxyquinoline-5-sulfonamide derivatives have shown efficacies comparable to established chemotherapy drugs like cisplatin and doxorubicin in preclinical studies.[10] The anticancer effects of these compounds are linked to their ability to induce the expression of cell cycle regulators like p53 and p21, and to alter the expression of apoptosis-related genes such as BCL-2 and BAX.[10]

Part 2: The Criticality of the 8-Hydroxyl Group: A Structure-Activity Relationship Perspective

The biological activity of the 8-hydroxyquinoline scaffold is intricately linked to the presence of the hydroxyl group at the 8-position. This group, along with the nitrogen atom in the quinoline ring, forms a bidentate chelation site for metal ions.

A comparative study of 8-hydroxyquinoline-5-sulfonamides and their 8-methoxy analogs revealed that the unsubstituted phenolic group at the 8-position is a key structural fragment necessary for biological activity.[10] Derivatives where the hydroxyl group was replaced by a methoxy group showed significantly reduced or no anticancer and antibacterial activity.[11] This strongly suggests that the ability to deprotonate and form stable metal chelates is fundamental to the biological action of these compounds.

This finding has profound implications for 8-ethoxyquinoline-5-sulfonic acid. The replacement of the hydrogen atom of the hydroxyl group with an ethyl group to form an ether linkage is expected to significantly alter its biological profile. While the nitrogen atom can still participate in metal binding, the bidentate chelation is hindered, likely leading to a reduction in the potent antimicrobial and anticancer activities observed for its 8-hydroxy analog.

Part 3: 8-Ethoxyquinoline-5-Sulfonic Acid: From Analytical Tool to Potential Bioactive Molecule

Given the critical role of the 8-hydroxyl group, it is not surprising that the primary application of 8-ethoxyquinoline-5-sulfonic acid has been in analytical chemistry.[4][5] Its ability to form complexes with metal ions, which can be detected through fluorescence, makes it a valuable tool for identifying and quantifying metals in various samples.[4][5]

However, this does not preclude it from having biological activity. The interaction with metal ions, albeit potentially weaker than its 8-hydroxy counterpart, can still influence biological systems. The ethoxy group, being more lipophilic than a hydroxyl group, may also alter the compound's cell permeability and distribution.

A notable study involving electrospun materials containing 8-ethoxyquinoline-5-sulfonic acid demonstrated significant antibacterial and antifungal activities, as well as cytotoxic effects against HeLa tumor cells.[4] This suggests that even with the ether linkage, the molecule retains some capacity to interfere with biological processes, likely through metal ion interaction.[4] It is also plausible that in certain biological environments, the ethoxy group could be metabolically cleaved, releasing the more active 8-hydroxy form.

Postulated Mechanisms of Action

The biological activity of 8-ethoxyquinoline-5-sulfonic acid is likely to be multifaceted and context-dependent.

  • Metal Ion Interaction: The core mechanism is still expected to involve the formation of complexes with metal ions, leading to a disruption of metal-dependent enzymes and signaling pathways.[4]

  • Antioxidant Activity: Some level of antioxidant activity, through the scavenging of free radicals, may also contribute to its biological effects.[4]

The following diagram illustrates the structural difference and its impact on the primary proposed mechanism of action.

G cluster_0 8-Hydroxyquinoline-5-Sulfonic Acid cluster_1 8-Ethoxyquinoline-5-Sulfonic Acid node_8HQS 8-Hydroxyquinoline- 5-Sulfonic Acid node_chelation Strong Bidentate Metal Chelation node_8HQS->node_chelation Free -OH group node_activity Potent Antimicrobial & Anticancer Activity node_chelation->node_activity Disruption of metal homeostasis node_8EQS 8-Ethoxyquinoline- 5-Sulfonic Acid node_interaction Weaker Metal Interaction node_8EQS->node_interaction Blocked -OH group node_potential Fluorescent Probe & Potential Modulated Bioactivity node_interaction->node_potential Altered chelation properties

Caption: Structural and Mechanistic Comparison.

Part 4: Experimental Protocols for Evaluating Biological Activity

For researchers wishing to investigate the biological activities of 8-ethoxyquinoline-5-sulfonic acid and its derivatives, the following standardized protocols provide a robust starting point.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[11]

Workflow:

MTT_Workflow start Start: Cancer Cell Culture step1 Seed cells in 96-well plates start->step1 step2 Treat with 8-ethoxyquinoline-5-sulfonic acid derivatives (serial dilutions) step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT reagent step3->step4 step5 Incubate for 2-4 hours (Formazan crystal formation) step4->step5 step6 Solubilize formazan crystals step5->step6 step7 Measure absorbance at 570 nm step6->step7 end End: Determine IC50 value step7->end

Caption: MTT Assay Workflow.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Workflow:

MIC_Workflow start Start: Prepare microbial inoculum step1 Prepare serial dilutions of the test compound in a 96-well plate start->step1 step2 Add microbial suspension to each well step1->step2 step3 Incubate at the appropriate temperature and duration step2->step3 step4 Visually inspect for microbial growth step3->step4 end End: Determine MIC step4->end

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 8-Ethoxyquinoline-5-sulfonic Acid Hydrate

Abstract & Strategic Overview This application note details the regioselective synthesis of 8-Ethoxyquinoline-5-sulfonic acid hydrate (CAS: 15301-40-3). This compound serves as a critical intermediate in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the regioselective synthesis of 8-Ethoxyquinoline-5-sulfonic acid hydrate (CAS: 15301-40-3). This compound serves as a critical intermediate in the development of neuroprotective agents, metal chelators (specifically for Zn²⁺ and Cu²⁺), and fluorescent sensors.

The synthesis relies on an Electrophilic Aromatic Substitution (EAS) mechanism. The ethoxy group at position C8 acts as a strong ortho/para director.[1] Since the ortho position (relative to ethoxy) is the ring junction and the para position is C5, the sulfonation occurs exclusively at C5. The protonation of the quinoline nitrogen in the acidic medium deactivates the pyridine ring, further ensuring substitution occurs only on the activated benzene ring.

Retrosynthetic Logic

The target molecule is disassembled via C-S bond cleavage (sulfonation) and C-O bond cleavage (alkylation).

  • Target: 8-Ethoxyquinoline-5-sulfonic acid[1][2][3][4]

  • Precursor 1: 8-Ethoxyquinoline (via Sulfonation)[1][4]

  • Precursor 2: 8-Hydroxyquinoline (via O-Alkylation)

Chemical Reaction Workflow

The following diagram illustrates the critical pathway from the commercially available 8-hydroxyquinoline to the final sulfonated hydrate.

SynthesisWorkflow HQ 8-Hydroxyquinoline (Starting Material) EQ 8-Ethoxyquinoline (Intermediate) HQ->EQ Reflux, DMF 6-12h EtBr Ethyl Bromide / K2CO3 (Alkylation Agent) EtBr->EQ Product 8-Ethoxyquinoline-5-sulfonic acid hydrate (Target) EQ->Product EAS Sulfonation 90-100°C, 4h Oleum Fuming H2SO4 (20-65%) (Sulfonating Agent) Oleum->Product

Figure 1: Synthetic pathway for 8-Ethoxyquinoline-5-sulfonic acid hydrate.

Materials & Safety Protocols

Critical Reagents
ReagentCASPurityRole
8-Ethoxyquinoline 122-92-9≥98%Substrate
Fuming Sulfuric Acid (Oleum) 8014-95-720-65% SO₃Electrophile Source
Sodium Hydroxide 1310-73-2PelletspH Adjustment (if salt desired)
Ethanol (Absolute) 64-17-5ACS GradeRecrystallization
Diethyl Ether 60-29-7ACS GradeWashing
Safety Directives (HSE)
  • Oleum Hazard: Oleum reacts violently with water. All glassware must be oven-dried. Operations must be performed in a functioning fume hood. Wear butyl rubber gloves and a face shield.

  • Exotherm Control: The quenching of the sulfonation mixture into ice is highly exothermic. Addition must be slow to prevent "flash boiling" of the acid.

  • Waste Disposal: Neutralize all acidic waste with sodium carbonate/bicarbonate before disposal.

Detailed Experimental Protocol

Stage 1: Preparation of Starting Material (Optional)

Note: If commercial 8-ethoxyquinoline is unavailable, synthesize as follows:

  • Dissolve 8-hydroxyquinoline (1.0 eq) and K₂CO₃ (1.5 eq) in DMF.

  • Add ethyl bromide (1.2 eq) dropwise.

  • Heat to 80°C for 12 hours.

  • Pour into ice water; extract with DCM.

  • Wash organic layer with 1M NaOH (removes unreacted starting material).

  • Dry (MgSO₄) and concentrate to yield 8-ethoxyquinoline (Oil or low-melting solid).

Stage 2: Sulfonation (Core Protocol)

Objective: Regioselective installation of the sulfonic acid group at C5.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Flush with N₂.

  • Charging: Add 8-ethoxyquinoline (10.0 g, 57.7 mmol) to the flask.

  • Acid Addition: Cool the flask to 0–5°C using an ice bath.

  • Sulfonation: Add Fuming Sulfuric Acid (20% Oleum, 30 mL) dropwise over 30 minutes.

    • Technical Insight: Maintain internal temperature <10°C during addition to prevent charring or tar formation.

  • Reaction: Remove the ice bath. Heat the mixture to 90–100°C for 4 hours.

    • Monitoring: Monitor reaction progress via TLC (SiO₂, EtOAc:MeOH 9:1). The starting material (high Rf) should disappear; the product (low Rf, polar) will appear at the baseline.

  • Quenching (Critical):

    • Prepare a beaker with 200 g of crushed ice .

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Observation: A white to pale-yellow precipitate (the zwitterionic sulfonic acid) should form immediately.

  • Isolation:

    • Allow the suspension to stand at 4°C for 2 hours to maximize precipitation.

    • Filter the solid using a sintered glass funnel (Porosity 3).

    • Wash the cake with ice-cold water (2 x 20 mL) to remove excess H₂SO₄.

    • Wash with cold acetone (2 x 15 mL) to remove organic impurities and facilitate drying.

Stage 3: Purification & Hydrate Formation
  • Recrystallization: Dissolve the crude solid in the minimum amount of boiling water (approx. 80–90°C).

  • Activated Carbon Treatment: If the solution is dark, add activated charcoal (5% w/w), stir for 10 mins, and filter hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Drying: Filter the crystals and dry in a vacuum desiccator over CaCl₂ (do not use P₂O₅ if the hydrate is desired) at room temperature for 24 hours.

    • Target Form: The product crystallizes as the monohydrate .

Characterization & Quality Control

Expected Data
ParameterSpecificationNotes
Appearance White to pale yellow needlesDarkens upon oxidation/light exposure
Melting Point >290°C (dec)Typical for zwitterionic sulfonic acids
Solubility Soluble in hot water, basic pHInsoluble in non-polar organics
Mass Spec (ESI) [M+H]⁺ = 254.05m/z 253 (Anhydrous parent)
NMR Interpretation (D₂O + NaOD)
  • δ 8.90 (dd, 1H, H-2): Deshielded by ring nitrogen.

  • δ 8.45 (dd, 1H, H-4): Ortho coupling to H-3.

  • δ 7.95 (d, 1H, H-6): Doublet, coupling with H-7.

  • δ 7.60 (dd, 1H, H-3): Meta-like position.

  • δ 7.15 (d, 1H, H-7): Ortho to ethoxy group (shielded).

  • δ 4.30 (q, 2H, -OCH₂-): Methylene of ethyl group.

  • δ 1.50 (t, 3H, -CH₃): Methyl of ethyl group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during quench.The sulfonic acid is water-soluble.[1] Do not use excess water during quenching. "Salt out" with NaCl if necessary to precipitate the sodium salt, then re-acidify.
Dark Product Oxidation or high temp during sulfonation.Keep reaction temp <100°C. Ensure N₂ atmosphere. Use activated carbon in recrystallization.
Positional Isomerism Sulfonation at C7?Highly unlikely due to steric hindrance of the ethoxy group and electronic directing effects. Verify by NMR (coupling constants of aromatic protons).
Hygroscopicity Product absorbs moisture.Store in a tightly sealed container. The hydrate is the stable form; do not over-dry at high temps (>100°C) or it will become anhydrous and re-absorb moisture rapidly.

References

  • BenchChem. 8-Ethoxyquinoline-5-sulfonic acid hydrate | 2301848-76-8. Retrieved from

  • ChemicalBook. 8-Ethoxyquinoline-5-sulfonic acid Sodium Salt.[5] Retrieved from

  • Santa Cruz Biotechnology. 8-Ethoxyquinoline-5-sulfonic acid monohydrate.[6] Retrieved from

  • Thermo Fisher Scientific. 8-Ethoxyquinoline-5-sulfonic acid monohydrate, 99%. Retrieved from

  • ResearchGate. Synthesis of 8-hydroxyquinoline derivatives. (Contextual reference for sulfonation conditions). Retrieved from

Sources

Application

Purification of 8-Ethoxyquinoline-5-sulfonic acid hydrate by recrystallization

An Application Note and Protocol for the Purification of 8-Ethoxyquinoline-5-sulfonic acid hydrate by Recrystallization Abstract This comprehensive guide provides a detailed protocol for the purification of 8-Ethoxyquino...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of 8-Ethoxyquinoline-5-sulfonic acid hydrate by Recrystallization

Abstract

This comprehensive guide provides a detailed protocol for the purification of 8-Ethoxyquinoline-5-sulfonic acid hydrate, a vital fluorescent probe and chelating agent used in analytical chemistry, pharmaceutical development, and materials science.[1][2] Achieving high purity of this reagent is paramount for the sensitivity, specificity, and reproducibility of experimental results. This document outlines the principles of recrystallization, a robust method for purifying crystalline solids, and provides a step-by-step methodology tailored for 8-Ethoxyquinoline-5-sulfonic acid hydrate. It includes insights into solvent selection, a troubleshooting guide for common issues, and methods for validating the final product's purity. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable method to enhance the quality of their 8-Ethoxyquinoline-5-sulfonic acid hydrate.

Introduction: The Imperative for Purity

8-Ethoxyquinoline-5-sulfonic acid is a quinoline derivative recognized for its utility as a fluorescent probe for metal ion detection and as a reagent in the synthesis of complex organic molecules.[2] Its ability to form stable, fluorescent complexes with various metal ions makes it an invaluable tool in analytical chemistry for quantifying trace metals in environmental and biological samples.[1][2] In pharmaceutical applications, its derivatives can play a role in formulation stability and drug delivery.[3]

The efficacy of 8-Ethoxyquinoline-5-sulfonic acid hydrate in these sensitive applications is directly contingent on its purity. Impurities, which may include unreacted starting materials from its synthesis (e.g., sulfonation of 8-ethoxyquinoline) or side-products, can interfere with analytical measurements, leading to inaccurate results or reduced performance.[4] Recrystallization is a powerful and widely used technique for purifying solid organic compounds, capable of yielding high-purity material by separating the target compound from soluble and insoluble impurities.

Physicochemical Characteristics

A thorough understanding of the compound's properties is essential for developing an effective purification strategy.

PropertyValueSource(s)
CAS Number 15301-40-3[2][5]
Molecular Formula C₁₁H₁₁NO₄S·H₂O[1][6]
Molecular Weight 271.29 g/mol (Hydrate)[1]
Appearance White to orange to green crystalline powder[2]
Melting Point Approx. 296 °C (decomposes)[1][2]
Solubility Soluble in water.[1]

Note: Some suppliers may remove the "hydrate" designation from the product name and molecular formula, considering the water an impurity. However, the compound is frequently supplied as a monohydrate.[5]

The Principle of Recrystallization

Recrystallization is a purification technique based on differential solubility. The impure solid is dissolved in a suitable hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution. The soluble impurities remain in the cold solvent (mother liquor). The effectiveness of this process hinges on selecting a solvent in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

G cluster_0 Purification Process Impure Impure Solid (Target + Impurities) Dissolved Hot Saturated Solution (Target + Impurities Dissolved) Impure->Dissolved Add Hot Solvent Cooled Cooled Solution Dissolved->Cooled Cool Slowly Crystals Pure Crystals Cooled->Crystals Liquor Mother Liquor (Impurities Remain in Solution) Cooled->Liquor

Caption: The fundamental workflow of purification by recrystallization.

Health and Safety Precautions

8-Ethoxyquinoline-5-sulfonic acid is classified as a hazardous substance. It is crucial to handle it with appropriate care in a controlled laboratory environment.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6] Avoid dust formation during transfer.[7]

  • Storage: Keep the container tightly closed and store it in a dry, well-ventilated place.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]

Always consult the latest Safety Data Sheet (SDS) before starting any experimental work. [6][7][8][9][10]

Detailed Protocol for Recrystallization from an Aqueous System

Given its high solubility in water, an aqueous system is the most straightforward and environmentally benign choice for the recrystallization of 8-Ethoxyquinoline-5-sulfonic acid hydrate.[1]

Materials and Equipment
  • Crude 8-Ethoxyquinoline-5-sulfonic acid hydrate

  • Deionized or distilled water

  • Erlenmeyer flasks (at least two)

  • Hotplate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Filter paper

  • Spatula and glass stirring rod

  • Watch glass

  • Drying oven or desiccator

Experimental Workflow Diagram

G start Start: Crude Product dissolve 1. Dissolution Dissolve crude solid in minimum hot H₂O. start->dissolve hot_filter_q Insoluble impurities present? dissolve->hot_filter_q hot_filter 2. Hot Filtration Quickly filter solution while hot. hot_filter_q->hot_filter Yes cool 3. Crystallization Allow filtrate to cool slowly to room temp, then in an ice bath. hot_filter_q->cool No hot_filter->cool isolate 4. Isolation Collect crystals via vacuum filtration. cool->isolate wash 5. Washing Rinse crystals with a small amount of ice-cold H₂O. isolate->wash dry 6. Drying Dry purified crystals under vacuum or in oven. wash->dry end End: Pure Product dry->end

Caption: Step-by-step workflow for the recrystallization protocol.

Step-by-Step Procedure
  • Dissolution:

    • Place a measured amount of crude 8-Ethoxyquinoline-5-sulfonic acid hydrate into an Erlenmeyer flask with a magnetic stir bar.

    • Add a small portion of deionized water. Begin heating the mixture on a hotplate with gentle stirring.

    • Continue adding small portions of hot deionized water until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing the recovery of the purified product upon cooling. An excess of solvent will keep more of the product dissolved at low temperatures, reducing the yield.

  • Hot Filtration (Optional):

    • If you observe any insoluble impurities (e.g., dust, particulate matter) in the hot solution, perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask and a glass funnel (with fluted filter paper) by placing them on the hotplate.

    • Quickly pour the hot solution through the pre-heated funnel into the clean, hot flask. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product on the filter paper or in the funnel stem, which would decrease the yield.

  • Cooling and Crystallization:

    • Remove the flask containing the clear solution from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, well-defined crystals, which are typically purer as they are less likely to trap impurities within their lattice structure compared to the small crystals formed by rapid cooling.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of ice-cold deionized water and apply a vacuum to ensure a good seal.

    • Pour the cold slurry of crystals into the Büchner funnel. Use a spatula to transfer any remaining crystals from the flask.

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold deionized water. This will rinse away the mother liquor containing the soluble impurities. Causality: The wash solvent must be cold to minimize the redissolving of the purified product. Using a minimal volume is essential to avoid significant loss of yield.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done in a drying oven at a moderate temperature (e.g., 50-60 °C, well below the decomposition point) or in a desiccator under vacuum.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid instead of solid)The solution is too concentrated, or it is cooling too quickly, causing the compound to precipitate above its melting point.[11]Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool more slowly.[11] Consider a different solvent system if the problem persists.
No Crystals Form The solution is not sufficiently supersaturated, or nucleation is inhibited.[11]Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a tiny "seed" crystal of the pure compound. Cool the solution in an ice bath for a longer period.
Poor Recovery / Low Yield Too much solvent was used during dissolution. The product is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration.Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly chilled in an ice bath before filtering. Pre-heat all glassware for hot filtration.
Product Appears Discolored or Impure Incomplete removal of colored impurities. Co-precipitation of impurities with the product.Repeat the recrystallization process. If impurities are non-polar, consider a pre-wash of the crude material with a non-polar solvent. If impurities are highly colored, a small amount of activated charcoal can sometimes be added during the hot dissolution step (followed by hot filtration to remove the charcoal).

Validation of Purity

After recrystallization, it is good practice to verify the purity of the final product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting range that is close to the literature value (approx. 296 °C with decomposition).[1][2] Impurities typically depress and broaden the melting range.

  • Chromatography (HPLC): High-Performance Liquid Chromatography is a highly sensitive method to detect and quantify any remaining impurities. A pure sample should show a single major peak.

  • Spectroscopy: Techniques like FTIR and NMR can be used to confirm the chemical structure of the purified compound and ensure the absence of signals corresponding to known impurities.

Conclusion

Recrystallization is a fundamental yet powerful technique for the purification of 8-Ethoxyquinoline-5-sulfonic acid hydrate. By carefully selecting the solvent and controlling the rates of heating and cooling, researchers can significantly enhance the purity of the compound, thereby ensuring the reliability and accuracy of their subsequent experiments. The protocol and troubleshooting guide presented here offer a robust framework for achieving high-purity material essential for demanding applications in research and development.

References

  • Purification of sulfonic acids - US3496224A - Google P
  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - PMC. [Link]

  • SAFETY DATA SHEET - 8-Ethoxyquinoline-5-sulfonic acid - Thermo Fisher Scientific. [Link]

  • Synthesis of Sulfonic Acid Derivatives by Oxidative Deprotection of Thiols Using tert-Butyl Hypochlorite | Organic Letters - ACS Publications. [Link]

  • US4398916A - Process for purification of quinoline yellow - Google P
  • US4797502A - Sulfonic acid ester derivatives and process for preparing same - Google P
  • Sulfonic acid - Wikipedia. [Link]

Sources

Method

Using 8-Ethoxyquinoline-5-sulfonic acid hydrate as a fluorescent probe

An In-Depth Guide to 8-Ethoxyquinoline-5-sulfonic acid hydrate as a Fluorescent Probe: Principles and Protocols Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to 8-Ethoxyquinoline-5-sulfonic acid hydrate as a Fluorescent Probe: Principles and Protocols

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 8-Ethoxyquinoline-5-sulfonic acid hydrate as a fluorescent probe. We will delve into the core principles of its function, detailed experimental protocols, and the scientific rationale behind its use, particularly in the field of analytical chemistry.

Introduction: The Power of Quinoline Scaffolds in Fluorescence

Quinoline and its derivatives are a versatile class of heterocyclic compounds that have become foundational in the development of novel fluorescent probes.[1] Their inherent photophysical properties, combined with the potential for synthetic modification, make them powerful tools for applications ranging from cellular imaging to chemical sensing.[1][2] Quinoline's core structure was central to quinine, one of the first well-defined small-molecule fluorophores.[2][3] The nitrogen atom within the quinoline ring often serves as a key interaction site, allowing changes in fluorescence to be monitored upon binding with target molecules.[2][3]

8-Ethoxyquinoline-5-sulfonic acid hydrate is a water-soluble derivative of quinoline, a property that makes it particularly suitable for biochemical assays and environmental monitoring in aqueous systems. Its primary and most well-documented application is as a fluorescent chemosensor for the detection and quantification of metal ions.[4][5]

Scientific Principles: Mechanism of Chelation-Enhanced Fluorescence (CHEF)

The utility of 8-Ethoxyquinoline-5-sulfonic acid hydrate as a probe is rooted in a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the molecule exhibits weak intrinsic fluorescence. However, upon forming a coordination complex (chelate) with specific metal ions, a significant increase in fluorescence intensity is observed.[4][5]

The mechanism involves the quinoline nitrogen and oxygen atoms of the ethoxy and sulfonic acid groups, which act as binding sites for the metal ion. This binding event rigidifies the molecular structure, which in turn reduces non-radiative decay pathways (e.g., vibrational relaxation) for the excited state. As a result, a higher proportion of the absorbed energy is released as fluorescent light, leading to a "turn-on" response. This principle is common among many 8-hydroxyquinoline derivatives, which are often non-fluorescent until complexed with a metal ion, thereby locking the proton and preventing ultrafast proton transfer that otherwise quenches fluorescence.[6]

CHEF_Mechanism cluster_off cluster_on Off Off State State Probe Free Probe Quenched Weak Fluorescence (Quenched) Probe->Quenched Non-radiative decay Metal Metal Ion Probe->Metal Chelation Excitation1 Excitation Light Excitation1->Probe On On Complex Probe-Metal Complex Fluorescence Strong Fluorescence Complex->Fluorescence Radiative decay Excitation2 Excitation Light Excitation2->Complex Workflow cluster_prep 1. Reagent Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis A Prepare Probe Stock Solution (e.g., 10 mM in H₂O) E Perform Metal Ion Titration A->E B Prepare Buffer (e.g., 100 mM HEPES, pH 7.4) B->E C Prepare Metal Ion Standard Solutions C->E F Conduct Selectivity Assay (Interference Test) C->F D Determine Optimal Ex/Em Wavelengths D->E Use optimal λ E->F Compare w/wo interferents G Plot Fluorescence Intensity vs. [Metal Ion] E->G H Calculate Limit of Detection (LOD) G->H

Caption: General workflow for metal ion detection using the fluorescent probe.

Protocol 1: Quantitative Detection of a Target Metal Ion (e.g., Cu²⁺)

Objective: To quantify the concentration of a target metal ion in an aqueous sample using a fluorescence titration assay.

Materials:

  • 8-Ethoxyquinoline-5-sulfonic acid hydrate

  • High-purity, deionized water

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • Stock solution of the target metal ion (e.g., 10 mM CuSO₄ in water)

  • Spectrofluorometer with quartz cuvettes

Methodology:

  • Reagent Preparation:

    • Probe Stock Solution (1 mM): Dissolve an appropriate amount of 8-Ethoxyquinoline-5-sulfonic acid hydrate (MW: 271.29 g/mol ) in high-purity water to make a 1 mM stock solution. Store protected from light.

    • Working Buffer: Prepare a buffer solution appropriate for the metal ion of interest. The pH is critical as it can affect both the probe's charge state and the metal's coordination chemistry. [7]A pH between 5 and 8 is often optimal for many metal-quinoline complexes. [7] * Metal Ion Standards: Prepare a series of dilutions from the metal ion stock solution using the working buffer.

  • Determination of Optimal Wavelengths:

    • In a cuvette, add the probe to the working buffer to a final concentration of 10 µM.

    • Add a concentration of the target metal ion known to cause a significant fluorescence increase (e.g., 50 µM).

    • Scan the excitation spectrum while monitoring a fixed emission wavelength (e.g., 500 nm). The peak of this scan is the optimal excitation wavelength (λₑₓ).

    • Using the determined λₑₓ, scan the emission spectrum to find the optimal emission wavelength (λₑₘ).

  • Fluorescence Titration:

    • Set the spectrofluorometer to the determined optimal λₑₓ and λₑₘ.

    • Prepare a series of cuvettes or a 96-well plate. To each, add the working buffer and the probe to a final concentration of 10 µM.

    • Add increasing concentrations of the target metal ion standard to each cuvette/well. Include a "blank" sample containing only the probe and buffer.

    • Incubate for 5-10 minutes at room temperature to allow complex formation to reach equilibrium.

    • Measure the fluorescence intensity of each sample.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank (probe only) from all other readings.

    • Plot the corrected fluorescence intensity (Y-axis) against the concentration of the metal ion (X-axis).

    • The resulting curve can be used as a calibration curve to determine the concentration of the metal ion in unknown samples.

[Cu²⁺] (µM)Fluorescence Intensity (a.u.)
0 (Blank)55
5250
10480
20890
401550
601600
801610
Caption: Example titration data showing fluorescence saturation.
Protocol 2: Validating Probe Selectivity (Interference Assay)

Objective: To ensure the probe's fluorescent response is specific to the target analyte and not significantly affected by other common ions.

Materials:

  • All materials from Protocol 1.

  • Stock solutions (e.g., 10 mM) of various potentially interfering metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺, Ni²⁺).

Methodology:

  • Prepare Samples:

    • Control Sample: Prepare a sample containing the probe (e.g., 10 µM) and the target metal ion (e.g., 20 µM) in the working buffer.

    • Interference Samples: Prepare a series of samples, each containing the probe (10 µM), the target metal ion (20 µM), and a large excess (e.g., 10- to 100-fold) of one of the potentially interfering ions (e.g., 200 µM of Ca²⁺).

    • Interferent-Only Samples: Prepare samples containing only the probe and each interfering ion to check if they induce a response on their own.

  • Fluorescence Measurement:

    • Incubate all samples for 5-10 minutes.

    • Measure the fluorescence intensity of all samples at the predetermined optimal wavelengths.

  • Data Analysis:

    • Compare the fluorescence intensity of the "Control Sample" to each of the "Interference Samples."

    • A significant change (increase or decrease) in fluorescence in an "Interference Sample" indicates that the corresponding ion interferes with the detection of the target analyte.

    • The results are often presented as a bar graph showing the relative fluorescence intensity in the presence of different ions. This provides a clear visual representation of the probe's selectivity.

Conclusion and Future Outlook

8-Ethoxyquinoline-5-sulfonic acid hydrate is a reliable and effective fluorescent probe for the detection of metal ions in aqueous environments. Its water solubility and strong "turn-on" response upon chelation make it a valuable tool for analytical chemists and environmental scientists. The protocols detailed herein provide a robust starting point for researchers to develop and validate assays for their specific needs. Future work may focus on expanding the range of detectable analytes, improving selectivity through synthetic modification, and adapting these protocols for applications in more complex matrices, such as live-cell imaging. [2]

References

  • 8-Ethoxyquinoline-5-sulfonic acid hydr
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC.
  • Sodium 8-ethoxyquinoline-5-sulfonate hydr
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • A Comparative Analysis of the Fluorescent Properties of Quinoline Deriv
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Synthesis of quinoline containing derivatives.
  • 8-Ethoxyquinoline-5-sulfonic acid monohydrate, 99% 50 g - Thermo Fisher Scientific.
  • 8-Ethoxyquinoline-5-sulfonic acid monohydr
  • 8-Ethoxyquinoline-5-sulfonic acid - Chem-Impex.
  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applic
  • 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - MDPI.
  • Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Publishing.

Sources

Application

Application Note: Spectroscopic Detection of Metal Ions with 8-Ethoxyquinoline-5-sulfonic Acid (EQSA)

This Application Note is structured to guide researchers through the specific use of 8-Ethoxyquinoline-5-sulfonic acid hydrate (EQSA) , also known pharmacologically as the acid form of Actinoquinol .[1][2] Unlike its par...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific use of 8-Ethoxyquinoline-5-sulfonic acid hydrate (EQSA) , also known pharmacologically as the acid form of Actinoquinol .[1][2]

Unlike its parent compound, 8-Hydroxyquinoline-5-sulfonic acid (8-HQS), which is a classic "turn-on" chelator, EQSA possesses a blocked chelating site (8-ethoxy group).[2] Therefore, its application in metal detection relies on fluorescence quenching mechanisms or its use as a mechanistic reference probe to distinguish inner-sphere chelation from outer-sphere interactions.[1][2]

[1][2]


, 

), Heavy metals (

,

)[1][2]

Introduction & Mechanistic Basis[1][3][4]

The Molecule

8-Ethoxyquinoline-5-sulfonic acid hydrate (EQSA) is a water-soluble quinoline derivative.[1][2] While structurally similar to the renowned metal chelator 8-Hydroxyquinoline (8-HQ), the presence of the ethoxy group at the C8 position fundamentally alters its coordination chemistry.[1][2]

  • 8-HQS (Parent): Contains a free phenolic -OH.[1][2] Binds metals (

    
    ) via 
    
    
    
    and
    
    
    atoms, forming a rigid 5-membered ring.[1][2] This restricts bond rotation, minimizing non-radiative decay, resulting in Chelation-Enhanced Fluorescence (CHEF) .[1][2]
  • EQSA (Probe): The C8 oxygen is ethylated (

    
    ).[1][2] This steric and chemical blockade prevents the formation of the classic inner-sphere chelate.[1][2] Consequently, EQSA is highly fluorescent in its free state, and metal detection occurs primarily through Fluorescence Quenching  (collisional or static) rather than enhancement.[2]
    
Principle of Detection

EQSA serves as a "turn-off" sensor or a negative control for chelation studies.[1][2]

  • Excitation: EQSA exhibits strong absorption in the UV region (approx. 300–360 nm) and emits blue-green fluorescence (approx. 450–500 nm).[1][2]

  • Interaction: Upon introduction of paramagnetic metal ions (e.g.,

    
    , 
    
    
    
    ) or heavy atoms (
    
    
    ), the fluorescence is diminished.[2]
  • Mechanism:

    • Paramagnetic Quenching: Unpaired electrons in the metal facilitate intersystem crossing (ISC), quenching the singlet excited state.[2]

    • Heavy Atom Effect: Increases spin-orbit coupling, promoting non-radiative decay.[1][2]

Pathway Diagram

The following diagram illustrates the structural logic and the divergent signaling pathways between EQSA and its parent compound, 8-HQS.

EQSA_Mechanism EQSA 8-Ethoxyquinoline-5-sulfonic Acid (EQSA) Interaction_EQSA Collision / Outer-Sphere (No Chelation) EQSA->Interaction_EQSA Blocked O-Et Site HQS 8-Hydroxyquinoline-5-sulfonic Acid (8-HQS) Interaction_HQS Inner-Sphere Chelation (N-M-O Ring) HQS->Interaction_HQS Free O-H Site Metal Metal Ion (M+) (Fe3+, Cu2+, Hg2+) Metal->Interaction_EQSA Metal->Interaction_HQS Result_EQSA Fluorescence QUENCHING (Turn-Off) Interaction_EQSA->Result_EQSA Energy Transfer / ISC Result_HQS Fluorescence ENHANCEMENT (Turn-On / CHEF) Interaction_HQS->Result_HQS Rigidification

Caption: Comparative mechanistic pathway showing why EQSA acts as a quenching probe (Turn-Off) while 8-HQS acts as a chelation probe (Turn-On).

Experimental Protocols

Materials & Preparation
  • Reagent: 8-Ethoxyquinoline-5-sulfonic acid hydrate (≥98% purity).[1][2][3][4]

  • Solvent: Ultrapure Water (Milli-Q, 18.2 MΩ[1][2]·cm).

  • Buffer: 10 mM HEPES or Phosphate Buffer (pH 7.4). Note: Avoid buffers with high metal affinity like Citrate.[1]

  • Metal Standards: AAS/ICP grade standard solutions (1000 ppm) of

    
    .[1][2]
    

Stock Solution Protocol:

  • Weigh 27.1 mg of EQSA hydrate (MW ≈ 271.29 g/mol ).[1][2]

  • Dissolve in 10 mL of ultrapure water to create a 10 mM Stock .

  • Sonicate for 5 minutes if dissolution is slow. Store in amber glass at 4°C.

  • Prepare a Working Solution (50 µM) by diluting 50 µL of stock into 9.95 mL of buffer.

Protocol A: Fluorescence Quenching Screening

This protocol determines which metal ions interact with EQSA.[1][2]

  • Instrument Setup: Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse).

    • Excitation (

      
      ): 330 nm (Verify via absorption scan).[1][2]
      
    • Emission (

      
      ): Scan 350–600 nm.[1][2]
      
    • Slit Widths: 5 nm / 5 nm.[1][2]

  • Baseline Measurement: Add 2 mL of EQSA Working Solution (50 µM) to a quartz cuvette. Record spectrum (

    
    ).[1][2]
    
  • Titration: Sequentially add metal ion stock solution in 10 µM increments (0–100 µM final concentration).

  • Mixing: Stir magnetically or invert 3 times. Incubate for 1 minute.

  • Measurement: Record emission spectrum (

    
    ) after each addition.
    
  • Data Processing: Plot Relative Fluorescence intensity (

    
    ) vs. Metal Concentration.
    
Protocol B: Stern-Volmer Analysis

To quantify the sensitivity of EQSA toward a specific quencher (e.g.,


), use the Stern-Volmer equation:

[1][2]

Where:

  • 
    : Fluorescence intensity without metal.[1][2]
    
  • 
    : Fluorescence intensity with metal.[1][2][5]
    
  • 
    : Stern-Volmer quenching constant (
    
    
    
    ).[1][2]
  • 
    : Concentration of metal ion.[1][2]
    

Steps:

  • Perform titration as in Protocol A with the specific target metal.[1][2]

  • Extract intensity values at the emission maximum (

    
     nm).[1][2]
    
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).[1][2]
  • Interpretation: A linear fit indicates dynamic (collisional) quenching.[1][2] An upward curvature suggests combined dynamic and static quenching (complex formation).[1][2]

Data Presentation & Analysis

Expected Response Matrix

The following table summarizes the expected spectral response of EQSA versus 8-HQS, validating the probe's specificity.

Metal IonEQSA Response (8-Ethoxy)8-HQS Response (8-Hydroxy)Interpretation

/

No Change / Slight PerturbationStrong Enhancement (Green) EQSA cannot form the stable N-Zn-O chelate required for CHEF.[1][2]

/

Strong Quenching Quenching (or weak fluorescence)Paramagnetic quenching occurs in both; EQSA confirms lack of specific chelation protection.[1][2]

Moderate QuenchingVariableHeavy atom effect promotes non-radiative decay in EQSA.[1][2]

/

NoneNoneNo interaction with sulfonate/nitrogen at physiological concentrations.[1][2]
Troubleshooting Guide
  • Issue: Precipitation observed upon metal addition.

    • Cause: Formation of insoluble metal-sulfonate salts at high concentrations.[1][2]

    • Solution: Lower probe concentration to 10 µM or ensure pH < 8.[1][2]

  • Issue: High background fluorescence.[1][2]

    • Cause: Impurities in the buffer or Raman scattering.[1][2]

    • Solution: Run a solvent blank.[1][2] Use a 350 nm cut-off filter on the emission side.[1][2]

References

  • Bard, A. J., & Faulkner, L. R. (2001).[2] Electrochemical Methods: Fundamentals and Applications.[1][2] (Discussion on quenching mechanisms). Wiley.[1][2]

  • Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy. (Source for Stern-Volmer kinetics).[1][2] Springer.[1][2]

(Note: EQSA is frequently cited in ophthalmology literature as "Actinoquinol" for UV absorption.[1][2] Its use in metal detection is a specialized analytical application deriving from its quinoline core.)[2]

Sources

Method

Protocol for using 8-Ethoxyquinoline-5-sulfonic acid hydrate in fluorescence spectroscopy

This is a comprehensive Application Note and Protocol for the use of 8-Ethoxyquinoline-5-sulfonic acid (EQSA) in fluorescence spectroscopy. This guide synthesizes its role as a water-soluble fluorophore, a model for exci...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the use of 8-Ethoxyquinoline-5-sulfonic acid (EQSA) in fluorescence spectroscopy. This guide synthesizes its role as a water-soluble fluorophore, a model for excited-state proton transfer (ESPT), and a potential analytical probe.

Introduction & Principle

8-Ethoxyquinoline-5-sulfonic acid (EQSA) is a water-soluble quinoline derivative distinguished by its high photostability and unique photophysical properties. Unlike its analog 8-hydroxyquinoline-5-sulfonic acid (HQS), which is a potent metal chelator, the ethoxy group in EQSA blocks the phenolic oxygen, significantly altering its metal-binding affinity and making it an excellent model for Excited-State Proton Transfer (ESPT) studies and a robust pH-sensitive fluorescent probe.

Core Mechanism: Photobasicity & ESPT

EQSA exhibits photobasicity . Upon excitation at ~340 nm, the electron density distribution changes, making the ring nitrogen significantly more basic in the excited state (


) than in the ground state (

).
  • Neutral Form (AQ⁻): Emits at ~410 nm .[1]

  • Protonated Form (HAQ): Emits at ~500 nm .

  • Mechanism: In water, the excited neutral fluorophore (

    
    ) can abstract a proton from the solvent (photoprotonation), leading to dual fluorescence emission depending on pH and solvent isotope effects (
    
    
    
    vs
    
    
    ).

This dual-emission behavior makes EQSA a valuable ratiometric probe for local pH and proton dynamics in aqueous environments.

Physicochemical Properties & Safety

PropertySpecification
Molecular Formula

Molecular Weight 253.27 g/mol (Anhydrous)
Appearance White to pale cream crystalline powder
Solubility Highly soluble in water (>50 mM); soluble in DMSO, Methanol
Excitation Max (

)
340 nm (Broad band: 320–360 nm)
Emission Max (

)
410 nm (Neutral, pH > 5) / 500 nm (Cationic, pH < 3)
Ground State pKa ~4.15
Stokes Shift Large (~5000–9000 cm⁻¹ depending on form)

Safety Note: EQSA is an irritant (Skin/Eye/Respiratory). Wear nitrile gloves and safety goggles. Handle powder in a fume hood to avoid inhalation.

Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Create a stable, verified stock solution for spectroscopic assays.

  • Weighing: Accurately weigh 12.6 mg of EQSA hydrate.

  • Dissolution: Transfer to a 50 mL volumetric flask.

  • Solvent Addition: Add ~40 mL of Milli-Q water (18.2 MΩ·cm). Sonicate for 5 minutes until fully dissolved.

    • Note: Do not use acidic or basic water initially to ensure the species remains in its equilibrium state.

  • Final Volume: Bring to volume with Milli-Q water to achieve a 1.0 mM Stock Solution .

  • Storage: Transfer to an amber glass vial. Store at 4°C. Stable for 3 months.

Protocol B: Spectral Characterization & Quantum Yield Determination

Objective: Determine the fluorescence quantum yield (


) relative to Quinine Sulfate.

Reagents:

  • EQSA Stock (1 mM)

  • Reference Standard: Quinine Sulfate Dihydrate (dissolved in 0.1 M

    
     or 
    
    
    
    ;
    
    
    or
    
    
    ).
  • Solvent: 0.1 M

    
     (for protonated EQSA study) or Phosphate Buffer pH 7.4 (for neutral EQSA).
    

Procedure:

  • Dilution Series: Prepare 5 dilutions of EQSA and Quinine Sulfate in their respective solvents.

    • Target Absorbance (OD) at 340 nm: 0.01, 0.03, 0.05, 0.07, 0.10 .

    • Critical: Keep OD < 0.1 to avoid Inner Filter Effects (IFE).

  • Absorption Scan: Record UV-Vis spectra (250–450 nm) for all samples. Note the exact Absorbance at 340 nm (

    
    ).
    
  • Fluorescence Scan:

    • Excitation: 340 nm .[1]

    • Emission Range: 360–650 nm .

    • Slit Widths: 2.5 nm / 2.5 nm (adjust based on signal, keep constant).

    • Integration: Integrate the total area under the emission curve (

      
      ).
      
  • Calculation: Plot Integrated Fluorescence Intensity (

    
    ) vs. Absorbance (
    
    
    
    ). Calculate the gradient (
    
    
    ).


Where 

is the refractive index of the solvent (1.33 for water/dilute acid).
Protocol C: Fluorometric pH Titration (pKa Determination)

Objective: Determine the ground-state pKa and observe the ESPT shift.

Workflow Diagram (DOT):

G Start Start: 10 µM EQSA in Water (pH ~6) Acidify Titrate with HCl (0.1 M -> 1 M) Start->Acidify Step 1 Measure Measure Fluorescence (Ex: 340 nm) Acidify->Measure Step 2: pH Check Measure->Acidify Loop until pH 1 Analysis Plot Ratio I(500nm) / I(410nm) Measure->Analysis Data Collection Result Sigmoidal Fit Calculate pKa Analysis->Result Henderson-Hasselbalch

Caption: Workflow for fluorometric titration of EQSA to determine pKa and ESPT dynamics.

Steps:

  • Prepare 10 mL of 10 µM EQSA in a beaker with magnetic stirring.

  • Insert a calibrated pH electrode.[2]

  • Record the initial spectrum (Ex 340 nm). Expect a peak at 410 nm .

  • Add 0.1 M HCl in small aliquots (e.g., 5–10 µL).

  • After each addition, record pH and Fluorescence Spectrum.

  • Observation: As pH drops below 5, the 410 nm peak will decrease, and a new peak at 500 nm (Protonated form) will emerge.

  • Isoemissive Point: Verify the presence of an isoemissive point (approx. 440–450 nm), indicating a two-state equilibrium without side reactions.

Data Analysis & Expected Results

Spectral Characteristics Summary
SpeciesConditionExcitation (

)
Emission (

)
Quantum Yield Note
Neutral (AQ⁻) pH > 5 (Water/PBS)340 nm410 nm (Blue)Moderate
Cationic (HAQ) pH < 3 (Acidic)340 nm500 nm (Green)High (due to ESPT)
Anhydrous Organic Solvents (ACN)340 nm~380–400 nmSolvent dependent
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Fluorescence Concentration too high (Self-quenching)Dilute to < 10 µM. Check OD < 0.1.
Shifted Peaks Contamination with 8-HydroxyquinolineVerify purity. 8-HQ emits weakly in water but strongly if metals are present.
Unstable Signal PhotobleachingEQSA is relatively stable, but limit exposure to high-intensity UV. Use fresh aliquots.
No 500nm Peak pH not low enoughThe pKa is ~4.15. Ensure titration goes down to pH 1–2 to fully protonate.

References

  • NIST WebBook. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid Mass Spectrum (Structural Analog Reference). Retrieved from [Link]

  • Byl, O., et al. (2023). Observing Aqueous Proton-Uptake Reactions Triggered by Light. PubMed Central. Retrieved from [Link]

  • Nawara, K., & Waluk, J. (2019).[3] Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry. Retrieved from [Link]

Sources

Application

Applications of 8-Ethoxyquinoline-5-sulfonic Acid Hydrate in Pharmaceutical Development: A Technical Guide

This guide provides an in-depth exploration of the applications of 8-Ethoxyquinoline-5-sulfonic acid hydrate in pharmaceutical development. It is intended for researchers, scientists, and drug development professionals s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the applications of 8-Ethoxyquinoline-5-sulfonic acid hydrate in pharmaceutical development. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile compound. This document will delve into its role as both a pharmaceutical excipient for enhancing drug solubility and bioavailability, and as an analytical reagent for the detection of metal ions. The protocols provided herein are designed to be self-validating, with explanations grounded in established scientific principles.

Introduction to 8-Ethoxyquinoline-5-sulfonic Acid Hydrate

8-Ethoxyquinoline-5-sulfonic acid hydrate, also known as Actinoquinol, is a quinoline derivative characterized by an ethoxy group at the 8-position and a sulfonic acid group at the 5-position.[1] Its chemical structure lends itself to several valuable applications in the pharmaceutical sciences. The sulfonic acid moiety enhances its water solubility, a desirable characteristic for both formulation and analytical applications.[1] The quinoline ring system, with its nitrogen and oxygen atoms, provides excellent metal-chelating properties, forming the basis for its use in metal ion detection.[1][2][3]

This guide will focus on two primary applications: its use as a formulation excipient to improve the dissolution and subsequent bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), and its function as a fluorescent probe for the sensitive and selective quantification of metal ions in pharmaceutical preparations and environmental samples.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 8-Ethoxyquinoline-5-sulfonic acid hydrate is crucial for its effective application.

PropertyValueReference
Synonyms Actinoquinol, 8-ethoxy-5-quinolinesulfonic acid[4]
CAS Number 15301-40-3 (monohydrate)[4]
Molecular Formula C₁₁H₁₁NO₄S·H₂O[4]
Molecular Weight 271.29 g/mol
Appearance White to orange to green crystalline powder[2]
Solubility Soluble in water[1]
Melting Point ~296°C (decomposition)[2]

Application in Pharmaceutical Formulation: Enhancing Solubility and Bioavailability

A significant challenge in modern drug development is the poor aqueous solubility of many new chemical entities, which can limit their oral bioavailability and therapeutic efficacy.[5][6][7][8] 8-Ethoxyquinoline-5-sulfonic acid hydrate can be employed as a functional excipient to address this challenge, primarily through the formulation of solid dispersions.[1][9]

Mechanism of Solubility Enhancement

The primary mechanism by which 8-Ethoxyquinoline-5-sulfonic acid hydrate enhances the solubility of poorly soluble drugs is through the formation of an amorphous solid dispersion.[9][10] In a solid dispersion, the drug is molecularly dispersed within a hydrophilic carrier matrix. This prevents the drug from crystallizing, thereby circumventing the need to overcome the crystal lattice energy during dissolution. The result is a faster dissolution rate and potentially a higher apparent solubility, leading to improved absorption and bioavailability.[9][11] The sulfonic acid group of 8-Ethoxyquinoline-5-sulfonic acid hydrate contributes to the hydrophilicity of the carrier system.

Diagram 1: Conceptual Workflow for Solubility Enhancement

G cluster_0 Formulation Development cluster_1 Dissolution & Absorption A Poorly Soluble API C Solvent Evaporation or Melt Extrusion A->C B 8-Ethoxyquinoline-5-sulfonic acid hydrate (Carrier) B->C D Amorphous Solid Dispersion C->D E Enhanced Dissolution Rate D->E F Increased Bioavailability E->F G A 8-Ethoxyquinoline-5-sulfonic acid hydrate (Low Fluorescence) C Chelation A->C B Metal Ion (e.g., Zn²⁺, Mg²⁺) B->C D Stable Metal Complex (High Fluorescence) C->D

Caption: Chelation of a metal ion enhances the fluorescence signal.

Protocol for the Fluorometric Determination of Metal Ions

This protocol details a general procedure for quantifying metal ions using 8-Ethoxyquinoline-5-sulfonic acid hydrate as a fluorescent probe. The specific excitation and emission wavelengths may need to be optimized for different metal ions. Based on the related compound 8-hydroxyquinoline-5-sulfonic acid, excitation is typically in the UV range (around 360-390 nm) and emission in the visible range (around 480-550 nm). [12][13] Rationale: This method relies on the linear relationship between the fluorescence intensity of the metal-ligand complex and the concentration of the metal ion at low concentrations. A calibration curve is constructed using standards of known concentrations to quantify the metal ion in an unknown sample.

Materials:

  • 8-Ethoxyquinoline-5-sulfonic acid hydrate

  • Stock solutions of the metal ion(s) of interest (e.g., 1000 ppm)

  • pH buffer (e.g., acetate buffer for pH 5-6, phosphate buffer for pH 7-8)

  • High-purity water

  • Spectrofluorometer

  • Quartz cuvettes or a microplate reader with fluorescence capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 8-Ethoxyquinoline-5-sulfonic acid hydrate (e.g., 1 mM) in high-purity water.

    • Prepare a series of standard solutions of the target metal ion by diluting the stock solution with high-purity water to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

  • Optimization of Reaction Conditions (if necessary):

    • Determine the optimal pH for complex formation and fluorescence by measuring the fluorescence intensity of a standard solution across a range of pH values. An optimal pH is often between 5 and 8. [12] * Determine the optimal concentration of the 8-Ethoxyquinoline-5-sulfonic acid hydrate solution.

  • Measurement:

    • In a series of test tubes or wells of a microplate, add a fixed volume of the 8-Ethoxyquinoline-5-sulfonic acid hydrate solution and the pH buffer.

    • Add an equal volume of each metal ion standard solution to the respective tubes/wells. Include a blank containing only the reagent and buffer.

    • Allow the solutions to incubate at room temperature for a sufficient time (e.g., 15-30 minutes) for the complexation reaction to complete.

    • Measure the fluorescence intensity of each solution using the spectrofluorometer at the predetermined optimal excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank from the fluorescence intensity of each standard.

    • Plot a calibration curve of fluorescence intensity versus metal ion concentration.

    • Determine the concentration of the metal ion in an unknown sample by measuring its fluorescence intensity under the same conditions and interpolating from the calibration curve.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve. [14]

Safety and Handling

8-Ethoxyquinoline-5-sulfonic acid hydrate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust. Use in a well-ventilated area or with a fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store in a tightly closed container in a dry, cool place away from incompatible materials.

Conclusion

8-Ethoxyquinoline-5-sulfonic acid hydrate is a valuable and versatile compound in pharmaceutical development. Its ability to enhance the solubility and bioavailability of poorly soluble drugs through the formation of solid dispersions offers a practical solution to a common formulation challenge. Furthermore, its properties as a fluorescent chelating agent provide a sensitive and reliable method for the analytical determination of metal ions. The protocols outlined in this guide provide a solid foundation for researchers to explore and optimize the use of this compound in their specific applications.

References

  • Soroka, K., Vithanage, R., Phillips, D. A., Walker, B. L., & Dasgupta, P. (1987). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 59(4), 629–636.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Vargas, L. V., Sand, J., Brandão, T. A. S., Fiedler, H. D., Quina, F. H., & Nome, F. (2005). Determination of environmentally important metal ions by fluorescence quenching in anionic micellar solution. Analyst, 130(2), 242–246.
  • Williams, R. O., & Davis, M. W. (Eds.). (2012).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287.
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]

  • MDPI. (2021, August 12). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. Retrieved from [Link]

  • Bioinfo Publications. (2018). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved from [Link]

  • Patel, J. R., & Patel, K. R. (2014). Formulation and Characterization of Solid Dispersions of Etoricoxib Using Natural Polymers.
  • ResearchGate. (2016, April 18). Fluorescence enhancement and quenching effects in the magnesium-8-hydroxyquinoline-5-sulfonic acid-cationic surfactant system and their application to the determination of cetylpyridinium. Retrieved from [Link]

  • Sheikh, A. A., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4).
  • Di Martino, P., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(12), 22564–22581.
  • MDPI. (2022, May 28). Four-Coordinate Monoboron Complexes with 8-Hydroxyquinolin-5-Sulfonate: Synthesis, Crystal Structures, Theoretical Studies, and Luminescence Properties. Retrieved from [Link]

  • Imam, S. S., et al. (2020).
  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid dispersion application in pharmaceutical technology: Methods of preparation and characterization. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 8-ethoxyquinoline-5-sulfonic Acid (C11H11NO4S), 5 grams. Retrieved from [Link]

  • MDPI. (2022, August 29). Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions: Analytical and Physicochemical Assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of five excitation and emission wavelength protocols. Retrieved from [Link]

  • Bioinfo Publications. (2012). STUDY OF Mg METAL COMPLEX WITH 8-HYDROXYQUINOLINE IN PMMA MATRIX. Retrieved from [Link]

Sources

Method

Application Note: 8-Ethoxyquinoline-5-sulfonic Acid Hydrate in Functional Smart Coatings

This Application Note is structured as a high-level technical guide for researchers in material science and biomedical engineering. It focuses on the dual-functionality of 8-Ethoxyquinoline-5-sulfonic acid hydrate (also...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in material science and biomedical engineering. It focuses on the dual-functionality of 8-Ethoxyquinoline-5-sulfonic acid hydrate (also known as Actinoquinol sodium when salt) as a UV-absorber and a fluorescent sensor in advanced coatings.

Executive Summary

This guide details the integration of 8-Ethoxyquinoline-5-sulfonic acid hydrate (EQS) into polymeric and sol-gel coatings. Unlike its parent compound (8-hydroxyquinoline), EQS possesses a blocked 8-position (ethoxy group) and a hydrophilic 5-sulfonate group. This structural modification drastically alters its solubility and photochemical behavior, rendering it a premier candidate for aqueous-based UV-protective hydrogels and heavy metal sensing interfaces .

Key Applications Covered:

  • Transparent UV-B Blocking Hydrogels: For ophthalmic devices and light-sensitive drug packaging.

  • Fluorescent Chemosensor Coatings: For the detection of Cu(II) and Fe(III) ions in industrial effluent pipes.

Compound Profile & Material Science Relevance

Physicochemical Properties

EQS is an amphiphilic quinoline derivative. The sulfonic acid moiety at position 5 confers high water solubility (>50 mg/mL for the sodium salt), while the quinoline core provides the chromophore necessary for UV absorption and fluorescence.

PropertySpecificationRelevance to Coatings
Molecular Formula

Stoichiometry for doping calculations.
Appearance White to pale yellow crystalline powderMinimal color impact on transparent coatings.
Solubility Water (High), DMSO, MethanolIdeal for Green Chemistry (aqueous) formulations.

(Abs)
~300–320 nm (UV-B region)Excellent shielding against erythemal UV radiation.

(Fluor)
~400–450 nm (Blue emission)Signal transduction for sensing applications.
Mechanistic Distinction[1][2]
  • Vs. 8-Hydroxyquinoline (8-HQ): 8-HQ is a strong chelator that precipitates metals. EQS, with the ethoxy group, has reduced chelation strength but retains the ability to perturb fluorescence upon metal interaction (collisional quenching or weak coordination), making it a reversible sensor rather than a permanent trap.

  • Photostability: The sulfonate group stabilizes the excited state, allowing efficient thermal dissipation of UV energy without rapid photodegradation.

Protocol A: UV-Protective Ophthalmic Hydrogel Coating

Target Audience: Medical Device Engineers (Contact Lenses, Intraocular Lenses). Objective: Fabricate a transparent, UV-B blocking coating on a PMMA or Silicone Hydrogel substrate.

Materials
  • Active Agent: 8-Ethoxyquinoline-5-sulfonic acid sodium salt (Actinoquinol sodium).[1]

  • Matrix: Poly(vinyl alcohol) (PVA, Mw 89k-98k) or Hyaluronic Acid (HA).

  • Crosslinker: Glutaraldehyde (GA) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for HA.

  • Substrate: Quartz slide (for validation) or PMMA disc.

Experimental Workflow
  • Preparation of Active Solution:

    • Dissolve PVA in deionized water (10% w/v) at 80°C under stirring until clear.[2]

    • Cool to room temperature.[3]

    • Add EQS to the PVA solution to achieve a final concentration of 0.5% - 2.0% w/w . Stir for 30 mins. Note: EQS is highly soluble; no co-solvent is needed.

  • Crosslinking Activation:

    • Acidify solution to pH 2.0 using 1M HCl.

    • Add Glutaraldehyde (1% v/v relative to PVA solution).

    • Critical Step: Degas the solution via ultrasonication for 5 mins to remove microbubbles.

  • Coating Application (Spin Coating):

    • Mount substrate on spin coater.

    • Dispense 200 µL of the sol.

    • Step 1: 500 rpm for 10s (Spread).

    • Step 2: 2500 rpm for 30s (Thinning/Drying).

  • Curing:

    • Bake at 60°C for 2 hours.

    • Validation: Soak in PBS (pH 7.4) for 24 hours to ensure no leaching of the active agent (EQS is trapped in the mesh).

Performance Validation
  • Transmission Assay: Measure %T from 200 nm to 800 nm.

    • Acceptance Criteria: <5% Transmission in UV-B (280-315 nm); >90% Transmission in Visible (400-700 nm).

Protocol B: Fluorescent Heavy Metal Sensor Coating

Target Audience: Environmental Engineers, Industrial Safety. Objective: Create a "Smart Pipe" inner coating that quenches blue fluorescence in the presence of Cu(II) or Fe(III) ions.

Materials
  • Fluorophore: 8-Ethoxyquinoline-5-sulfonic acid hydrate.[1][3]

  • Sol-Gel Precursors: Tetraethyl orthosilicate (TEOS), Ethanol.

  • Catalyst: HCl (0.1 M).

Experimental Workflow
  • Sol-Gel Synthesis:

    • Mix TEOS, Ethanol, and Water in a molar ratio of 1 : 4 : 16 .

    • Add HCl to adjust pH to ~2.

    • Stir at 60°C for 3 hours (Hydrolysis).

  • Doping:

    • Dissolve EQS in a minimum volume of water.

    • Add EQS solution to the sol. Final concentration: 10 mM .

    • Why: High concentration is required for visual fluorescence.

  • Dip Coating:

    • Immerse glass or metal coupons into the sol.

    • Withdrawal rate: 10 cm/min .

    • Air dry for 24 hours; cure at 100°C for 1 hour.

  • Sensing Assay:

    • Expose coating to aqueous streams containing metal ions (

      
      ).
      
    • Illuminate with UV lamp (365 nm).

    • Observation: The coating emits bright blue fluorescence in pure water. Presence of metal ions causes "Turn-Off" quenching.

Mechanism of Action & Logic[5]

The utility of EQS relies on two distinct photophysical pathways depending on the environment.

Visualization of Pathways (Graphviz)

EQS_Mechanism cluster_0 Application Outcome EQS EQS (Ground State) ExcitedState EQS* (Excited State) EQS->ExcitedState Absorbs hν Excitation UV Excitation (300-320 nm) Fluorescence Fluorescence Emission (420 nm) ExcitedState->Fluorescence No Metal (Radiative Decay) Thermal Thermal Dissipation (UV Blocking) ExcitedState->Thermal Vibrational Relaxation Quenching Metal Ion Quenching (Non-Radiative) ExcitedState->Quenching + Cu(II)/Fe(III) (e- Transfer) Sensor_Signal Sensor_Signal Fluorescence->Sensor_Signal Smart Coating UV_Protection UV_Protection Thermal->UV_Protection Ophthalmic Lens Detection Detection Quenching->Detection Pollutant Alert

Caption: Photophysical pathways of 8-Ethoxyquinoline-5-sulfonic acid. The molecule acts as a UV filter via thermal dissipation or as a sensor via fluorescence quenching upon metal interaction.

Mechanistic Explanation[2]
  • UV Blocking (Thermal Dissipation): In the absence of heavy metals, the excited state (

    
    ) of EQS relaxes partly via fluorescence and partly via internal conversion (heat). In a solid matrix (hydrogel), the UV energy is absorbed and harmlessly dissipated, protecting the underlying tissue or material [1, 2].
    
  • Sensing (Quenching): When

    
     or 
    
    
    
    ions diffuse into the coating, they interact with the quinoline nitrogen and the sulfonate group. These paramagnetic ions facilitate Intersystem Crossing (ISC) or Electron Transfer (PET) , quenching the fluorescence. This "Turn-Off" response is quantitative and correlates with ion concentration [3, 4].

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Leaching of EQS Insufficient crosslinking density.Increase Glutaraldehyde conc. or cure time.
Cloudy Coating Phase separation of Polymer/EQS.Reduce EQS concentration; ensure pH > 4 during mixing.
Low Fluorescence Concentration quenching (Self-quenching).Reduce dye loading. Optimum is often <1%.
No Response to Metal Pore size of Sol-Gel too small.Reduce curing temperature or add porogen (PEG) to increase diffusivity.

References

  • Actinoquinol Sodium (UV Absorber). National Center for Advancing Translational Sciences (NCATS).[4] Inxight Drugs. Available at: [Link]

  • UV Absorbers in Coatings. 3V Sigma Application Guide. Available at: [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid. UCI Department of Chemistry. (Mechanistic parallel for quinoline sulfonates). Available at: [Link] (General Ref for Quinoline Fluorescence mechanisms).

  • Preparation of PVA/Chitosan Electrospun Materials containing Quinoline Sulfonates. MDPI Polymers. (Protocol basis for polymer integration). Available at: [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 8-Ethoxyquinoline-5-sulfonic Acid Hydrate

Introduction & Chemical Context 8-Ethoxyquinoline-5-sulfonic acid (EQSA) is a critical intermediate in pharmaceutical synthesis and a functional reagent in analytical chemistry, often utilized as a fluorescent probe for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

8-Ethoxyquinoline-5-sulfonic acid (EQSA) is a critical intermediate in pharmaceutical synthesis and a functional reagent in analytical chemistry, often utilized as a fluorescent probe for metal ion detection and as a UV-absorber (Actinoquinol).

The Analytical Challenge

The analysis of EQSA presents a specific chromatographic challenge due to its zwitterionic nature .

  • Acidic Moiety: The sulfonic acid group at position 5 (

    
    ) is a strong acid (
    
    
    
    ), ensuring the molecule bears a negative charge (
    
    
    ) across the entire standard HPLC pH range (pH 2–8).
  • Basic Moiety: The quinoline nitrogen is weakly basic (

    
    ). At acidic pH (pH < 4), it becomes protonated (
    
    
    
    ).

Consequently, under standard reverse-phase conditions (acidic mobile phase), EQSA exists primarily as a zwitterion (net charge 0, but highly polar). This leads to two common issues:

  • Poor Retention: The high polarity can cause the analyte to elute near the void volume (

    
    ) on standard C18 columns.
    
  • Peak Tailing: Interaction between the positively charged quinolinium nitrogen and residual silanols on the column stationary phase can cause severe tailing.

This guide details a robust Ion-Suppression Reverse-Phase (RP-HPLC) protocol designed to overcome these issues by carefully controlling pH and ionic strength.

Method Development Strategy

To ensure reproducibility and peak symmetry, this protocol utilizes a Low pH Phosphate Buffer system.

  • Mechanism: At pH 2.5, the quinoline nitrogen is fully protonated (

    
    ) and the sulfonate is ionized (
    
    
    
    ). The molecule is zwitterionic but the ethoxy group at position 8 provides sufficient hydrophobicity for retention on a modern, high-surface-area C18 phase.
  • Silanol Suppression: The use of a high-purity silica column (Type B silica) combined with low pH minimizes the ion-exchange interactions that cause tailing.

  • Detection: The quinoline ring exhibits strong UV absorbance. While 254 nm is standard for aromaticity, monitoring at 320 nm provides higher specificity for the conjugated quinoline system and reduces interference from simple benzenoid impurities.

Experimental Protocol

Instrumentation & Reagents[1]
ComponentSpecification
HPLC System Quaternary Gradient Pump, Autosampler, Column Oven, PDA/UV Detector
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent high-purity C18
Water HPLC Grade (18.2 MΩ·cm)
Acetonitrile (ACN) HPLC Gradient Grade
Potassium Dihydrogen Phosphate Analytical Reagent Grade (

)
Phosphoric Acid 85%, Analytical Grade (for pH adjustment)
Mobile Phase Preparation

Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5

  • Dissolve 2.72 g of

    
     in 950 mL of HPLC-grade water.
    
  • Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid (

    
    ).
    
  • Dilute to 1000 mL with water.

  • Filter through a 0.22 µm membrane and degas.

Mobile Phase B: Acetonitrile (100%)

  • Filter through a 0.22 µm solvent-compatible membrane if not pre-filtered.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30°C (Controlled)
Injection Volume 10 µL
Detection UV at 254 nm (Purity) and 320 nm (Quantitation)
Run Time 15 Minutes
Mode Isocratic (Preferred for QC) or Gradient (For Impurity Profiling)

Isocratic Program (Standard Purity):

  • Ratio: 85% Mobile Phase A / 15% Mobile Phase B.

  • Note: The ethoxy group increases retention significantly compared to the hydroxy- analog. If retention is too high, increase B to 20%.

Gradient Program (Impurity Profiling):

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Sample Injection
10.06040Linear Gradient
12.06040Hold
12.1955Re-equilibration
15.0955End
Sample Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of EQSA Hydrate into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile . Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A.

    • Critical: Diluting in Mobile Phase A ensures the sample pH matches the column environment, preventing "solvent shock" peak distortion.

Visual Workflows & Mechanisms

Chemical Species & Ionization

The following diagram illustrates the ionization states of EQSA and the HPLC workflow logic.

G cluster_0 Analyte Chemistry (pH 2.5) cluster_1 HPLC Methodology EQSA 8-Ethoxyquinoline-5-sulfonic acid Zwitterion Zwitterion Form (SO3[-] / NH[+]) EQSA->Zwitterion Dissociation Interaction Mechanism: Hydrophobic Interaction + Ionic Suppression Zwitterion->Interaction Analyte Input Hydrophobicity Ethoxy Group (Increases Retention) Hydrophobicity->Interaction Retentive Force MP Mobile Phase A (20mM Phosphate, pH 2.5) MP->Interaction Protonates N Suppresses Silanols Column C18 Column (End-capped) Detection UV Detection 320 nm (Specific) 254 nm (General) Column->Detection Separation Interaction->Column

Caption: Figure 1. Mechanistic workflow for the reverse-phase separation of EQSA, highlighting the zwitterionic state stabilization at pH 2.5.

Method Validation Parameters

To ensure the method is "Trustworthy" and "Self-Validating," the following acceptance criteria should be met during system suitability testing (SST).

ParameterAcceptance CriteriaRationale
Retention Time (

)
4.0 – 8.0 minEnsures separation from void volume (

) and efficient run times.
Tailing Factor (

)

Critical for quinolines. If

, column silanol activity is too high; replace column or lower pH.
Theoretical Plates (

)

Indicates good column efficiency and packing.
Precision (RSD)

(n=6)
Demonstrates system stability.[1]
Resolution (

)

Between EQSA and any synthetic precursors (e.g., 8-Ethoxyquinoline).
Linearity & Range
  • Range: 5 µg/mL to 100 µg/mL.

  • Equation:

    
     (Correlation coefficient 
    
    
    
    ).

Troubleshooting & Optimization

Issue: Peak Tailing (


) 
  • Cause: Interaction between the protonated quinoline nitrogen and acidic silanol groups on the silica support.

  • Solution 1: Ensure the column is "End-capped" (e.g., Zorbax Eclipse, Waters Symmetry).

  • Solution 2: Add 5 mM Triethylamine (TEA) to Mobile Phase A. TEA competes for silanol sites, sharpening the analyte peak.

Issue: Low Retention (Elution near Void)

  • Cause: The sulfonic acid group makes the molecule too polar.

  • Solution: Switch to Ion-Pair Chromatography . Add 5 mM Tetrabutylammonium Hydroxide (TBAOH) to Mobile Phase A and adjust pH to 6.0. This forms a neutral ion-pair complex that retains strongly on C18.

Issue: "Ghost" Peaks

  • Cause: EQSA is sensitive to metal ions.[2][3] Trace iron in the water/system can form fluorescent complexes.

  • Solution: Use a passivation agent (e.g., EDTA) in the mobile phase or ensure the LC system is passivated.

References

  • National Institute of Standards and Technology (NIST). 8-Hydroxyquinoline-5-sulfonic acid - Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

    • Context: Provides spectral data and ionization constants for the structural analog, supporting the pH selection logic.
  • Context: Verifies the commercial availability, hydration state, and purity standards (≥98.
    • Context: General protocols for quinoline extraction and analysis used to derive the sample preparation steps.[5]

  • Context: Confirms the anhydrous/hydrate nomencl

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 8-Ethoxyquinoline-5-sulfonic acid hydrate synthesis

Topic: Troubleshooting Low Yield & Process Optimization Executive Summary Welcome to the Technical Support Center. This guide addresses the synthesis of 8-Ethoxyquinoline-5-sulfonic acid hydrate (and its sodium salt, Act...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield & Process Optimization

Executive Summary

Welcome to the Technical Support Center. This guide addresses the synthesis of 8-Ethoxyquinoline-5-sulfonic acid hydrate (and its sodium salt, Actinoquinol).

Low yield in this synthesis is rarely due to a failure of the reaction itself; the sulfonation of activated quinolines is robust. Instead, yield losses typically occur during isolation (solubility issues) or due to ether cleavage (de-ethylation) caused by excessive thermal stress. This guide moves beyond standard protocols to explain the why behind process failures, providing self-validating troubleshooting steps.

Module 1: Reaction Optimization (The Chemistry)

The Core Issue: The reaction is an Electrophilic Aromatic Substitution (EAS). The 8-ethoxy group activates the ring, directing the sulfonyl group primarily to position 5 (para to the ethoxy group).

Critical Failure Point: Ether Cleavage. Under harsh acidic conditions (Oleum) and high temperatures, the ether linkage is susceptible to hydrolysis, converting your target (8-ethoxy) into the byproduct (8-hydroxyquinoline-5-sulfonic acid). This not only lowers yield but creates a difficult-to-separate impurity.

Troubleshooting Protocol: Reaction Control
ParameterStandard RangeThe "Yield Killer" ScenarioCorrective Action
Temperature 60°C – 90°C>100°C : Promotes ether cleavage (de-ethylation).Maintain internal temp <90°C. If reaction is sluggish, increase time, not temp.
Reagent 20-65% OleumChlorosulfonic Acid : Can form sulfonyl chlorides first, requiring hydrolysis.Use Fuming

(Oleum) for direct sulfonation.[1] Ensure anhydrous conditions to maintain electrophile strength (

).
Time 3 – 5 Hours>12 Hours : Increases thermodynamic byproducts.Monitor via HPLC.[1][2][3] Stop immediately upon consumption of starting material.
Visualizing the Pathway

The following diagram illustrates the competition between the desired sulfonation and the unwanted hydrolysis.

ReactionPathway Start 8-Ethoxyquinoline Intermediate Transition State (Sigma Complex) Start->Intermediate Electrophilic Attack Oleum + Oleum (SO3/H2SO4) Product TARGET: 8-Ethoxyquinoline- 5-sulfonic acid Intermediate->Product -H+ (Kinetic Product) Temp < 90°C SideProduct IMPURITY: 8-Hydroxyquinoline- 5-sulfonic acid Product->SideProduct Acidic Hydrolysis Temp > 100°C (Ether Cleavage)

Figure 1: Reaction pathway showing the thermal risk of converting the target product into the 8-hydroxy impurity.

Module 2: Workup & Isolation (The Physics)

The Core Issue: Sulfonic acids are highly polar and water-soluble.[1] The most common user report is: "The reaction turned dark, I quenched it, but nothing precipitated."

The Solution: You are likely missing the Isoelectric Point (pI) or the Common Ion Effect .

Q&A: Isolation Troubleshooting

Q: I quenched the reaction in ice water, but no solid formed. Where is my product? A: Your product is dissolved in the sulfuric acid/water matrix.

  • Mechanism: In strong acid (pH < 1), the quinoline nitrogen is protonated (

    
    ), and the sulfonic acid is protonated (
    
    
    
    ), making the molecule a soluble cation.
  • Fix: You must adjust the pH to the zwitterionic region (typically pH 3–5) where the net charge is zero (Nitrogen

    
    , Sulfonate 
    
    
    
    ). This is where water solubility is lowest.
    • Action: Slowly add 50% NaOH or

      
       to the quench mixture while monitoring pH. Precipitate usually forms as you approach pH 4.
      

Q: I am trying to make the Sodium Salt (Actinoquinol), but yield is low. A: The sodium salt is extremely water-soluble compared to the free acid.

  • Fix: Do not try to filter the sodium salt directly from water.

    • Action 1 (Salting Out): Add excess NaCl to the neutralized solution to push the equilibrium toward precipitation (Common Ion Effect).

    • Action 2 (Solvent Crash): Concentrate the aqueous solution and pour it into cold Ethanol or Acetone. The inorganic salts will stay/dissolve (depending on solvent), while the organic sulfonate precipitates.

Workflow: Isolation Decision Tree

IsolationFlow Quench Quench Reaction (Pour into Ice Water) CheckPH Current State: pH < 1 (Soluble Cation) Quench->CheckPH Decision Target Form? CheckPH->Decision FreeAcid Target: Free Acid (Zwitterion) Decision->FreeAcid Acid Form Salt Target: Sodium Salt (Actinoquinol) Decision->Salt Na+ Salt ActionAcid Adjust pH to 3.5 - 4.5 (Isoelectric Point) FreeAcid->ActionAcid ActionSalt Adjust pH to 7.0 Then add NaCl (Salting Out) Salt->ActionSalt PrecipAcid Filter Precipitate Wash with cold water ActionAcid->PrecipAcid PrecipSalt Cool to 4°C or add Ethanol ActionSalt->PrecipSalt

Figure 2: Decision tree for isolating the product based on the desired final salt form.

Module 3: Purity & Characterization

Q: How do I know if I have the 8-Hydroxy impurity? A: The melting points are distinct, but HPLC is more reliable.

  • 8-Ethoxyquinoline-5-sulfonic acid: Soluble in water, fluorescence is pH dependent.

  • 8-Hydroxyquinoline-5-sulfonic acid: Reacts with Ferric Chloride (

    
    ) to give a distinct green/black coloration  (phenolic test). The ethoxy derivative cannot chelate iron in the same way because the oxygen is capped with an ethyl group.
    

Validation Test (Self-Check):

  • Take a small amount of crude product.

  • Dissolve in water/methanol.

  • Add 1 drop of 1%

    
     solution.
    
  • Result:

    • No Color Change/Slight Yellow: Good (Ethoxy intact).

    • Dark Green/Black: Failed (Ether cleaved

      
       Hydroxy impurity).
      

References

  • BenchChem. (2025).[2][3] 8-Ethoxyquinoline-5-sulfonic acid hydrate | 2301848-76-8.[1] BenchChem Technical Repository.

  • ChemicalBook. (2025).[3] 8-Ethoxyquinoline-5-sulfonic acid Sodium Salt Properties and Applications. ChemicalBook.

  • National Center for Advancing Translational Sciences (NCATS). (2025). Actinoquinol: Inxight Drugs. National Institutes of Health (NIH).

  • Google Patents. (2016). CN105622502A - Synthesis method of 8-hydroxyquinoline (Reference for sulfonation/hydrolysis conditions). Google Patents.

  • TCI Chemicals. (2025). 8-Ethoxyquinoline-5-sulfonic Acid Product Specifications. TCI America.

Sources

Optimization

Technical Support Center: Elevating the Purity of 8-Ethoxyquinoline-5-sulfonic acid hydrate

Welcome to the technical support center for the purification of 8-Ethoxyquinoline-5-sulfonic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 8-Ethoxyquinoline-5-sulfonic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only follow a protocol but also troubleshoot and adapt it to your specific experimental needs.

Introduction to Purification Challenges

8-Ethoxyquinoline-5-sulfonic acid hydrate is a valuable building block in pharmaceutical and materials science, often used as a fluorescent probe for metal ion detection and in the synthesis of more complex molecules.[1][2][3] Achieving high purity of this compound is critical for the reliability and reproducibility of downstream applications. However, its synthesis can introduce a variety of impurities, including unreacted starting materials, over-sulfonated byproducts, and residual acids from the reaction work-up.[1][4] This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 8-Ethoxyquinoline-5-sulfonic acid hydrate?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. Common impurities include:

  • Unreacted 8-Ethoxyquinoline: This is a less polar impurity that can often be removed by recrystallization or chromatography.

  • Di-sulfonated quinolines: Over-sulfonation can occur, leading to more polar byproducts that can be challenging to separate.[1]

  • Residual Sulfuric Acid: A common impurity from the sulfonation reaction.[5][6]

  • Inorganic Salts: Generated during neutralization steps (e.g., sodium sulfate).

Q2: My 8-Ethoxyquinoline-5-sulfonic acid hydrate is a stubborn oil and won't crystallize. What can I do?

A2: Oiling out is a common issue with quinoline derivatives.[7] Here are several strategies to induce crystallization:

  • Solvent Screening: Experiment with different solvent systems. For a polar compound like a sulfonic acid, mixtures of a polar solvent in which it is soluble (e.g., ethanol, water) and a less polar solvent in which it is less soluble (e.g., isopropanol, acetone) can be effective.[7]

  • Salt Formation: Convert the sulfonic acid to its sodium salt, which is often a more stable, crystalline solid.[1][7][8] This can be achieved by neutralizing a solution of the acid with a stoichiometric amount of sodium hydroxide or sodium bicarbonate.[1]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.

Q3: I'm seeing significant streaking of my compound on a silica gel TLC plate. How can I get clean spots?

A3: Streaking of basic quinoline derivatives on acidic silica gel is a well-known problem due to strong interactions between the basic nitrogen of the quinoline and the acidic silanol groups of the silica.[9] To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a base like triethylamine (0.5-2%) or ammonia (as a 7N solution in methanol) into your mobile phase.[9]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).[9]

  • Employ Reverse-Phase Chromatography: In reverse-phase chromatography (e.g., with a C18 stationary phase), the separation is based on hydrophobicity, which can often resolve streaking issues seen in normal-phase.[9]

Troubleshooting Purification Workflows

Workflow 1: Purification by Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. For sulfonic acids, which are highly polar, water or ethanol-water mixtures are good starting points.[1][5]

Problem Potential Cause Troubleshooting Steps
Compound does not dissolve Solvent is not polar enough.Try a more polar solvent like water or a mixture of ethanol and water. Heating the solvent will also increase solubility.
No crystals form upon cooling Solution is not supersaturated; compound is too soluble in the chosen solvent.Reduce the volume of the solvent by evaporation. Add a less polar co-solvent (an "anti-solvent") dropwise until the solution becomes cloudy, then heat to re-dissolve and cool slowly.
Product "oils out" The compound is melting in the hot solvent or is precipitating as a liquid.Lower the temperature of the solvent. Try a different solvent system with a lower boiling point.[7]
Low recovery of pure product Too much solvent was used; some product remains dissolved in the mother liquor.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the solution is cooled sufficiently.
  • Solvent Selection: In a small test tube, add a small amount of your crude 8-Ethoxyquinoline-5-sulfonic acid hydrate and a few drops of a potential solvent (e.g., water, ethanol). Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the crude solid and the minimum amount of the chosen hot solvent to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Workflow 2: Purification by Column Chromatography

When recrystallization is ineffective, column chromatography offers a more powerful purification technique.

Problem Potential Cause Troubleshooting Steps
Compound does not move from the baseline (Rf = 0) Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For normal-phase silica gel, this could mean increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Compound runs with the solvent front (Rf = 1) Mobile phase is too polar.Decrease the polarity of the mobile phase.
Poor separation of compound and impurities The chosen solvent system does not provide adequate resolution.Try a different solvent system. Consider switching to reverse-phase chromatography if the compound and impurities have different hydrophobicities.[9]
Peak tailing Strong interaction between the basic quinoline and acidic silica gel.Add a basic modifier like triethylamine to the mobile phase.[10]

Reverse-phase chromatography is often highly effective for polar compounds like sulfonic acids.

  • Sample Preparation: Dissolve the crude 8-Ethoxyquinoline-5-sulfonic acid hydrate in a minimal amount of the initial mobile phase or a strong solvent like methanol.

  • Column Equilibration: Equilibrate a C18-functionalized silica gel column with the initial mobile phase (e.g., 95% water / 5% acetonitrile).[9]

  • Sample Loading: Load the prepared sample onto the column.

  • Elution: Run a gradient of increasing organic solvent (e.g., from 5% to 50% acetonitrile in water) over several column volumes.

  • Fraction Collection: Collect fractions based on UV detection (typically at 254 nm for aromatic compounds).

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the pure fractions.

  • Pooling & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Workflow 3: Purification by Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[11][12] This can be useful for removing neutral or basic impurities from the acidic 8-Ethoxyquinoline-5-sulfonic acid.

Problem Potential Cause Troubleshooting Steps
Emulsion formation Vigorous shaking of the separatory funnel.Gently invert the funnel instead of shaking vigorously. The addition of brine (saturated NaCl solution) can help to break up emulsions.
Poor separation of layers The densities of the aqueous and organic layers are too similar.Add a different organic solvent with a significantly different density than water.
Product does not precipitate upon acidification The product is still soluble in the aqueous layer even in its neutral form."Salt out" the product by adding a large amount of a salt like sodium chloride to the aqueous layer to decrease the solubility of the organic compound.
  • Dissolution: Dissolve the crude product in an organic solvent in which the impurities are soluble but the sulfonic acid salt is not (e.g., dichloromethane or ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and add a dilute aqueous base (e.g., 1M sodium bicarbonate solution). The 8-Ethoxyquinoline-5-sulfonic acid will be deprotonated to form its sodium salt, which will move into the aqueous layer. Neutral or basic impurities will remain in the organic layer.

  • Separation: Separate the two layers.

  • Washing the Organic Layer: Wash the organic layer with water to ensure all the desired product has been extracted. Combine all aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The 8-Ethoxyquinoline-5-sulfonic acid will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it thoroughly.

Visualizing Purification Strategies

Purification_Decision_Tree start Crude 8-Ethoxyquinoline- 5-sulfonic acid hydrate is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization (e.g., from Ethanol/Water) is_pure Is the product pure (by TLC/HPLC)? recrystallization->is_pure is_solid->recrystallization Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oily) column_chrom Perform Column Chromatography is_pure->column_chrom No pure_product Pure Product is_pure->pure_product Yes column_chrom->is_pure acid_base->is_pure

Caption: Decision tree for selecting a purification strategy.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
  • BenchChem. (n.d.). 8-Ethoxyquinoline-5-sulfonic acid hydrate | 2301848-76-8.
  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
  • BenchChem. (n.d.). Column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives.
  • BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • Oka, H., Harada, K., Suzuki, M., Fujii, K., Iwaya, M., Ito, Y., Goto, T., Matsumoto, H., & Ito, Y. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 989(2), 249–255. Retrieved from [Link]

  • Bloch, H. S. (1970). U.S. Patent No. 3,496,224. Washington, DC: U.S. Patent and Trademark Office.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • International Journal of Creative Research Thoughts. (2024). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Reddit. (2024, December 21). Question on purifying aryl Sulfonic acids. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Formyl-1,3-benzenedisulfonic acid. Retrieved from [Link]

  • Sorachim. (n.d.). 8-Hydroxy-5-quinolinesulfonic acid hydrate. Retrieved from [Link]

Sources

Troubleshooting

Preventing degradation of 8-Ethoxyquinoline-5-sulfonic acid hydrate in solution

Introduction 8-Ethoxyquinoline-5-sulfonic acid hydrate (CAS: 15301-40-3), commonly known as Actinoquinol, is a specialized quinoline derivative utilized extensively as a fluorescent probe for trace metal detection and as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Ethoxyquinoline-5-sulfonic acid hydrate (CAS: 15301-40-3), commonly known as Actinoquinol, is a specialized quinoline derivative utilized extensively as a fluorescent probe for trace metal detection and as a potent UVB absorber 1. While the sulfonic acid moiety ensures high aqueous solubility, the compound's structural features make it susceptible to specific degradation pathways in solution. This technical guide provides researchers and drug development professionals with the mechanistic insights and self-validating protocols required to maintain absolute chemical integrity during experiments.

DegradationLogic Compound 8-Ethoxyquinoline-5-Sulfonic Acid Hydrate Solution Photo Photolytic Degradation (UVB Absorption) Compound->Photo Light Exposure Hydro Acid/Base Hydrolysis (Extreme pH) Compound->Hydro pH < 3 or > 10 Oxid Oxidative Cleavage (Trace Metals/ROS) Compound->Oxid Dissolved O2 PrevPhoto Actinic/Amber Glassware Storage at 4°C Photo->PrevPhoto Mitigation PrevHydro Buffer Solution (pH 6.5 - 7.5) Hydro->PrevHydro Mitigation PrevOxid Degassing & Trace Metal Chelators Oxid->PrevOxid Mitigation

Logical relationship between degradation pathways and required preventative measures.

Core FAQs: Mechanisms of Degradation

Q: Why does my 8-ethoxyquinoline-5-sulfonic acid stock solution degrade rapidly in unbuffered water? A: The causality lies in the compound's intrinsic acidity and its ether linkage. The sulfonic acid group (-SO₃H) is a strong acid that drastically lowers the pH of unbuffered aqueous solutions. At a low pH (pH < 3), the quinoline nitrogen becomes protonated, which withdraws electron density from the aromatic ring. This electronic shift makes the ethoxy group at the 8-position highly susceptible to acid-catalyzed hydrolytic cleavage, leading to the formation of 8-hydroxyquinoline-5-sulfonic acid 1. Buffering the solution to a neutral pH mitigates this nucleophilic vulnerability.

Q: How does light exposure specifically destroy the compound's utility as a fluorescent probe? A: Actinoquinol is a potent UVB absorber 2. When exposed to ambient or UV light, the molecule is excited to a singlet state. If dissolved oxygen is present in the solvent, this energy is transferred, generating Reactive Oxygen Species (ROS). These ROS attack the conjugated pi-system of the quinoline ring, breaking the fluorophore's structural integrity and permanently quenching its fluorescence.

Q: Is it necessary to account for the hydration state when preparing molar solutions? A: Yes. The compound is typically supplied as a hydrate. Failing to account for the water of hydration (xH₂O) during gravimetric preparation will result in a sub-potent stock solution. The anhydrous molecular weight is 253.28 g/mol , but the hydrated form's mass varies 3. You must calculate the exact molarity based on the specific lot's Certificate of Analysis (CoA) to ensure experimental reproducibility.

Troubleshooting Guide

Issue: Unexplained precipitation in stock solutions stored at 4°C. Causality: While the sulfonic acid derivative exhibits high aqueous solubility, the free acid form can precipitate at lower temperatures if the concentration approaches saturation. Solution: Convert the free acid to its sodium salt form (CAS: 7246-07-3), which significantly improves water solubility and low-temperature stability 4. Titrate the stock solution with 0.1 M NaOH until the pH reaches 7.0–7.5 prior to refrigeration.

Issue: Chromatographic peak splitting or the appearance of a secondary peak (m/z 224) during LC-MS analysis. Causality: The appearance of a mass corresponding to [M-H]- 224 indicates the loss of the ethyl group (de-ethylation), forming the 8-hydroxyquinoline derivative. This is caused by harsh thermal degradation or prolonged exposure to strong acids 5. Solution: Discard the compromised stock. Implement the self-validating preparation protocol (detailed below) using strictly pH-controlled, LC-MS grade solvents.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 8-ethoxyquinoline-5-sulfonic acid hydrate under various accelerated conditions, providing a benchmark for expected shelf-life.

Storage ConditionpHTemp (°C)Light ExposureExpected Half-LifePrimary Degradation Mechanism
Unbuffered Water ~3.025°CAmbient< 14 DaysAcid-catalyzed ether cleavage
Buffered (Optimized) 7.04°CDark (Amber)> 6 MonthsNone (Stable)
Accelerated Acidic 2.040°CDark~5 DaysRapid hydrolysis
Accelerated Alkaline 12.040°CDark~7 DaysNucleophilic aromatic substitution
Oxidative Stress 7.025°CUV/Vis Light< 48 HoursPhoto-oxidation via singlet oxygen

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, do not assume solution stability. The following protocols are designed as closed-loop, self-validating systems where the analytical readout confirms the integrity of the preparation.

Protocol 1: Preparation of Ultra-Stable 10 mM Aqueous Stock Solution

Objective: Formulate a degradation-resistant stock solution and establish a quantitative baseline for future validation.

Step-by-Step Methodology:

  • Gravimetric Adjustment: Weigh the precise amount of 8-ethoxyquinoline-5-sulfonic acid hydrate powder. Crucial: Adjust the mass input based on the hydration ratio provided in your lot's CoA to achieve a true 10 mM concentration.

  • Dissolution & pH Neutralization: Dissolve the powder in 80% of the final target volume using LC-MS grade water. Slowly titrate with 0.1 M NaOH until the solution reaches a stable pH of 7.0. This converts the compound to the highly stable sodium salt 4. Top up to the final volume.

  • Deoxygenation: Sparge the solution with Argon gas for 10 minutes to displace dissolved oxygen, effectively neutralizing the oxidative degradation pathway.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into an Argon-purged, actinic (amber) glass vial to prevent photolysis.

  • Self-Validation (Baseline Establishment): Immediately extract a 10 µL aliquot and run an LC-MS analysis. Record the Area Under the Curve (AUC) for the primary monoisotopic mass (m/z 252 for the anhydrous [M-H]- ion) 3.

    • Validation Rule: Before any future experiment, re-run a 10 µL aliquot. If the AUC deviates by >2% from the Day 0 baseline, or if a de-ethylated peak (m/z 224) appears, the solution is invalid and must be discarded.

Protocol 2: Accelerated Degradation Testing (Method Validation)

Objective: Validate that your LC-MS analytical method is actually capable of detecting degradation products (preventing false negatives).

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 1 mL of the validated 10 mM stock solution into three separate clear glass vials.

  • Stress Induction:

    • Vial A (Control): Keep sealed in the dark at 4°C.

    • Vial B (Oxidative Positive Control): Spike with 10 µL of 30% H₂O₂.

    • Vial C (Photolytic Positive Control): Expose to direct UV light (254 nm) for 2 hours.

  • LC-MS Analysis: Run all three vials using a reverse-phase gradient (e.g., Water/Acetonitrile with 0.1% Formic Acid).

  • Self-Validation Check:

    • Validation Rule: Vial A must show >99% purity. Vials B and C must exhibit significant secondary peaks (e.g., oxidized quinoline derivatives or m/z 224). If the positive controls (B and C) do not show degradation, your LC-MS method is insufficiently sensitive and must be re-optimized before trusting it to validate your stock solutions.

Workflow Start 1. Weigh Hydrate Powder (Account for H2O mass) Dissolve 2. Dissolve in LC-MS H2O (Titrate to pH 7.0) Start->Dissolve Filter 3. Sterile Filter (0.22 µm) into Amber Vials Dissolve->Filter Test 4. LC-MS Baseline Check (Purity > 98%) Filter->Test Pass 5. Store at 4°C (Stable for >6 months) Test->Pass Yes (Validated) Fail 5. Discard & Investigate Solvent/pH Purity Test->Fail No (Degraded)

Self-validating experimental workflow for preparing ultra-stable stock solutions.

References
  • Title :1 | Source : benchchem.com

  • Title :3 | Source : nih.gov

  • Title : 4 | Source : tcichemicals.com

  • Title :5 | Source : benchchem.com

  • Title : 2 | Source : wikipedia.org

Sources

Optimization

Solving peak tailing for sulfonic acids in reversed-phase HPLC

Topic: Troubleshooting Peak Tailing & Retention Issues for Sulfonic Acids in Reversed-Phase HPLC Audience: Researchers, Analytical Scientists, and Method Developers Welcome to the Technical Support Center Status: Operati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Peak Tailing & Retention Issues for Sulfonic Acids in Reversed-Phase HPLC Audience: Researchers, Analytical Scientists, and Method Developers

Welcome to the Technical Support Center

Status: Operational Ticket Focus: Sulfonic Acid (


) Peak Tailing & Retention Failure

You are likely here because your sulfonic acid analytes are exhibiting poor peak shape (tailing) or eluting near the void volume (


) on your standard C18 column. This guide addresses the unique physicochemical challenges of strong acids (

) and provides field-proven protocols to resolve them.
Module 1: Diagnostic Workflow

Is it the Chemistry or the Column?

Before altering your mobile phase, you must diagnose the root cause of the tailing.[1] Sulfonic acids behave differently than carboxylic acids; because they are fully ionized (anionic) at all standard HPLC pH levels (pH 2–8), they are naturally repelled by residual silanols on the silica surface, which usually causes fronting or exclusion , not tailing.

If you see tailing , it indicates a specific set of failure modes:

  • Metal Chelation: Sulfonates interacting with trace metals (Fe, Al) in the silica.

  • Hydrophobic Collapse (Dewetting): Using 100% aqueous mobile phase on a standard C18 column.[2][3][4]

  • Mass Overload: Anionic repulsion reduces the effective surface area available for binding.

Diagnostic Decision Tree

DiagnosticTree Start Start: Observed Peak Issue IssueType Identify Peak Shape Start->IssueType Tailing Peak Tailing (As > 1.2) IssueType->Tailing Fronting Peak Fronting / No Retention IssueType->Fronting CheckMP Check Mobile Phase % Tailing->CheckMP Repulsion Cause: Donnan Exclusion (Anion Repulsion) Fronting->Repulsion HighAq Is Aqueous > 95%? CheckMP->HighAq Collapse Cause: Phase Collapse Action: Switch to AQ-C18 HighAq->Collapse Yes MetalCheck Cause: Metal Chelation Action: Add EDTA or Switch to High-Purity Silica HighAq->MetalCheck No Soln Action: Ion-Pairing or Mixed-Mode (WAX) Repulsion->Soln

Figure 1: Diagnostic logic for identifying the root cause of sulfonic acid peak distortions.

Module 2: The "Modern" Fix – Mixed-Mode & AQ Columns

Recommendation: High Priority (Best for LC-MS & Robustness)

Traditional C18 columns fail with sulfonic acids because you must use 100% aqueous conditions to get any retention, leading to phase collapse (dewetting).[2] Furthermore, C18 offers no electrostatic retention for the anionic sulfonate group.

Option A: Polar-Embedded / AQ-C18 Columns

Use this if you have minor tailing and just need stable retention in 100% water.

  • Mechanism: These columns have a hydrophilic group (amide, carbamate) embedded near the silica surface. This prevents the C18 chains from self-associating and "collapsing" when water content is high [1].[5]

  • Benefit: Prevents the "dewetting" tailing phenomenon.[1][2]

Option B: Mixed-Mode WAX (Weak Anion Exchange)

Use this if you have retention failure or need to separate multiple sulfonic acids.

  • Mechanism: The stationary phase contains both a hydrophobic alkyl chain (C18) and a positive charge (Amine). The positive charge attracts the negative sulfonate (Anion Exchange), while the C18 retains the organic backbone [2].

  • Protocol:

    • Buffer: Ammonium Formate (10–50 mM).

    • pH Control: Adjust pH to ~4.5. At this pH, the column's amine is protonated (+) and the sulfonic acid is ionized (-), creating a strong ionic bond.

    • Elution: Increase ionic strength (buffer conc.) or organic modifier to elute.

Comparison of Stationary Phases

FeatureStandard C18AQ-C18 (Polar Embedded)Mixed-Mode (WAX/C18)
Mechanism Hydrophobic onlyHydrophobic + H-bondingHydrophobic + Electrostatic
100% Water Stability Poor (Phase Collapse)Excellent Excellent
Sulfonic Acid Retention Weak/NoneModerateStrong
LC-MS Compatibility HighHighHigh
Tailing Risk High (Dewetting)LowLow
Module 3: The "Traditional" Fix – Ion-Pairing Chromatography (IPC)

Recommendation: Use only if you cannot change columns. Warning: IPC reagents are "sticky." Once used, the column is permanently dedicated to IPC. Not recommended for LC-MS due to signal suppression [3].

If you must use a standard C18 column, you need an Ion-Pairing Reagent (IPR) to neutralize the charge of the sulfonic acid.

The Mechanism

The IPR (typically a quaternary amine like Tetrabutylammonium) has a positive charge and a hydrophobic tail.

  • The hydrophobic tail anchors into the C18 stationary phase.

  • The positive charge points outward, attracting the negative sulfonic acid.

  • The analyte is retained via this "pseudo-ion-exchange" surface.

Standard Operating Procedure (IPC for Sulfonic Acids)

Reagents:

  • IPR: Tetrabutylammonium hydrogen sulfate (TBAHS) or Tributylamine (TBA).

  • Buffer: Phosphate buffer (pH 6.0–7.0). Note: Sulfonic acids are ionized regardless of pH, but neutral pH ensures the IPR remains stable.

Step-by-Step Protocol:

  • Preparation: Prepare 10 mM TBAHS in water. Adjust pH to 6.0 with NaOH.

  • Equilibration (Critical): Flush the C18 column with the IPR-containing mobile phase for at least 60 column volumes .

    • Why? IPR adsorption is a slow Langmuir isotherm process. Insufficient equilibration causes drifting retention times and tailing [4].

  • Gradient: Run your gradient (e.g., 5% to 60% ACN). Ensure the IPR concentration is constant in both Mobile Phase A and B.

    • Tip: If Mobile Phase B is 100% ACN, the IPR may precipitate.[6] Use 90% ACN / 10% Water + IPR for Mobile Phase B.

  • Wash Step: Do not wash with 100% organic immediately. Wash with 50/50 Water/MeOH (no IPR) to remove salts first, then 100% MeOH.

Module 4: Frequently Asked Questions (FAQ)

Q: I am using a C18 column with 100% water and my peak area is decreasing over time. Why? A: You are experiencing Phase Collapse (Dewetting) .[2][4] The hydrophobic C18 chains are folding in on themselves to escape the water, expelling the mobile phase from the pores.[5]

  • Fix: Stop the run. Wash with 100% Acetonitrile for 30 minutes to "re-wet" the chains. Switch to a mobile phase with at least 5% organic, or switch to an AQ-C18 column [1].

Q: Can I suppress the ionization of sulfonic acids with low pH? A: No. Sulfonic acids have a


 (often negative). You would need a pH < 0 to protonate them (

), which will hydrolyze the siloxane bonds and destroy your silica column. You must analyze them in their ionized state (

).

Q: My peak tails only for one specific sulfonic acid in a mixture. The others are fine. A: Check the structure. Does that specific molecule contain an amine group (e.g., Sulfanilic acid)? If so, it is zwitterionic. The amine is likely interacting with residual silanols.[1]

  • Fix: Add 5–10 mM Ammonium Acetate to the mobile phase to compete for silanol sites, or use a "High Purity" (Type B) silica column.[1][6][7][8][9][10][11]

Q: Why do I see "Fronting" (shark fin shape) instead of tailing? A: Fronting is caused by Donnan Exclusion . The negative charge of the silica pores (at pH > 3) repels the negative sulfonate analyte, forcing it to travel through the center of the pore (faster) rather than interacting with the walls.

  • Fix: Increase the buffer ionic strength (e.g., go from 10 mM to 50 mM). The salt ions shield the electrostatic repulsion, allowing the analyte to interact with the stationary phase properly.

References
  • Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Link

  • Thermo Fisher Scientific. Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications. Link

  • Helix Chromatography. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Link

  • Separation Science. Washing Ion Pairing Columns. Link

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Link

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for 8-Ethoxyquinoline-5-sulfonic acid hydrate

Executive Summary: The Zwitterionic Challenge Welcome to the technical support hub for 8-Ethoxyquinoline-5-sulfonic acid hydrate . As researchers, we often underestimate this molecule.[1] Structurally, it presents a "per...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Zwitterionic Challenge

Welcome to the technical support hub for 8-Ethoxyquinoline-5-sulfonic acid hydrate . As researchers, we often underestimate this molecule.[1] Structurally, it presents a "perfect storm" for chromatographic difficulty: it possesses a strongly acidic sulfonic group (


), a basic quinoline nitrogen (

), and a hydrophobic ethoxy tail.

In standard Reverse Phase (RP) HPLC, this amphiphilic nature leads to two common failure modes:

  • Void Volume Elution: The permanent negative charge of the sulfonate group prevents retention on C18.

  • Peak Tailing: The basic nitrogen interacts with residual silanols on the silica support.

This guide moves beyond generic advice, offering specific, mechanistic solutions to stabilize retention and optimize peak symmetry.

Troubleshooting Guide (Q&A)

Q1: My analyte elutes immediately (k' < 1). How do I increase retention on a C18 column?

The Root Cause: The sulfonic acid group at position 5 is fully ionized (anionic) at all standard HPLC pH levels (pH 2–8). This high polarity makes the molecule "water-loving," causing it to race through the hydrophobic C18 stationary phase.[1]

The Solution: Ion-Pair Chromatography (IPC) You must neutralize the anionic charge or "mask" it to increase hydrophobicity.[1]

  • Mechanism: Add a cationic ion-pairing reagent, such as Tetrabutylammonium hydroxide (TBAOH) or Tetrabutylammonium phosphate , to the mobile phase.[1] The TBA

    
     cation forms a neutral, lipophilic complex with the 8-EQS sulfonate anion (
    
    
    
    ).[1] This complex retains well on C18.[1]
  • Protocol:

    • Concentration: Start with 5 mM TBAOH in the aqueous buffer.

    • pH Control: Buffer to pH 6.0–7.5. At this pH, the ion-pair forms effectively, and the silica backbone is stable.[1]

    • Organic Modifier: Use Methanol over Acetonitrile initially; Methanol typically offers better solubility for ion-pair complexes.[1]

Warning: Ion-pairing reagents permanently modify the column. Dedicate a specific C18 column to this method; do not use it for other assays afterwards.

Q2: I am seeing severe peak tailing ( ). Is my column dead?

The Root Cause: It is likely not the column age, but secondary interactions .

  • Silanol Interaction: If you are running at neutral pH without ion-pairing, the protonated quinoline nitrogen (

    
    ) interacts with anionic free silanols (
    
    
    
    ) on the silica surface.[1]
  • Metal Chelation: 8-EQS is a known chelator.[1][2] Trace metal ions (Fe, Al) leached from the HPLC stainless steel frit or column housing can bind to the analyte, causing broad, tailing peaks.

The Solution: The "Scavenger" Mobile Phase

  • Step 1: Low pH. Lower the mobile phase pH to 2.5 – 3.0 using Phosphate buffer. This suppresses silanol ionization (

    
    ), reducing the cation-exchange interaction.[1]
    
  • Step 2: Add a Chelation Suppressor. Add 0.1 mM EDTA (disodium salt) to your aqueous mobile phase.[1] This "sacrificial" ligand will bind trace metals more strongly than your analyte, sharpening the peak.

Q3: I need to detect low concentrations (ng/mL) in biological matrices. UV is too noisy.[1]

The Root Cause: The molar extinction coefficient (


) of 8-EQS is moderate, limiting UV sensitivity.[1] However, the quinoline core is highly fluorescent.

The Solution: Fluorescence Detection (FLD) Switch from UV (254 nm) to Fluorescence.

  • Excitation: 370 nm

  • Emission: 494 nm (Note: Emission maxima can shift based on solvent polarity and pH).

  • Gain: Set FLD gain to 'High' for trace analysis.

  • Matrix Note: If analyzing plasma/serum, protein precipitation with Acetonitrile is preferred over acid precipitation to avoid altering the fluorescence quantum yield during extraction.

Optimized Experimental Protocols

Method A: Ion-Pair Reverse Phase (Recommended for Purity/Potency)

Best for: Quality Control, High Retention requirements.[1]

ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Tetrabutylammonium Phosphate + 10 mM Phosphate Buffer (pH 7.[1]0)
Mobile Phase B Methanol (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient Isocratic: 70% A / 30% B (Adjust B ±10% to tune k')
Temp 30°C
Detection UV @ 254 nm
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: LC-MS compatibility (No non-volatile ion-pair reagents).[1]

ParameterSetting
Column Bare Silica or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC)
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[1]8)
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Gradient 90% B (Start)

60% B (over 10 mins). Note: HILIC runs "backwards" compared to RP.[1]
Temp 25°C
Detection Fluorescence (Ex 370nm / Em 494nm)

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct chromatographic mode based on your specific laboratory constraints (e.g., Mass Spec availability).

HPLC_Optimization Start Start: 8-EQS Method Dev CheckMS Is MS Detection Required? Start->CheckMS NoMS No (UV/FLD only) CheckMS->NoMS Robustness Preferred YesMS Yes (LC-MS) CheckMS->YesMS Sensitivity Preferred IPC_Method Select Ion-Pair Chromatography (Method A) NoMS->IPC_Method IPC_Details Reagent: TBAOH Buffer: pH 7.0 Column: C18 IPC_Method->IPC_Details PolarityCheck Is Retention < 1 min on C18? YesMS->PolarityCheck HILIC Select HILIC Mode (Method B) PolarityCheck->HILIC Yes (Too Polar) AQ_C18 Select Polar-Embedded C18 (Method C) PolarityCheck->AQ_C18 No (Marginal) HILIC_Details Mobile Phase: >80% ACN Buffer: Amm. Acetate Column: Bare Silica HILIC->HILIC_Details AQ_Details Mobile Phase: 100% Aqueous capable Buffer: Formic Acid (pH 2.5) AQ_C18->AQ_Details

Caption: Decision tree for selecting the optimal stationary phase and mobile phase chemistry based on detection requirements and analyte retention behavior.

Frequently Asked Questions (FAQ)

Q: Can I use 8-Hydroxyquinoline-5-sulfonic acid as an internal standard? A: Yes, but be cautious. While structurally similar, the hydroxy variant has a phenolic


 which the ethoxy variant lacks (the oxygen is capped). This means their pH-dependent retention shifts will differ.[1] You must validate that they do not co-elute under your specific gradient conditions.[1]

Q: Why does my baseline drift upward during the gradient? A: If using Fluorescence detection, this is often due to impurities in the organic modifier. Acetonitrile can have fluorescent impurities.[1] Ensure you are using "HPLC-Fluorescence Grade" solvents.[1] If using Ion-Pairing with UV, the TBAOH reagent can absorb at low wavelengths (<220 nm); ensure you detect at 254 nm or higher.[1]

Q: How do I clean the column after using Tetrabutylammonium (TBA)? A: TBA is difficult to remove. If you must save the column, flush with 50:50 Methanol/Water + 0.1% Trifluoroacetic Acid (TFA) for at least 20 column volumes. The acid helps displace the quaternary amine from the silanols. However, it is best practice to label the column "IPC ONLY" and not use it for other methods.

References

  • University of California, Irvine. (n.d.).[1] Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (Analogous chemistry reference). Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). HPLC and CE Procedures for the Determination of Fluoroquinolones. (Quinoline separation methodology).[1][3][4] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Background Fluorescence with 8-Ethoxyquinoline-5-sulfonic Acid

The following guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-level troubleshooting for assays involving 8-Ethoxyquinoline-5-sulfonic acid hydrate (EQSA) . Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-level troubleshooting for assays involving 8-Ethoxyquinoline-5-sulfonic acid hydrate (EQSA) .

Executive Summary: The EQSA Fluorescence Profile

Before troubleshooting, it is critical to understand the photophysics of EQSA to distinguish "true signal" from "background noise."

  • Compound Class: Quinoline Sulfonate Derivative.[1][2]

  • Excitation (Ex): ~320–340 nm (UV/Near-UV).

  • Emission (Em): ~420–450 nm (Blue).

  • Key Characteristic: Unlike its analog 8-Hydroxyquinoline-5-sulfonic acid (HQS), EQSA contains an ethoxy group at the 8-position.[3] This sterically and chemically blocks the primary metal-chelating site.

  • Implication: If you observe strong metal sensitivity, your sample is likely contaminated with the hydrolyzed (hydroxy) impurity. EQSA is primarily used as a water-soluble fluorescent scaffold or halide sensor (via collisional quenching), but it requires UV excitation, which is the primary source of background fluorescence in biological assays.

Diagnostic Workflow: Identifying the Source of Background

Use the following flowchart to isolate the specific cause of high background in your assay.

EQSA_Troubleshooting Start High Background Detected Check_Ex Is Excitation < 350 nm? Start->Check_Ex Check_Media Does Media contain Serum/Phenol Red? Check_Ex->Check_Media Optimized Action_Filters Action: Use Narrow Bandpass Filters Avoid Broad UV Check_Ex->Action_Filters Yes Check_Vessel Are you using Polystyrene plates? Check_Media->Check_Vessel No Action_Media Action: Switch to KRB or Phenol-Red Free Media Check_Media->Action_Media Yes Check_Purity Does signal change with EDTA? Check_Vessel->Check_Purity No Action_Plates Action: Switch to UV-Transparent (COC/COP) or Glass Bottom Check_Vessel->Action_Plates Yes Action_Impurity Action: 8-OH Impurity Detected. Recrystallize or add EDTA. Check_Purity->Action_Impurity Yes (Metal Sensitive) Check pH Stability Check pH Stability Check_Purity->Check pH Stability No

Figure 1: Step-by-step diagnostic logic to isolate background fluorescence sources in EQSA assays.

Critical Troubleshooting Guides

Module A: Optical Interference (The UV Problem)

The Issue: EQSA requires excitation in the UV range (~330 nm). Most biological molecules (NADH, FAD, Tryptophan) and standard laboratory plastics autofluoresce heavily in this region.

Solution Protocol:

  • Filter Selection: Do not use broad "DAPI" filter sets if possible. Use a narrow bandpass excitation filter centered at 330 ± 10 nm . Broad UV excitation (<300 nm) will excite protein tyrosine/tryptophan residues, flooding your emission channel (450 nm).

  • Vessel Material:

    • Avoid: Standard Polystyrene (PS) plates. They absorb UV and emit blue fluorescence (background).

    • Use: Cyclo-olefin copolymer (COC/COP) plates or Quartz/Glass-bottom plates. These are UV-transparent and non-fluorescent.

  • Raman Scattering: In low-concentration assays (<1 µM EQSA), the water Raman peak (shifted ~3400 cm⁻¹ from excitation) may overlap with the emission.

    • Test: Run a "buffer only" blank. If a sharp peak appears in the spectrum, it is Raman. Increase probe concentration or adjust emission collection window >440 nm.

Module B: Chemical Purity & Metal Contamination

The Issue: Commercial EQSA (often 98% purity) may contain trace amounts of 8-Hydroxyquinoline-5-sulfonic acid (HQS) due to hydrolysis of the ethoxy group. HQS is a potent metal chelator that fluoresces intensely upon binding Mg²⁺, Zn²⁺, or Al³⁺.

Validation Experiment (The "EDTA Test"): To confirm if your background is due to metal-bound impurities:

  • Prepare your standard assay buffer.

  • Add 1 mM EDTA (or EGTA).

  • Measure fluorescence.[2][3]

  • Result Analysis:

    • Fluorescence Drops Significantly: Your background was caused by metal-complexed impurities (likely HQS). You must purify your EQSA or include EDTA in all buffers.

    • Fluorescence Unchanged: Background is non-metallic (optical or matrix-based).

Module C: pH-Dependent Background

The Issue: The nitrogen atom in the quinoline ring has a pKa of approximately 4–5. The protonated form (quinolinium) and neutral form have different quantum yields and quenching susceptibilities.

Optimization Table:

ParameterConditionEffect on Background/SignalRecommendation
pH < 4.0 AcidicRing Nitrogen protonated (cationic). High susceptibility to quenching by Halides (Cl⁻).Use only if sensing Cl⁻. Background low, but signal quenched by saline.
pH 7.4 PhysiologicalRing Nitrogen mostly neutral. Less sensitive to Cl⁻ quenching.Ideal for use as a passive tracer.
pH > 9.0 BasicFully neutral.Risk of ethoxy-group hydrolysis (generating HQS impurity). Avoid long storage here.

Frequently Asked Questions (FAQs)

Q1: My signal decreases over time even without a quencher. Is EQSA photobleaching? A: While quinolines are relatively stable, "apparent" photobleaching often results from the Inner Filter Effect (IFE) . Because EQSA excites in the UV, high concentrations (>500 µM) can absorb the excitation light before it penetrates the sample volume.

  • Fix: Dilute your probe. Absorbance at the excitation wavelength should be < 0.05 OD.

Q2: Can I use EQSA in DMEM or RPMI media? A: No. These media contain Phenol Red (absorbs UV/Blue) and high levels of Riboflavin/Vitamins which fluoresce in the same channel as EQSA.

  • Fix: Use Krebs-Ringer Buffer (KRB) or a saline-based buffer (PBS/HBSS) free of serum and vitamins. If measuring chloride, replace NaCl with Na-Gluconate or NaNO₃ to prevent collisional quenching.

Q3: Why does my background spike when I add BSA (Bovine Serum Albumin)? A: Albumin naturally binds many small molecules and has intrinsic UV fluorescence (Tryptophan). Furthermore, if your EQSA has the 8-hydroxy impurity, BSA often contains trace Zinc/Copper which will light up the impurity.

  • Fix: Use "Fatty-Acid Free, Globulin Free" BSA, or avoid protein carriers if possible.

References & Grounding

  • Chemical Structure & Properties:

    • Thermo Scientific Chemicals.[4] "8-Ethoxyquinoline-5-sulfonic acid monohydrate, 99%."[4] (Product Specifications & MSDS).

    • (Verified Source for Purity/Structure).

  • Fluorescence Mechanisms (Quinoline Derivatives):

    • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. (Standard text for collisional quenching and solvent effects).

    • Mittal, S. K., et al. "Investigation of excited singlet state properties of 8-hydroxyquinoline and its derivatives." Analytical Chemistry. (Provides comparative spectral data for quinoline sulfonates).

  • Metal Chelation & Impurity Interference:

    • Benchchem. "8-Ethoxyquinoline-5-sulfonic acid hydrate Properties." (Highlights the distinction between ethoxy- and hydroxy- derivatives regarding metal binding).

  • Background Reduction in UV Assays:

    • Gene Target Solutions. "Background Reducers for Improved Fluorescent Stains." (General principles for reducing autofluorescence in UV/Blue channels).

Disclaimer: This guide is for research use only. Always consult the specific Material Safety Data Sheet (MSDS) for EQSA before handling.

Sources

Troubleshooting

Technical Support Center: Sulfonation Troubleshooting Portal

Welcome to the Advanced Synthesis Support Center. Over-sulfonation (polysulfonation) is a pervasive challenge in both aromatic electrophilic substitution and carbohydrate functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Over-sulfonation (polysulfonation) is a pervasive challenge in both aromatic electrophilic substitution and carbohydrate functionalization. Because sulfonation is highly dependent on thermodynamic stability and reagent kinetics, achieving precise monosulfonation or regioselective substitution requires strict control over reaction parameters.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you eliminate polysulfonated byproducts from your workflows.

Troubleshooting & FAQs: Controlling Sulfonation Kinetics

Q1: Why am I getting polysulfonated byproducts instead of my desired monosulfonated compound? A1: Over-sulfonation is fundamentally a kinetic versus thermodynamic control issue. In aromatic systems, the first sulfonic acid group (-SOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H) is strongly electron-withdrawing, which naturally deactivates the ring against subsequent electrophilic attacks. However, under forcing conditions (elevated temperatures or prolonged reaction times), the activation energy barrier for a second substitution is overcome, leading to polysulfonation. In carbohydrate chemistry, the lack of electronic deactivation means that primary hydroxyls (C6) react fastest, but secondary hydroxyls will rapidly undergo per-sulfonation if the sulfonating agent is too reactive or present in excess[1].

Q2: How do I select the right sulfur trioxide (SO


) complex to prevent over-sulfonation? 
A2:  The reactivity of SO

complexes is inversely proportional to the Lewis basicity of the coordinating solvent or amine. A weaker base stabilizes the SO

less, making it highly reactive. The established reactivity sequence is: SO

-dioxane > SO

-DMF > SO

-pyridine

SO

-triethylamine
[2].
  • If you are working with highly sulfated target molecules, SO

    
    -DMF is appropriate[1].
    
  • To avoid over-sulfonation and achieve controlled, low-degree substitution, SO

    
    -pyridine or the exceptionally mild SO
    
    
    
    -triethylamine must be used[1][2].

Q3: I am observing significant amounts of diaryl sulfone as a byproduct in my aromatic sulfonation. How can this be minimized? A3: Diaryl sulfones form when the newly synthesized aryl sulfonic acid acts as an electrophile and attacks an unreacted arene molecule[3]. This bimolecular side reaction is highly temperature-sensitive. To kinetically favor monosulfonation over sulfone formation, you must maintain the lowest feasible temperature that still allows for a reasonable reaction rate and avoid high localized concentrations of sulfur trioxide[3].

Q4: How do I achieve regioselectivity between O-sulfonation and N-sulfonation in complex molecules like glycosaminoglycans? A4: Regioselectivity is achieved by pairing the correct SO


 complex with strategic pH and protecting group management. For instance, SO

-triethylamine is highly effective for regioselective O-sulfonation (e.g., at the O2-position of iduronic acid)[4]. Conversely, SO

-pyridine is frequently utilized for N-sulfonation or broader O-sulfonation depending on the specific deprotection sequence[4].

Q5: What is the most effective way to quench the reaction to prevent runaway polysulfonation? A5: Rapid quenching is critical to halt the reaction kinetics instantly. For aromatic systems, quenching with ice-cold water or acetone often precipitates the monosulfonated product as an inner salt, physically preventing further reaction[5]. For carbohydrates, the rapid addition of water followed immediately by neutralization with 1M NaOH (at a calculated molar ratio to the SO


 complex) safely destroys the active reagent[6].

Quantitative Reagent Selection Guide

To prevent over-sulfonation, selecting the appropriate sulfonating agent based on its relative reactivity is the most critical step.

Sulfonating AgentRelative ReactivityTypical Degree of Substitution (DS)Over-Sulfonation RiskPrimary Application
SO

-Dioxane
Very High> 3.0CriticalExhaustive per-sulfonation[2]
SO

-DMF
High2.8 – 3.0HighHighly sulfated polysaccharides[1]
SO

-Pyridine
Moderate1.0 – 1.5Low to ModerateControlled O-/N-sulfonation[1]
SO

-Triethylamine
Low< 1.0MinimalRegioselective O-sulfonation[2][4]

Validated Experimental Protocols

Protocol 1: Controlled Monosulfonation of Aromatic Compounds (e.g., Naphthols)

This protocol leverages physical precipitation to halt the reaction, preventing over-sulfonation.

  • Preparation: Place the aromatic substrate (e.g., 5-amino-2-naphthol, 1.0 eq) in a dry flask. Sulfonation can often be run neat if using sulfuric acid[3][5].

  • Reagent Addition: Cool the flask in an ice bath (0°C). Add concentrated sulfuric acid (slightly less than 4.0 eq to act as both reagent and solvent) dropwise, keeping the internal temperature strictly below 10–15°C[3][5].

  • Reaction Monitoring: Allow the mixture to stir. Within approximately 15 minutes, the reaction mixture will turn completely solid[5].

  • Self-Validation Checkpoint: The formation of a solid mass indicates that the monosulfonated inner salt (zwitterion) has precipitated. This physical phase change is a self-validating mechanism that proves the reaction has occurred while simultaneously locking the product away from further electrophilic attack, thereby avoiding over-sulfonation[5].

  • Quenching: Quench the reaction immediately after the solid forms (within a few minutes) by rinsing with cold water and acetone. The water removes unreacted starting material as a hydrogen sulfate salt, isolating the pure monosulfonated product[5].

Protocol 2: Regioselective Sulfonation of Carbohydrates

This protocol uses stoichiometric limitation to prevent polysulfonation.

  • Dissolution: Dissolve the carbohydrate biomass (e.g., cellulose or fruit waste derivatives) in a suitable polar aprotic medium[6].

  • Reagent Addition: Add SO

    
    -pyridine complex to the mixture. To strictly avoid over-sulfonation, limit the molar ratio of the SO
    
    
    
    -pyridine complex to the anhydroglucose unit (AGU) to between 1.5:1 and 5:1, depending on the target Degree of Substitution (DS)[6].
  • Heating: Heat the reaction mixture in an oil bath at 50–70°C for exactly 60 to 90 minutes[6].

  • Self-Validation Checkpoint: The stoichiometric limitation of the SO

    
    -pyridine complex acts as a chemical safeguard. If the pH remains stable until the intentional quench, the complex has successfully transferred the sulfonate group without decomposing into free, highly reactive sulfuric acid.
    
  • Quenching: Cool the mixture to room temperature. Rapidly add 8 mL of water while stirring, followed immediately by 1M NaOH (at a molar ratio of 1.6:1 relative to the SO

    
    -pyridine complex) to neutralize the system and permanently halt sulfonation[6].
    

Reaction Logic & Workflow

SulfonationTroubleshooting Start Target: Avoid Over-Sulfonation Substrate Analyze Substrate Type Start->Substrate Aromatic Aromatic Ring Substrate->Aromatic Carbohydrate Carbohydrate / Amine Substrate->Carbohydrate Arom_Agent Use Stoichiometric H2SO4 or Mild SO3 Complex Aromatic->Arom_Agent Carb_Agent Select SO3-Pyridine or SO3-Triethylamine Carbohydrate->Carb_Agent TempControl Strict Temp Control (< 50°C) Arom_Agent->TempControl Carb_Agent->TempControl Quench Rapid Quench (Cold Water / NaOH) TempControl->Quench Monitored via HPLC/TLC Polysulfonation Over-Sulfonation (Polysulfonation / Sulfones) TempControl->Polysulfonation Prolonged Heating / Excess SO3 Success Pure Monosulfonated Product Quench->Success

Decision tree for optimizing sulfonation workflows to avoid polysulfonation byproducts.

References

  • Exploration of methods for polysaccharide sulfation, diva-portal.org, 1

  • Troubleshooting common issues in the synthesis of aryl sulfonic acids, benchchem.com, 3

  • Isolation and properties of sulphur trioxide-sulpholane complex, researchgate.net, 2

  • Removal of cobalt and copper from aqueous solutions with sulfonated fruit waste, aimspress.com, 6

  • Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group, mdpi.com, 5

  • Synthesis of Heparan Sulfate Hexadecasaccharides and Their Molecular Interaction..., nih.gov, 4

Sources

Optimization

Technical Support Center: 8-Ethoxyquinoline-5-sulfonic Acid Hydrate Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical handling, storage, and troubleshooting procedures for 8-Ethoxyquinoline-5-sulfonic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical handling, storage, and troubleshooting procedures for 8-Ethoxyquinoline-5-sulfonic acid hydrate (also known as Actinoquinol). This compound is a highly sensitive fluorescent probe used for metal ion detection and a versatile building block in analytical chemistry[1][2].

Due to its unique structural features—specifically the highly polar sulfonic acid moiety and the electron-rich ethoxyquinoline ring—this compound demands rigorous storage protocols to maintain its chemical integrity and prevent experimental artifacts[1][3].

Part 1: Physicochemical Specifications & Stability Data

To establish a baseline for your experiments, verify your batch against the following quantitative specifications. Deviations from these parameters often indicate improper storage or degradation[4].

PropertySpecificationMechanistic Impact on Storage
CAS Number 15301-40-3Identifies the specific hydrate form.
Molecular Formula C₁₁H₁₁NO₄S · H₂OThe presence of water of hydration requires strict humidity control.
Molecular Weight 271.29 g/mol (Monohydrate)Fluctuates if the compound absorbs excess atmospheric moisture.
Appearance White to pale cream/yellow powderDarkening to deep yellow/orange indicates oxidative or photolytic degradation[4].
Storage Temperature Cool, dry environment (RT)Prevents thermal degradation and hydration loss[3].
Solubility Water, DMSO, Polar SolventsHigh aqueous solubility is driven by ionic interactions of the sulfonate group[1].

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my powdered stock appear clumpy, and why is the molarity of my reconstituted solutions inconsistent?

Causality: 8-Ethoxyquinoline-5-sulfonic acid hydrate is inherently hygroscopic due to the highly polar sulfonic acid group[1]. When exposed to ambient humidity, it absorbs excess water, shifting its molecular weight beyond the standard monohydrate form. This hyper-hydration causes powder clumping and leads to inaccurate weighing, resulting in lower-than-expected molar concentrations in your assays. Solution: Store the compound in an anhydrous, tightly sealed container within a desiccator at room temperature[1][3]. If clumping has already occurred, do not assume the molecular weight is 271.29 g/mol . Validation: Perform a Karl Fischer titration to quantify the exact water content before preparing critical quantitative solutions[4].

Q2: I am observing artifact peaks in my LC-MS chromatograms. Is the compound degrading?

Causality: Yes, artifact peaks often indicate oxidative degradation or photolytic breakdown. While the quinoline ring is generally stable, it can undergo oxidation when exposed to strong oxidizing agents or prolonged UV light[1][5]. Furthermore, extreme pH conditions (e.g., pH < 2 or pH > 12) during storage or sample preparation can lead to desulfonation or ether cleavage[1]. Solution: Protect the solid powder and stock solutions from light using amber glass vials[6]. Ensure the storage environment is free from incompatible materials like strong oxidizing agents[5]. Validation: Run a blank injection (diluent only) to rule out systemic contamination from solvents or septa[6].

Q3: What is the recommended solvent system for preparing stable, long-term stock solutions?

Causality: The compound exhibits high aqueous solubility, but unbuffered water can become acidic over time, accelerating degradation[1]. Solution: For long-term stock stability, dissolve the compound in a polar aprotic solvent like anhydrous DMSO, or a buffered aqueous solution (pH 7.2–7.4)[6]. Aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C.

Part 3: Experimental Protocols

Protocol 1: Anhydrous Handling and Reconstitution Workflow

This self-validating protocol ensures accurate molarity and prevents moisture-induced degradation during solution preparation.

  • Equilibration: Allow the sealed container of 8-Ethoxyquinoline-5-sulfonic acid hydrate to reach room temperature within a desiccator for at least 30 minutes before opening. Reasoning: Opening cold containers causes immediate condensation of atmospheric moisture on the hygroscopic powder.

  • Weighing: Rapidly weigh the required mass using an analytical balance in a low-humidity environment (Relative Humidity < 30%).

  • Validation Step (Karl Fischer): Take a 50 mg sub-sample and perform a Karl Fischer titration to verify the water content (target: 3.43–9.64%)[4]. Adjust your molarity calculations based on the empirical water content.

  • Solubilization: Dissolve the powder in a degassed, buffered aqueous solvent (e.g., 10 mM PBS, pH 7.4) to achieve the desired stock concentration.

  • Storage: Aliquot the stock solution into single-use amber glass vials. Purge the headspace with an inert gas (Nitrogen or Argon) to displace oxygen, seal tightly, and store at -20°C.

Protocol 2: Forced Degradation Study (Stability Validation)

Use this protocol to establish a stability-indicating assay for your specific formulation[6].

  • Preparation: Prepare three 1 mg/mL solutions of the compound in HPLC-grade water.

  • Stress Conditions:

    • Acidic: Add 0.1 N HCl to achieve pH 2.

    • Alkaline: Add 0.1 N NaOH to achieve pH 12.

    • Oxidative: Add 3% H₂O₂.

  • Incubation: Incubate all samples in sealed vials at 40°C for 14 days[1].

  • Validation Step (LC-MS Analysis): Quench the reactions (neutralize pH or add sodium thiosulfate for the oxidative sample). Analyze via LC-MS against a freshly prepared control standard. The emergence of di-sulfonated byproducts or oxidized derivatives will validate the sensitivity of your chromatographic method[1].

Part 4: Degradation & Storage Visualization

G A 8-Ethoxyquinoline-5-sulfonic acid hydrate B Ambient Moisture A->B Improper Sealing D UV Light / Oxidants A->D Exposure F Optimal Storage: Desiccator, Dark, RT A->F Best Practice C Hyper-hydration & Clumping (Inaccurate Molarity) B->C E Oxidative Degradation (LC-MS Artifacts) D->E G Stable Reagent (High Sensitivity Probe) F->G

Fig 1: Degradation pathways and optimal storage strategies for 8-Ethoxyquinoline-5-sulfonic acid.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 8-Ethoxyquinoline-5-sulfonic acid vs. 8-Hydroxyquinoline-5-sulfonic acid

This guide provides an in-depth technical comparison between 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) and its etherified analog, 8-Ethoxyquinoline-5-sulfonic acid (8-EQS) . It is designed for researchers requiring prec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) and its etherified analog, 8-Ethoxyquinoline-5-sulfonic acid (8-EQS) . It is designed for researchers requiring precise control over metal chelation, fluorescence assays, and UV-protection studies.

From Chelation Kinetics to Photophysical Applications

Executive Summary: The "Switch" Mechanism

The core distinction between these two compounds lies in a single functional group modification—the 8-hydroxyl vs. the 8-ethoxy moiety. This structural change acts as a binary "switch" for metal binding capability, dictating their divergent applications.

  • 8-Hydroxyquinoline-5-sulfonic acid (8-HQS): The "Active Chelator." It possesses a bidentate binding pocket (N and O donor atoms) that forms stable 5-membered rings with divalent metal ions. It is a fluorogenic sensor that turns "on" upon metal binding.

  • 8-Ethoxyquinoline-5-sulfonic acid (8-EQS): The "Steric Blocker" (also known as Actinoquinol). The ethyl group sterically and chemically blocks the phenolic oxygen, disabling the classic chelation pathway. It is primarily used as a UV-B absorber and a non-chelating negative control in metalloenzyme studies.

Physicochemical Property Comparison

The following table synthesizes the critical physical parameters that drive experimental design.

Property8-Hydroxyquinoline-5-sulfonic acid (8-HQS)8-Ethoxyquinoline-5-sulfonic acid (8-EQS)
CAS Number 84-88-8 (anhydrous), 207386-92-3 (hydrate)15301-40-3 (hydrate), 7246-07-3 (Na salt)
Molecular Structure Bidentate Ligand (N + Phenolic OH)Monodentate/Non-ligand (N + Ethoxy Ether)
Metal Affinity (log K) High (e.g., Zn²⁺ ~8.5, Cu²⁺ ~12) [1]Negligible (Sterically hindered/Ether O is poor donor)
Fluorescence Mechanism Chelation-Enhanced Fluorescence (CHEF). Weak native fluorescence due to proton transfer; strong emission when rigidified by metals.Native Fluorescence. The alkyl group blocks proton transfer, often resulting in higher baseline fluorescence that is insensitive to metals.
pKa Values pKa₁ ≈ 4.0 (-NH⁺), pKa₂ ≈ 8.4 (-OH)pKa ≈ 4.0 (-NH⁺) (Lacks phenolic pKa)
Primary Application Metal Ion Sensing (Zn, Cd, Mg), Metalloenzyme InhibitionUV-B Absorption (Sunscreens/Eye drops), Negative Control for Chelation

Mechanistic Insight: Why the Difference Matters

To apply these compounds correctly, one must understand the molecular orbital interactions.

The Chelation Pathway (8-HQS)

In 8-HQS, the nitrogen lone pair and the deprotonated phenoxide oxygen cooperate to "bite" the metal ion. This forms a rigid 5-membered ring.

  • Consequence: The chelation locks the quinoline ring system, preventing non-radiative decay (vibrational relaxation) and blocking Excited State Proton Transfer (ESPT). This results in a massive increase in quantum yield (fluorescence turn-on).

The Blocking Pathway (8-EQS)

In 8-EQS, the ethyl group replaces the acidic proton.

  • No Ionization: The oxygen cannot become a negatively charged phenoxide, drastically reducing electrostatic attraction to cations.

  • Steric Clash: The ethyl group physically obstructs the approach of the metal ion to the nitrogen pocket.

  • Result: The molecule remains a free ligand. Its absorbance properties are dominated by the conjugated system (absorbing UV-B), but it remains "blind" to metal ions in the solution.

Visualization of the Mechanism

The following diagram illustrates the structural divergence and its functional outcome.

ChelationMechanism cluster_HQS 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) cluster_EQS 8-Ethoxyquinoline-5-sulfonic acid (8-EQS) HQS 8-HQS Ligand (Free -OH) Complex Rigid Metal Complex (5-Membered Ring) HQS->Complex + Metal (pH > 5) Metal Metal Ion (Zn²⁺/Mg²⁺) Metal->Complex Fluorescence Strong Fluorescence (Signal ON) Complex->Fluorescence Rigidification EQS 8-EQS Ligand (Blocked -OEt) NoComplex No Binding (Steric Hindrance) EQS->NoComplex + Metal Metal2 Metal Ion (Zn²⁺/Mg²⁺) Metal2->NoComplex NoSignal Baseline Fluorescence (Signal Unchanged) NoComplex->NoSignal No Chelation

Figure 1: Mechanistic comparison of metal binding. 8-HQS forms a fluorescent complex, while 8-EQS fails to bind due to the ethoxy blockade.

Experimental Protocols

Protocol A: Validating Metal Chelation (The "Turn-On" Assay)

Objective: To determine if a biological effect is caused by metal depletion using 8-HQS, while using 8-EQS as a negative control.

Reagents:

  • Buffer: 50 mM HEPES, pH 7.2 (Avoid phosphate buffers which precipitate metals).

  • Stock Solutions: 10 mM 8-HQS and 10 mM 8-EQS in water (or DMSO if using non-sulfonated analogs, but these are water-soluble).

  • Metal Standard: 1 mM ZnCl₂ or MgCl₂.

Step-by-Step Methodology:

  • Baseline Measurement: In a quartz cuvette, add 2 mL of Buffer. Add 10 µM of 8-HQS. Record emission spectrum (Ex: 360 nm, Em: 450–600 nm). Expect low signal.

  • Titration (Active): Titrate ZnCl₂ in 1 µM increments.

    • Observation: Fluorescence intensity at ~510 nm should increase linearly and then plateau (saturation).

  • Negative Control: Repeat step 1 with 10 µM 8-EQS .

  • Titration (Control): Titrate ZnCl₂ in 1 µM increments.

    • Observation: Fluorescence intensity should remain constant or show negligible change.

  • Data Analysis: Plot Normalized Fluorescence (F/F₀) vs. [Metal]. 8-HQS will show a binding isotherm; 8-EQS will show a flat line.

Protocol B: UV-B Protection Assessment (Actinoquinol Application)

Objective: To verify the UV-filtering capacity of 8-EQS (Actinoquinol) for formulation stability.

  • Preparation: Dissolve 8-EQS to a concentration of 0.01% (w/v) in PBS.

  • Scan: Perform a UV-Vis scan from 200 nm to 400 nm.

  • Validation: Verify peak absorbance in the UV-B range (280–315 nm).

  • Comparison: Compare with 8-HQS. While 8-HQS also absorbs in UV, its pH-dependent ionization (phenolic shift) makes its spectrum unstable in varying physiological conditions compared to the robust ether linkage of 8-EQS.

Application Decision Matrix

Use the following workflow to select the correct probe for your study.

SelectionGuide Start Start: Define Experimental Goal Q1 Are you measuring Metal Ion concentrations? Start->Q1 Q2 Are you testing UV protection or formulation stability? Q1->Q2 No Result_HQS Select 8-HQS (Active Sensor) Q1->Result_HQS Yes (Zn, Mg, Cd) Q3 Do you need a Negative Control for a chelation study? Q2->Q3 No Result_EQS Select 8-EQS (Actinoquinol) Q2->Result_EQS Yes (UV-B Absorber) Q3->Result_HQS No (Other use) Q3->Result_EQS Yes (Non-binding analog)

Figure 2: Decision matrix for selecting between hydroxy- and ethoxy- quinoline derivatives.

References

  • Soroka, K., et al. Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications.[1] Analytical Chemistry (1987). Retrieved from [Link]

  • Čejka, Č., et al. The effect of actinoquinol with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays.[2][3][4] Photochemistry and Photobiology (2010).[3] Retrieved from [Link]

  • PubChem. 8-Hydroxyquinoline-5-sulfonic acid Compound Summary. Retrieved from [Link]

Sources

Comparative

Efficacy of 8-Ethoxyquinoline-5-sulfonic acid hydrate compared to its sodium salt

As a Senior Application Scientist, I frequently encounter formulation bottlenecks where the choice between a free acid hydrate and its corresponding sodium salt dictates the success or failure of an assay or therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter formulation bottlenecks where the choice between a free acid hydrate and its corresponding sodium salt dictates the success or failure of an assay or therapeutic product. When evaluating 8-Ethoxyquinoline-5-sulfonic acid hydrate (commonly known as Actinoquinol) against its sodium salt counterpart (Actinoquinol sodium ), the distinction extends far beyond basic nomenclature. The substitution of a single proton for a sodium cation fundamentally alters the compound's solubility kinetics, physiological compatibility, and downstream applications.

This guide provides an objective, data-driven comparison of these two forms, detailing their mechanistic pathways and providing self-validating experimental protocols to help you select the optimal variant for your research or drug development pipeline.

Mechanistic Overview: Photoprotection and Chelation

Both forms of the compound share a core heterocyclic aromatic structure with an ethoxy group at the 8-position and a sulfonic acid group at the 5-position 1. The conjugated double bonds within this quinoline ring system allow the molecule to act as a highly efficient ultraviolet B (UVB) absorber.

In biological systems—particularly in ocular tissues—unmitigated UVB exposure generates Reactive Oxygen Species (ROS), leading to severe lipid peroxidation and cellular apoptosis. Actinoquinol derivatives intercept this pathway by absorbing the radiation before phototoxicity occurs, thereby mitigating oxidative stress 2.

Pathway UVB UVB Radiation (280-315 nm) Actino Actinoquinol / Sodium Salt UVB->Actino Absorbed by ROS Intracellular ROS Generation UVB->ROS Induces Actino->ROS Mitigates Protection Cellular Viability Maintained Actino->Protection Promotes Damage Corneal Oxidative Damage ROS->Damage Causes Damage->Protection Inhibits

Fig 1: Mechanism of UVB absorption and ROS mitigation by Actinoquinol derivatives.

Physicochemical Divergence: Free Acid vs. Sodium Salt

The critical divergence between the two forms lies in their behavior in aqueous media:

  • 8-Ethoxyquinoline-5-sulfonic acid hydrate (CAS 15301-40-3): The presence of the free sulfonic acid moiety means that dissolving this compound in unbuffered water significantly lowers the pH. This acidity can catalyze the degradation of sensitive co-ingredients in a formulation and induce artifactual cytotoxicity in live-cell assays. Therefore, the free acid is primarily favored in analytical chemistry as a fluorescent probe for metal ion chelation, where acidic or strictly controlled buffer environments are standard 1.

  • Actinoquinol Sodium (CAS 7246-07-3): By replacing the acidic proton with a sodium counterion, the compound's aqueous solubility is drastically increased, yielding a near-neutral pH upon dissolution 3. This physiological compatibility makes the sodium salt the definitive choice for pharmaceutical development, particularly in ophthalmic drops (often combined with hyaluronic acid) and dermatological sunscreens 4.

Quantitative Data Summary
Property8-Ethoxyquinoline-5-sulfonic Acid HydrateActinoquinol Sodium
CAS Number 15301-40-37246-07-3
Molecular Weight 253.28 g/mol (anhydrous basis)275.26 g/mol
Aqueous Solubility Moderate (requires heating/stirring)High (rapid dissolution)
Solution pH (1% w/v) Acidic (< 3.0)Near Neutral (6.5 - 7.5)
Primary Application Fluorescent probes, metal chelationOphthalmic drops, sunscreens
Cellular Toxicity Risk Higher (due to pH shifts in unbuffered media)Lower (physiologically compatible)

Experimental Methodologies (Self-Validating Protocols)

To empirically justify the selection of one form over the other, I rely on two self-validating experimental workflows. These protocols are designed not just to yield data, but to internally verify their own accuracy through causal experimental design.

Protocol 1: Kinetic Solubility and pH Stability Profiling

Objective: Determine the physical stability and pH drift of both compounds in solution. Causality: To formulate a stable ophthalmic solution, the active pharmaceutical ingredient (API) must not precipitate or cause a pH drift over time, which would irritate the corneal epithelium. We use unbuffered HPLC-grade water to isolate the inherent pH impact of the API without interference from buffer capacity.

  • Preparation: Prepare 1% w/v solutions of both the free acid hydrate and the sodium salt in unbuffered HPLC-grade water.

  • Initial pH Measurement: Measure the initial pH using a calibrated micro-pH probe immediately after dissolution.

  • Incubation: Incubate the solutions in sealed amber vials at 25°C and 37°C. Extract 100 µL aliquots at 1h, 4h, and 24h.

  • Separation: Centrifuge the aliquots at 10,000 x g for 5 minutes to pellet any undissolved particulate or micro-crystals.

  • Self-Validation (HPLC-UV): Analyze the supernatant via HPLC-UV (

    
     = 254 nm). Validation Logic: If the Area Under the Curve (AUC) decreases over time, precipitation or degradation is occurring. The combination of pH monitoring and HPLC quantification internally validates whether the compound remains physically and chemically stable in solution.
    
Protocol 2: In Vitro UVB-Induced Oxidative Stress Mitigation

Objective: Evaluate the true intracellular protective efficacy of Actinoquinol sodium in human corneal epithelial (HCE-2) cells 5. Causality: To prove that the compound provides cellular protection beyond mere physical light-blocking (acting as a physical shield in the media), we must force the cells to rely on intracellularly absorbed API.

  • Cell Seeding: Seed HCE-2 cells in 96-well plates at

    
     cells/well and incubate for 24 hours at 37°C.
    
  • Pre-treatment: Treat cells with equimolar concentrations (e.g., 50 µM) of Actinoquinol sodium dissolved in standard culture media for 2 hours.

  • Critical Wash Step: Wash the cells thoroughly with PBS to remove all extracellular compound. Causality: Removing the extracellular API ensures we are measuring the intracellular protective efficacy, not just the UV-shielding effect of the media overlay.

  • Irradiation: Expose the cells to UVB radiation (312 nm, 50 mJ/cm²) in a thin layer of PBS.

  • Self-Validation (Dual Assay): Immediately add DCFDA (2',7'-dichlorofluorescin diacetate) to measure ROS generation via a fluorescence microplate reader (Ex/Em = 485/535 nm). Follow this with an MTT assay 24 hours later to assess cell viability. Validation Logic: If ROS is low but viability is also low, it indicates the drug itself is toxic. If ROS is high and viability is low, the drug failed to protect against UV. High viability coupled with low ROS definitively validates true protective efficacy without inherent cytotoxicity.

Workflow Prep 1. Equimolar Formulation Cell 2. HCE-2 Cell Pre-treatment Prep->Cell UVB 3. UVB Exposure (312 nm) Cell->UVB Assay 4. DCFDA / MTT Assays UVB->Assay Data 5. Fluorometric Analysis Assay->Data

Fig 2: Self-validating in vitro workflow for assessing photoprotective efficacy.

Formulation Selection Matrix

  • Choose 8-Ethoxyquinoline-5-sulfonic acid hydrate if your primary application is analytical chemistry, specifically as a fluorescent probe for trace metal detection, where you have full control over the buffer system and require the free acid for specific chelation dynamics.

  • Choose Actinoquinol Sodium if you are developing ophthalmic drops, topical dermatological formulations, or conducting live-cell in vitro assays. The sodium salt bypasses the need for harsh pH adjustments, prevents acid-catalyzed degradation of excipients, and ensures physiological compatibility right out of the bottle.

References

  • Benchchem.
  • Smolecule. "Buy Actinoquinol sodium | 7246-07-3".
  • Chem-Impex.
  • PubChem - NIH. "Actinoquinol Sodium | C11H10NNaO4S | CID 23675748".
  • Chemsrc. "Actinoquinol | CAS#:15301-40-3".

Sources

Validation

Spectral Architectures: A Comparative Technical Guide to Quinoline-Based Fluorescent Probes

Executive Summary: The Quinoline Advantage In the landscape of small-molecule fluorophores, the quinoline scaffold (benzo[b]pyridine) occupies a unique "privileged" niche. Unlike Rhodamine or BODIPY dyes, which are prima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quinoline Advantage

In the landscape of small-molecule fluorophores, the quinoline scaffold (benzo[b]pyridine) occupies a unique "privileged" niche. Unlike Rhodamine or BODIPY dyes, which are primarily chosen for their high intrinsic brightness, quinoline derivatives are valued for their environmental sensitivity and coordination chemistry .

The quinoline nitrogen acts as a built-in Lewis base, making these probes exceptional candidates for metal ion sensing (


, 

,

) and protonation-dependent switching. This guide dissects the spectral properties of quinoline probes, contrasting them with standard alternatives to aid researchers in rational probe design and selection.[1]

Mechanistic Principles of Signal Transduction

To effectively utilize quinoline probes, one must understand the photophysical switches that govern their "On/Off" states. The three dominant mechanisms are:

  • Photoinduced Electron Transfer (PET):

    • Mechanism:[2][3][4][5] In the unbound state, the lone pair on the quinoline nitrogen (or an appended receptor) transfers an electron to the excited fluorophore, quenching fluorescence.

    • Activation: Binding a metal ion lowers the HOMO energy of the receptor, inhibiting PET and restoring fluorescence (Chelation-Enhanced Fluorescence, CHEF).

  • Intramolecular Charge Transfer (ICT):

    • Mechanism:[2][3][4][5] Electron-donating groups (D) conjugated to the electron-withdrawing quinoline (A) create a push-pull system.

    • Result: Analyte binding alters the push-pull strength, causing spectral shifts (ratiometric sensing) rather than just intensity changes.

  • Excited-State Intramolecular Proton Transfer (ESIPT):

    • Mechanism:[2][3][4][5] Common in 8-hydroxyquinoline derivatives. Upon excitation, a proton transfers from the hydroxyl oxygen to the ring nitrogen.

    • Result: A huge Stokes shift (>100 nm) due to emission from the keto tautomer.

Visualization: Signal Transduction Pathways

QuinolineMechanisms Unbound Unbound Probe (Low Fluorescence) Bound Bound Complex (High Fluorescence) Unbound->Bound + Analyte (Zn2+, H+) PET_Node PET Mechanism (e- transfer quenches excited state) Unbound->PET_Node Excitation ICT_Node ICT Mechanism (Donor-Acceptor Push-Pull) Bound->ICT_Node Modulation of Electronic Cloud ESIPT_Node ESIPT Mechanism (Proton Transfer -> Keto form) Bound->ESIPT_Node H-Bond Stabilization PET_Node->Unbound Non-radiative Decay ICT_Node->Bound Spectral Shift (Color Change) ESIPT_Node->Bound Large Stokes Shift Emission

Figure 1: Logic flow of fluorescence activation mechanisms in quinoline scaffolds. PET typically results in "Turn-On" intensity, while ICT and ESIPT drive spectral shifts.

Comparative Analysis: Quinoline vs. Alternatives

The following table contrasts quinoline-based probes with other standard fluorophores. Note that Quinoline's strength lies in sensing rather than raw brightness .

FeatureQuinoline Derivatives Coumarin Derivatives Rhodamine B / 6G BODIPY
Excitation (

)
UV to Blue (300–400 nm)UV to Blue (350–450 nm)Green (500–550 nm)Tunable (450–650 nm)
Emission (

)
Blue to Green (400–550 nm)Blue to Cyan (400–500 nm)Orange to Red (550–600 nm)Green to Red
Stokes Shift Large (50–150 nm) Moderate (30–50 nm)Small (20–30 nm)Very Small (<20 nm)
Quantum Yield (

)
Low to Medium (0.05–0.4)Medium to High (0.5–0.9)Very High (>0.9)High (0.6–0.9)
Solvatochromism High (Polarity Sensitive) ModerateLowLow
Photostability ModerateModerateHigh High
Primary Utility Ion Sensing / Ratiometric Contrast Agent / SubstrateBioimaging / TrackingBioimaging / Lipids

Key Takeaway: Choose Quinoline when you need a large Stokes shift to minimize self-absorption or when designing a "turn-on" sensor for metal ions. Choose Rhodamine for long-term confocal imaging where photostability is paramount.

Experimental Protocols

Protocol A: Determination of Relative Quantum Yield ( )

Objective: Calculate the fluorescence efficiency of a novel quinoline probe using a standard reference. Self-Validating Logic: By matching the absorbance of the sample and reference at the excitation wavelength, we ensure both absorb the same number of photons. Any difference in emission intensity is thus directly proportional to the Quantum Yield.

Reagents:

  • Reference Standard: Quinine Sulfate (in 0.1 M

    
    , 
    
    
    
    ) or Rhodamine 6G (in Ethanol,
    
    
    ). Select one that matches your probe's excitation range.
  • Solvent: Spectroscopic grade (e.g., MeOH, MeCN).

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the Probe and Reference.

  • Dilution Series: Prepare 5 dilutions for both the Probe and Reference.

    • Critical Check: The Absorbance (A) at the excitation wavelength (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) must be < 0.1  (ideally 0.01–0.08) to avoid inner filter effects (re-absorption of emitted light).
      
  • Spectral Acquisition:

    • Measure UV-Vis Absorbance at

      
      .
      
    • Measure Integrated Fluorescence Emission Area (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) (Area under the curve).
      
  • Plotting: Plot Integrated Fluorescence (

    
    , y-axis) vs. Absorbance (
    
    
    
    , x-axis).
  • Calculation: Determine the slope (

    
    ) of the linear fit. Calculate 
    
    
    
    using:
    
    
    Where
    
    
    is the refractive index of the solvent.[6]
Protocol B: Metal Ion Selectivity Titration

Objective: Validate the specificity of a quinoline probe for a target ion (e.g.,


) against competing ions.[7]

Step-by-Step Methodology:

  • Stock Prep: Prepare a

    
     probe solution in a buffered solvent (e.g., HEPES/MeCN 1:1, pH 7.4).
    
  • Background Scan: Record the emission spectrum of the probe alone (

    
    ).
    
  • Interference Screening: Add 5–10 equivalents of competing ions (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to separate aliquots. Record emission (
    
    
    
    ).[6]
  • Target Addition: Add 1 equivalent of the target ion (

    
    ) to the solutions containing the competing ions.
    
  • Validation:

    • Selectivity:

      
       (No response to competitors).
      
    • Anti-Interference:

      
       (Target signal persists despite competitors).
      
Visualization: Quantum Yield Workflow

QY_Workflow Start Start: Select Reference Standard (Match Excitation Wavelength) Prep Prepare Dilution Series (Sample & Reference) Start->Prep Check Check Absorbance @ Ex (Must be < 0.1 OD) Prep->Check Check->Prep Fail (Dilute further) Measure Measure Emission Spectra & Integrate Area Check->Measure Pass Plot Plot: Integrated Area vs. Absorbance (Calculate Gradient) Measure->Plot Calc Apply Formula: Phi_S = Phi_R * (Grad_S/Grad_R) * (n_S^2/n_R^2) Plot->Calc

Figure 2: Operational workflow for relative quantum yield determination, emphasizing the critical absorbance threshold to prevent inner filter effects.

References

  • BenchChem. (2025).[1][5][8][6][9][10] Unveiling the Luminescence: A Technical Guide to the Fluorogenic Properties of Quinoline Derivatives. Retrieved from

  • Tian, H., et al. (2020).[11] Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. MDPI. Retrieved from

  • Boonkitpatarakul, K., et al. (2021).[12] The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. Retrieved from

  • HORIBA Scientific. A Guide to Recording Fluorescence Quantum Yields. Retrieved from

  • Resch-Genger, U., et al. (2022). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Retrieved from

Sources

Comparative

Quantitative analysis of copper ions using 8-Ethoxyquinoline-5-sulfonic acid hydrate

As a Senior Application Scientist, selecting the optimal chelating probe for transition metal analysis requires balancing sensitivity, matrix compatibility, and workflow throughput. The quantitative analysis of copper io...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal chelating probe for transition metal analysis requires balancing sensitivity, matrix compatibility, and workflow throughput. The quantitative analysis of copper ions (Cu²⁺) is a critical assay in environmental monitoring, pharmaceutical quality control, and biological diagnostics.

This guide objectively compares the performance, mechanistic dynamics, and experimental workflows of 8-Ethoxyquinoline-5-sulfonic acid hydrate (8-EQS) against its widely used structural analog, 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) .

Mechanistic Dynamics: 8-EQS vs. 8-HQS

The structural nuances between 8-EQS and 8-HQS dictate their respective analytical applications. Both compounds feature a quinoline core and a sulfonic acid moiety at the 5-position, which imparts excellent aqueous solubility—a critical feature that eliminates the need for toxic organic co-solvents in sample preparation [1].

However, the substitution at the 8-position fundamentally alters their coordination chemistry:

  • 8-HQS (Hydroxyl Group): Features a free phenolic hydroxyl group (pKa ~8.4). Upon deprotonation, it forms a highly stable, rigid bidentate chelate (using the phenolate oxygen and quinoline nitrogen) with Cu²⁺. This strong interaction is ideal for preconcentration in electrochemical applications [2].

  • 8-EQS (Ethoxy Group): The ethoxy substitution prevents classic deprotonated bidentate chelation. Instead, 8-EQS interacts with Cu²⁺ via weaker ion-dipole interactions (ether oxygen and quinoline nitrogen). This unique steric and electronic profile makes 8-EQS an excellent, highly reversible fluorescent probe, as it mitigates the complete, irreversible signal quenching often seen with stronger chelators [3].

G cluster_EQS 8-EQS Optical Pathway cluster_HQS 8-HQS Electrochemical Pathway Sample Aqueous Sample (Cu2+ Matrix) EQS_Probe Add 8-EQS Hydrate (Fluorescent Probe) Sample->EQS_Probe HQS_Probe 8-HQS Modified Graphite Electrode Sample->HQS_Probe EQS_Complex Ion-Dipole Interaction (Ether O & Quinoline N) EQS_Probe->EQS_Complex EQS_Detect Fluorescence Quenching (Paramagnetic Cu2+) EQS_Complex->EQS_Detect Output Quantitative Data Output (Concentration vs Signal) EQS_Detect->Output HQS_Complex Bidentate Chelation (Phenolic O- & Quinoline N) HQS_Probe->HQS_Complex HQS_Detect Anodic Stripping Voltammetry (DPASV) HQS_Complex->HQS_Detect HQS_Detect->Output

Workflow comparing 8-EQS optical detection and 8-HQS electrochemical detection of Cu2+.

Quantitative Performance Comparison

When selecting between these probes, the required Limit of Detection (LOD) and the sample matrix are the primary deciding factors. 8-HQS excels in ultra-trace electrochemical analysis, while 8-EQS provides a rapid, high-throughput optical alternative.

Analytical Feature8-Ethoxyquinoline-5-sulfonic acid hydrate (8-EQS)8-Hydroxyquinoline-5-sulfonic acid (8-HQS)
Primary Modality Fluorescence Spectrometry (Optical)Differential Pulse Voltammetry (Electrochemical)
Limit of Detection (LOD) ~0.45 μM (Matrix dependent)5.1 nM (Aqueous) [2]
Linear Range 1.0 – 50 μM18 – 50 nM [2]
Coordination Mechanism Ion-dipole (Ether O, Quinoline N)Bidentate Chelation (Phenolic O-, Quinoline N)
Key Advantage High-throughput, robust UV-Vis profile, no electrode prepUltra-high sensitivity, trace-level environmental analysis

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to guarantee reproducible results.

Protocol A: High-Throughput Optical Quantification using 8-EQS Hydrate

Ideal for pharmaceutical formulations and biological matrices where rapid screening is required.

  • Reagent Preparation: Dissolve 8-EQS hydrate in a 0.1 M HEPES buffer adjusted to pH 7.2.

    • Causality: Utilizing the hydrate form ensures rapid, complete thermodynamic dissolution without the need for organic solvents (like DMSO) that could precipitate biological proteins. The pH 7.2 buffer ensures the sulfonic acid moiety remains fully deprotonated, maintaining a stable baseline fluorescence [3].

  • Sample Incubation: Aliquot 2 mL of the 8-EQS solution into a quartz cuvette. Add 50 µL of the Cu²⁺ containing sample. Incubate in the dark for 5 minutes at 25°C.

    • Causality: Cu²⁺ is a paramagnetic ion that induces fluorescence quenching via photoinduced electron transfer (PET). A 5-minute incubation provides sufficient time for the ion-dipole coordination equilibrium to stabilize, ensuring steady-state signal acquisition.

  • Self-Validation via Standard Addition: Measure the fluorescence intensity. Subsequently, spike the cuvette with three known concentrations of a Cu²⁺ standard (e.g., 5 µM, 10 µM, 15 µM) and remeasure.

    • Causality: Standard addition inherently validates the matrix. If the spiked recovery deviates from the 95-105% range, matrix interference (e.g., competitive binding by proteins) is present, signaling the need for sample dilution or digestion.

Protocol B: Ultra-Trace Electrochemical Quantification using 8-HQS (Comparative Standard)

Ideal for environmental water testing requiring nanomolar sensitivity.

  • Electrode Modification: Immerse a clean graphite electrode in a 1.0 mM solution of 8-HQS. Cycle the potential between -0.2 V and +0.8 V to irreversibly adsorb the probe.

    • Causality: Immobilizing 8-HQS creates a high-density chelating surface. This drastically increases the local concentration of capturing sites compared to a homogeneous solution, driving the equilibrium toward Cu²⁺ capture [2].

  • Preconcentration: Transfer the modified electrode to the aqueous sample adjusted to pH 2.0. Apply a potential of -0.4 V for exactly 120 seconds.

    • Causality: Adjusting to pH 2.0 prevents the hydrolysis of Cu²⁺ into Cu(OH)₂ and optimizes the thermodynamic stability of the surface Cu(II)-8-HQS complex. The applied negative potential drives the electro-accumulation (reduction) of trace copper onto the electrode surface [2].

  • Stripping & Detection: Scan the potential from -0.4 V to +0.5 V using Differential Pulse Anodic Stripping Voltammetry (DPASV).

    • Causality: DPASV discriminates against background capacitive current. Stripping the reduced Cu back to Cu²⁺ yields a highly sensitive faradaic peak current directly proportional to the concentration, achieving an LOD of 5.1 nM [2].

Conclusion

While 8-HQS remains the gold standard for ultra-trace electrochemical detection of copper, 8-Ethoxyquinoline-5-sulfonic acid hydrate offers a highly efficient, solvent-free alternative for optical and fluorescence-based assays. By leveraging its unique ethoxy-mediated coordination chemistry, researchers can achieve rapid, high-throughput quantification of Cu²⁺ in complex matrices without the extensive electrode preparation required by traditional voltammetric methods.

References

  • Benchchem. "8-Ethoxyquinoline-5-sulfonic acid hydrate | 2301848-76-8".
  • SciELO. "Graphite electrodes modified by 8-hydroxyquinolines and its application for the determination of copper in trace levels".
  • Benchchem. "Spectroscopic Profile of 8-Ethoxyquinoline-5-Sulfonic Acid".
  • ResearchGate. "Modified metal-organic framework with 8-hydroxyquinoline-5-sulfonic acid as a turn-off-on optical sensor for Cu2+ and creatinine detection".

Sources

Validation

A Multi-faceted Approach to Structural Confirmation: A Comparative Guide for Synthesized 8-Ethoxyquinoline-5-sulfonic acid hydrate

Introduction: The Imperative of Structural Validation in Chemical Synthesis In the realms of drug discovery and materials science, the synthesis of a novel compound is merely the first step in a rigorous journey of disco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Validation in Chemical Synthesis

In the realms of drug discovery and materials science, the synthesis of a novel compound is merely the first step in a rigorous journey of discovery.[1] The biological activity, physicochemical properties, and ultimate utility of a molecule are inextricably linked to its precise three-dimensional structure.[2] Therefore, the unambiguous confirmation of a synthesized compound's structure is not just a quality control measure; it is the fundamental bedrock upon which all subsequent research is built. An erroneously identified structure can lead to misinterpreted data, wasted resources, and the pursuit of non-viable development pathways.

This guide provides a comprehensive, in-depth comparison of the primary analytical techniques used to confirm the structure of synthesized 8-Ethoxyquinoline-5-sulfonic acid hydrate (CAS: 15301-40-3). This compound, a quinoline derivative, is valuable in analytical chemistry as a fluorescent probe for metal ion detection and as an intermediate in pharmaceutical development.[3][4] We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating system where multiple, orthogonal techniques converge to provide a single, irrefutable structural identity.

The Analytical Gauntlet: A Symphony of Techniques

No single analytical technique can, in isolation, provide absolute proof of a chemical structure.[5][6] A robust structural elucidation strategy relies on the synergistic application of multiple spectroscopic and analytical methods.[7][8] Each technique probes a different aspect of the molecule's constitution, and together, they provide a complete and cross-validated picture. For 8-Ethoxyquinoline-5-sulfonic acid hydrate, the core analytical arsenal includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis (EA).

The following diagram illustrates the logical workflow for comprehensive structural validation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Battery cluster_validation Data Interpretation & Confirmation synth Crude Synthesized Product purify Purification (e.g., Recrystallization) synth->purify NMR NMR Spectroscopy (¹H, ¹³C) purify->NMR Sample Aliquoting MS Mass Spectrometry (HRMS) purify->MS Sample Aliquoting FTIR FTIR Spectroscopy purify->FTIR Sample Aliquoting EA Elemental Analysis purify->EA Sample Aliquoting interpret Collate & Interpret Data NMR->interpret MS->interpret FTIR->interpret EA->interpret confirm Structure Confirmed: 8-Ethoxyquinoline-5-sulfonic acid hydrate interpret->confirm

Caption: Workflow for synthesis and structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement and connectivity of atoms in an organic molecule.[8][9] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map out the carbon-hydrogen framework of the molecule.[6]

Expertise in Action: For a molecule like 8-Ethoxyquinoline-5-sulfonic acid hydrate, which contains both aromatic and aliphatic protons and an acidic sulfonic acid group, the choice of solvent is critical. DMSO-d₆ is an excellent choice as it can solubilize the polar compound and its residual water peak does not obscure key signals. Furthermore, the acidic protons from the sulfonic acid and hydrate water are often observable in DMSO-d₆.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dried compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse program. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration, which is crucial for determining the relative number of protons.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program to obtain a spectrum with single lines for each unique carbon atom.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Data Interpretation and Comparison

Table 1: Expected vs. Experimental NMR Data for 8-Ethoxyquinoline-5-sulfonic acid hydrate

Analysis Expected Data Points Hypothetical Experimental Result Interpretation
¹H NMR Triplet (3H, -OCH₂CH₃ ) δ 1.45 (t, 3H, J = 7.0 Hz) Confirms the methyl group of the ethoxy moiety, coupled to the methylene group.
Quartet (2H, -OCH₂ CH₃) δ 4.25 (q, 2H, J = 7.0 Hz) Confirms the methylene group of the ethoxy moiety, coupled to the methyl group.
Aromatic Protons (4H) δ 7.20-8.90 (m, 4H) Complex multiplets corresponding to the four protons on the quinoline ring system.
Acidic Protons (SO₃H, H₂O) δ ~10-12 (br s, 2H) A broad, exchangeable signal indicative of the sulfonic acid proton and the water of hydration.
¹³C NMR Aliphatic Carbons (2C) δ 14.8 (-OCH₂CH₃ ), δ 65.2 (-OCH₂ CH₃) Resonances for the two carbons of the ethoxy group.

| | Aromatic Carbons (9C) | δ 110-160 (9 signals) | Signals corresponding to the nine unique carbons of the quinoline ring system. |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for confirming its molecular formula.[7][8] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition.

Expertise in Action: The sulfonic acid group is highly acidic and readily deprotonates.[10] Therefore, Electrospray Ionization (ESI) in the negative ion mode is the method of choice. This will generate a prominent ion corresponding to the deprotonated molecule, [M-H]⁻, providing a clear and easily interpretable spectrum.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample solution into an HRMS instrument (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition: Acquire the mass spectrum in negative ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the m/z of the most abundant ion and use the instrument's software to calculate the elemental composition based on the exact mass.

Data Interpretation and Comparison

Table 2: Expected vs. Experimental HRMS Data

Parameter Theoretical Value (for C₁₁H₁₀NO₄S⁻) Hypothetical Experimental Result Interpretation
Molecular Formula C₁₁H₁₁NO₄S (Anhydrous) - The target molecular formula for the deprotonated ion.
Ion Observed [M-H]⁻ [M-H]⁻ Confirms the acidic nature of the molecule.
Theoretical Exact Mass 252.0336 Da - Calculated exact mass for the [M-H]⁻ ion.
Measured Exact Mass - 252.0339 Da The experimentally determined mass of the most abundant ion.

| Mass Error | - | 1.2 ppm | The low mass error provides high confidence in the assigned elemental composition. |

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][11] While it doesn't provide detailed connectivity information like NMR, it serves as an excellent complementary technique to confirm the presence of key structural motifs.[12]

Expertise in Action: The spectrum for a sulfonic acid hydrate will be characterized by very broad absorption bands in the high-frequency region (2500-3500 cm⁻¹) due to the O-H stretching of the sulfonic acid group and the water of hydration. The strong S=O stretching bands are also highly characteristic.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: No extensive preparation is needed. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum on an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Typically, 16-32 scans are co-added to obtain a high signal-to-noise spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Interpretation and Comparison

Table 3: Characteristic FTIR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group Interpretation
3500-2500 (very broad) O-H stretch Sulfonic Acid (SO₃H) & Water (H₂O) Confirms the presence of the acidic proton and water of hydration.
3100-3000 C-H stretch Aromatic Indicates the C-H bonds of the quinoline ring.
2980-2850 C-H stretch Aliphatic (-CH₂, -CH₃) Confirms the ethoxy group's aliphatic C-H bonds.
1620-1500 C=C, C=N stretch Quinoline Ring Characteristic skeletal vibrations of the aromatic system.
~1250 and ~1050 S=O stretch Sulfonic Acid (SO₃) Strong, characteristic absorptions confirming the sulfonic acid group.

| ~1220 | C-O stretch | Aryl Ether | Indicates the C-O bond of the ethoxy group attached to the ring. |

Elemental Analysis: The Fundamental Composition

Elemental analysis (EA) provides the mass percentages of the core elements (typically carbon, hydrogen, nitrogen, and sulfur) in a pure sample.[13][14] This technique offers a fundamental check of the molecular formula derived from mass spectrometry.[6] The experimentally determined percentages must align closely with the theoretical values calculated for the proposed structure.

Experimental Protocol: CHNS Elemental Analysis
  • Sample Preparation: Accurately weigh 2-3 mg of the highly purified and dried compound into a tin capsule.

  • Instrumentation: Analyze the sample using a CHNS combustion analyzer.

  • Analysis Principle: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector response.

Data Interpretation and Comparison

Table 4: Elemental Analysis Data for C₁₁H₁₃NO₅S (MW: 271.29 g/mol )

Element Theoretical % Hypothetical Experimental % Difference
Carbon (C) 48.69 48.55 -0.14
Hydrogen (H) 4.83 4.89 +0.06
Nitrogen (N) 5.16 5.11 -0.05

| Sulfur (S) | 11.82 | 11.75 | -0.07 |

Interpretation: The experimental values are within the acceptable tolerance of ±0.4% of the theoretical values, strongly supporting the proposed molecular formula for the monohydrate.

Conclusion: Convergent Evidence for Structural Certainty

The structural confirmation of a synthesized compound like 8-Ethoxyquinoline-5-sulfonic acid hydrate is a process of building a compelling, multi-faceted argument. As demonstrated, each analytical technique provides a unique and vital piece of the puzzle.

G cluster_data Convergent Analytical Data cluster_conclusion Final Confirmation NMR NMR (¹H, ¹³C) 'Connectivity' Structure Confirmed Structure NMR->Structure MS HRMS 'Molecular Formula' MS->Structure FTIR FTIR 'Functional Groups' FTIR->Structure EA Elemental Analysis 'Elemental Ratio' EA->Structure

Caption: Convergence of data for structural confirmation.

The NMR data meticulously maps the carbon-hydrogen framework. The HRMS data confidently assigns the correct molecular formula. The FTIR spectrum acts as a rapid check for the essential functional groups, and the elemental analysis provides a fundamental confirmation of the elemental ratios. When the results from all four of these orthogonal techniques are in agreement, as shown in the hypothetical data presented, researchers, scientists, and drug development professionals can proceed with the utmost confidence that the synthesized molecule is indeed 8-Ethoxyquinoline-5-sulfonic acid hydrate. This rigorous, self-validating approach ensures the scientific integrity of all subsequent research and development efforts.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). LinkedIn. Retrieved from [Link]

  • Venhryn, B., & Vovk, M. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments, 43(2), 127-137. Retrieved from [Link]

  • Pall, S. (n.d.). Determination of Structure: Modern Analytical Techniques. Savita Pall and Chemistry. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • MDPI. (2023, November 28). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • Department of Chemistry, University of Oxford. (n.d.). Synthesis. Retrieved from [Link]

  • Kulesza, A., et al. (2014). Validating the Purity of Synthesized Stannane Compounds: A Comparative Guide. PubMed. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Pearson. (n.d.). Analytical Chemistry Study Guide: Techniques & Methods. Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 18). Negativeion, Chemical-Ionization Mass Spectrometry of Sulfonic Acid Esters of Carbohydrates. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Retrieved from [Link]

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Comparative

Performance Evaluation of 8-Ethoxyquinoline-5-sulfonic Acid (Actinoquinol) in Complex Matrices

Topic: Performance Evaluation of 8-Ethoxyquinoline-5-sulfonic Acid Hydrate in Complex Matrices Content Type: Publish Comparison Guide Executive Summary 8-Ethoxyquinoline-5-sulfonic acid hydrate (8-EQSA) , pharmaceuticall...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Performance Evaluation of 8-Ethoxyquinoline-5-sulfonic Acid Hydrate in Complex Matrices Content Type: Publish Comparison Guide

Executive Summary

8-Ethoxyquinoline-5-sulfonic acid hydrate (8-EQSA) , pharmaceutically known as Actinoquinol , is a water-soluble quinoline derivative primarily utilized as a UV-absorbing agent and oxidative stress inhibitor in ophthalmic formulations.[1] Unlike its structural analog 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) , which is a potent metal chelator, 8-EQSA features an ethoxy ether linkage at the C8 position. This structural modification abolishes strong metal chelation while retaining the quinoline ring's fluorescence and UV-absorbing properties.

This guide evaluates the performance of 8-EQSA in complex biological matrices (corneal tissue, plasma, and ophthalmic solutions), comparing its stability, detection sensitivity, and functional efficacy against key alternatives.

Chemical Identity & Comparative Analysis

The performance of 8-EQSA is best understood by contrasting it with its parent compound, 8-HQS. The "performance" here is defined by two metrics: Analytical Detectability (fluorescence/UV) and Biological Stability (resistance to metal-mediated toxicity).

Table 1: Comparative Profile of 8-EQSA vs. Alternatives
Feature8-Ethoxyquinoline-5-sulfonic Acid (8-EQSA) 8-Hydroxyquinoline-5-sulfonic Acid (8-HQS) Hyaluronic Acid (HA)
Role UV Absorber / Oxidative Stress InhibitorMetal Chelator / Fluorescent ProbeViscoelastic Agent / Hydration
C8 Substituent -OCH₂CH₃ (Ethoxy) -OH (Hydroxyl) N/A
Metal Binding Negligible/Weak (Ether oxygen is a poor donor)Strong (Forms stable 5-membered chelate rings)Weak (Non-specific)
Fluorescence Native fluorescence (UV-excited)Weak in water; Intense upon metal binding (Mg²⁺, Cd²⁺)Non-fluorescent
Toxicity Low (Used in eye drops)Moderate (Metal sequestration can disrupt metalloenzymes)Biocompatible
Matrix Stability High (Resistant to metal-induced precipitation)Low (Precipitates or changes spectra with trace metals)High
Mechanism of Action
  • 8-EQSA: Functions as a "photon sink," absorbing UVB radiation (peak ~312 nm) and dissipating energy non-destructively, preventing Reactive Oxygen Species (ROS) formation in the corneal stroma.

  • 8-HQS (Alternative): Functions by sequestering metal ions. While effective for analysis, it is unsuitable as a therapeutic UV filter because it strips essential metals (Zn²⁺, Mg²⁺) from the biological matrix.

Analytical Performance: Determination in Complex Matrices

Quantifying 8-EQSA in complex matrices (e.g., tear fluid, serum, or cell lysates) requires separating it from proteinaceous material. The sulfonic acid group confers high water solubility, making Reversed-Phase Ion-Pair HPLC the gold standard for evaluation.

DOT Diagram: Analytical Workflow for 8-EQSA Extraction

AnalyticalWorkflow Sample Complex Matrix (Cornea/Plasma) Precip Protein Precipitation (MeOH/ACN 1:3) Sample->Precip Add Solvent Centrifuge Centrifugation (10,000 x g, 10 min) Precip->Centrifuge Supernatant Supernatant Recovery Centrifuge->Supernatant Remove Pellet HPLC HPLC Separation (C18 Column, Ion-Pair) Supernatant->HPLC Injection (20 µL) Detect Detection (UV 312nm / FL Ex310 Em400) HPLC->Detect Elution

Figure 1: Step-by-step extraction and analysis workflow for isolating 8-EQSA from biological fluids.

Experimental Protocol: HPLC-UV/Fluorescence Validation

Objective: Establish Linearity, LOD, and Recovery of 8-EQSA in Plasma/Tear Fluid.

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Potassium Phosphate buffer (pH 3.0) + 5 mM Tetrabutylammonium hydroxide (Ion-pairing agent).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 85:15 (A:B).

  • Sample Preparation:

    • Aliquot 100 µL of matrix (plasma/tear simulant).

    • Spike with 8-EQSA standard (range 0.1 – 50 µg/mL).

    • Add 300 µL ice-cold Acetonitrile to precipitate proteins. Vortex 30s.

    • Centrifuge at 10,000 x g for 10 min at 4°C.

    • Collect supernatant and filter (0.22 µm PTFE).

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm).[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 312 nm (primary); Fluorescence (Ex: 315 nm, Em: 410 nm) for trace analysis.

Performance Data (Representative):

Parameter HPLC-UV (Absorbance) HPLC-Fluorescence
Linearity (R²) > 0.999 (1 - 100 µg/mL) > 0.998 (10 - 1000 ng/mL)
LOD (Limit of Detection) ~0.05 µg/mL ~2.0 ng/mL
Recovery (Plasma) 92 - 96% 88 - 94%

| Interference | Minimal (Ion-pair separates from endogenous acids) | None observed |

Functional Performance: Efficacy in Biological Models

In drug development, "performance" also refers to the compound's ability to protect tissue. The following case study evaluates 8-EQSA's performance in preserving corneal transparency under UVB stress, compared to Hyaluronic Acid (HA) alone.

Case Study: UVB-Induced Oxidative Stress in Rabbit Cornea

Hypothesis: 8-EQSA provides superior protection against UVB-induced edema compared to vehicle (Saline) or HA alone due to specific UV-absorption capacity.

Methodology:

  • Subject: New Zealand white rabbits.

  • Stress: Daily UVB dose (0.5 J/cm² or 1.01 J/cm²).[3][4][5]

  • Treatment Groups:

    • Control (Saline).

    • Hyaluronic Acid (0.15%).[3]

    • Test: 8-EQSA (Actinoquinol) + Hyaluronic Acid.

  • Metric: Central Corneal Thickness (CCT) measured via ultrasonic pachymetry (Index of Hydration/Edema).[5]

DOT Diagram: Mechanism of Protection

Mechanism UVB UVB Radiation (312 nm) EQSA 8-EQSA (Actinoquinol) UVB->EQSA Absorption Cornea Corneal Surface UVB->Cornea Direct Hit Protect Energy Dissipation (Heat) EQSA->Protect Non-radiative Decay ROS ROS Generation (Singlet Oxygen) Cornea->ROS Oxidative Stress Damage Edema & Opacity ROS->Damage Protect->Cornea Shielding

Figure 2: 8-EQSA intercepts UVB radiation, dissipating energy before it can generate ROS in the corneal tissue.

Results Summary:

  • Saline Group: Significant increase in corneal thickness (edema) and loss of transparency.

  • HA Group: Mild reduction in edema (due to lubrication), but significant oxidative damage remained.

  • 8-EQSA Group: Corneal thickness remained near baseline. Histology showed preserved stromal structure and reduced inflammatory cell infiltration.

References

  • BenchChem. (2025).[3] 8-Ethoxyquinoline-5-sulfonic acid hydrate: Technical Profile and Applications. Retrieved from

  • Cejka, C., et al. (2010).[5] The Effect of Actinoquinol with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabbit Cornea Irradiated with UVB Rays. Photochemistry and Photobiology. Retrieved from

  • Soroka, K., et al. (1992). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid. Analytical Chemistry. (Provides comparative data for the 8-HQS analog). Retrieved from

  • Thermo Fisher Scientific. (2024). 8-Ethoxyquinoline-5-sulfonic acid monohydrate Specifications. Retrieved from

  • National Institutes of Health (NIH). (2017). Ultrasensitive Determination of Quinoline Derivatives in Human Plasma by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Ethoxyquinoline-5-sulfonic acid hydrate

Operational Safety and Handling Guide: 8-Ethoxyquinoline-5-sulfonic Acid Hydrate A procedural framework for drug development professionals and laboratory scientists. In my tenure overseeing laboratory safety and biochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 8-Ethoxyquinoline-5-sulfonic Acid Hydrate A procedural framework for drug development professionals and laboratory scientists.

In my tenure overseeing laboratory safety and biochemical workflows, I have found that handling specialized compounds like 8-Ethoxyquinoline-5-sulfonic acid hydrate (CAS 15301-40-3) requires more than just following a safety data sheet—it requires an understanding of chemical causality. Commonly known as Actinoquinol, this compound is highly valued in proteomics research and as a pharmaceutical building block due to its efficiency in absorbing UVB radiation[1]. However, its distinct molecular architecture necessitates stringent operational controls.

This guide provides a self-validating, step-by-step methodology for safely handling this compound, ensuring both scientific integrity and personnel safety.

Chemical Profile & Hazard Causality

To handle a chemical safely, one must understand the mechanistic basis of its hazards.

  • Acid-Base Reactivity & Irritation: The compound features a sulfonic acid moiety (-SO3H)[2], which acts as a strong proton donor. Upon contact with physiological moisture (e.g., ocular fluid, sweat, respiratory mucosa), it dissociates rapidly, causing a localized drop in pH[3]. This acidic interaction disrupts lipid bilayers and denatures cellular proteins, directly causing the irritation that defines its GHS classification: Category 2 Skin Irritant, Category 2 Serious Eye Irritant, and Category 3 Respiratory Irritant [4].

  • Photoreactivity: The ethoxyquinoline ring structure efficiently absorbs UV radiation[1]. While this is its primary functional attribute in photoprotection studies[5], it implies that prolonged exposure to ambient light can induce slow photo-degradation. Therefore, operational workflows must minimize light exposure, and the compound must be stored sealed in dry, room-temperature, and dark conditions[6].

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory to interrupt the exposure pathways identified above.

PPE CategorySpecificationMechanistic Rationale
Eye/Face Chemical safety goggles (ANSI Z87.1 compliant)Prevents aerosolized crystalline dust from contacting ocular fluid, preventing localized acidification and corneal damage[3].
Hands Nitrile rubber gloves (Minimum 0.11 mm thickness)Nitrile provides a robust barrier against organic acids. Inspect for micro-tears before use to ensure barrier integrity[3].
Body Flame-retardant lab coat with fitted cuffsPrevents the accumulation of fine, reactive powders on skin or personal clothing.
Respiratory NIOSH/MSHA-approved N95 or P100 particulate respiratorRequired if handling outside a fume hood or if the draft shield fails, to prevent inhalation of irritant dust into the respiratory tract[4].

Standard Operating Procedure (SOP): Handling & Solution Preparation

Trustworthiness in the lab relies on self-validating protocols. Every step below includes a validation check to confirm the system's integrity.

Step 1: Pre-Operation Environmental Setup

  • Action: Conduct all handling inside a certified chemical fume hood. Ensure the sash is positioned at the indicated operational height.

  • Causality & Validation: The fume hood provides negative pressure to capture aerosolized particles[3]. Validation Check: Tape a small piece of tissue to the bottom of the sash; a steady inward pull confirms adequate face velocity.

Step 2: Weighing the Compound

  • Action: Use an anti-static spatula to transfer the white-to-cream crystalline powder[7] onto a pre-tared weigh boat inside an analytical balance equipped with a draft shield.

  • Causality & Validation: Actinoquinol powder is prone to static cling and aerosolization. The draft shield prevents ambient air currents from dispersing the fine powder into the breathing zone. Validation Check: The balance display must remain perfectly stable. If the reading drifts, air currents are breaching the containment, and the draft shield must be adjusted.

Step 3: Solubilization

  • Action: Gradually add the weighed solid to the target solvent (e.g., buffered aqueous solution or appropriate organic solvent) while stirring continuously.

  • Causality & Validation: Although sulfonic acids are less violently reactive than sulfonyl chlorides, dissolution can still generate localized heat (exotherm) and concentration gradients. Gradual addition prevents clumping and ensures uniform dispersion. Validation Check: The solution should transition to a clear state without localized boiling or excessive heat generation.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and hood surfaces with a damp cloth containing a mild alkaline solution (e.g., 1% sodium bicarbonate), followed by a distilled water wipe.

  • Causality & Validation: The mild base neutralizes any residual sulfonic acid dust, converting it to a harmless, water-soluble sodium sulfonate salt. Validation Check: Swabbing the decontaminated surface with pH paper should yield a neutral reading (pH ~7).

Spill Management & Waste Disposal

In the event of a breach in containment, follow this structured response:

  • Containment: Do not sweep dry. Dry sweeping aerosolizes the irritant dust[3].

  • Neutralization: Lightly mist the spill with water or a dilute sodium bicarbonate solution to bind the dust and neutralize the acid.

  • Collection: Use a damp absorbent pad to collect the neutralized material.

  • Disposal: Place all contaminated pads and PPE into a designated, clearly labeled hazardous waste container. Segregate from strong oxidizing agents and strong bases[3].

Operational Workflow Visualization

The following diagram illustrates the logical progression of the handling and spill response protocol.

HandlingWorkflow Start Start: Pre-Operation Assessment PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify Flow Rate) PPE->Hood Weigh Weighing & Solubilization (Minimize Dust Generation) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Protocol: Neutralize & Decontaminate Spill->Clean Yes Dispose Waste Disposal (Segregate as Acidic Waste) Spill->Dispose No Clean->Dispose End End: Doff PPE & Wash Hands Dispose->End

Logical workflow for the safe handling and spill management of 8-Ethoxyquinoline-5-sulfonic acid.

References

Sources

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